3-Chloro-N-(3-quinuclidinyl)benzamide
Description
The exact mass of the compound 3-Chloro-N-(3-quinuclidinyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-N-(3-quinuclidinyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-(3-quinuclidinyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-2-11(8-12)14(18)16-13-9-17-6-4-10(13)5-7-17/h1-3,8,10,13H,4-7,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCKUDVYRHEVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347574 | |
| Record name | 3-Chloro-N-(3-quinuclidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
120570-07-2 | |
| Record name | 3-Chloro-N-(3-quinuclidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-N-(3-quinuclidinyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties and Pharmacological Applications of 3-Chloro-N-(3-quinuclidinyl)benzamide
Executive Summary
3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) is a specialized bicyclic amine derivative characterized by a quinuclidine core linked via an amide bond to a 3-chlorophenyl moiety [4]. In medicinal chemistry, the quinuclidine ring is a highly privileged pharmacophore because its basic nitrogen—protonated at physiological pH—effectively mimics the quaternary ammonium group of endogenous neurotransmitters like acetylcholine. This whitepaper details the compound's physicochemical profile, its mechanistic role as a receptor ligand, and validated experimental workflows for its synthesis and in vitro evaluation.
Physicochemical and Safety Profile
Understanding the quantitative properties of 3-Chloro-N-(3-quinuclidinyl)benzamide is critical for formulation, assay design, and safe laboratory handling. The data below summarizes the core metrics required for experimental planning.
Table 1: Quantitative Physicochemical and Safety Data
| Parameter | Value | Reference |
| CAS Number | 120570-07-2 | [1] |
| Molecular Formula | C14H17ClN2O | [1] |
| Molecular Weight | 264.75 g/mol | [1] |
| Melting Point | 165 - 166 °C | [1] |
| Storage Temperature | -20°C (Powder), -80°C (In solvent) | [4] |
| GHS Hazard Classification | Toxic (Danger) | [1] |
| GHS Hazard Statements | H301 (Oral), H311 (Dermal), H331 (Inhalation) | [1] |
Pharmacological Significance & Mechanistic Pathways
Quinuclidinyl benzamides are extensively utilized in drug discovery to target specific neuroreceptor systems. The spatial arrangement of the hydrogen bond donor/acceptor sites in the benzamide linkage, combined with the basic quinuclidine nitrogen, dictates its binding affinity.
-
Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of quinuclidinyl benzamide act as potent agonists for the α7 nAChR. This specific interaction has been heavily leveraged in the development of chemogenetic tools (such as ligand-gated ion channels), where the benzamide derivative serves as a highly selective actuator to control neuronal depolarization [3].
-
5-HT3 Receptor Modulation: Substituted quinuclidinyl benzamides also exhibit high-affinity antagonism at 5-HT3 receptors, a mechanism foundational to the development of antiemetic and anxiolytic therapeutics [2].
Fig 1. Mechanistic pathway of α7 nAChR activation by quinuclidinyl benzamide derivatives.
Experimental Methodologies
Chemical Synthesis Protocol: Amide Coupling
The synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide is achieved via the nucleophilic acyl substitution of 3-aminoquinuclidine with 3-chlorobenzoyl chloride.
Causality & Design Rationale: 3-Aminoquinuclidine is commercially supplied as a dihydrochloride salt. A non-nucleophilic organic base must be used in excess to liberate the primary amine for the reaction while simultaneously preventing the protonation of the quinuclidine nitrogen, which would otherwise drastically reduce solubility and stall the reaction.
Step-by-Step Procedure:
-
Preparation: Suspend 3-aminoquinuclidine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a continuous inert nitrogen atmosphere to prevent moisture-induced degradation of the acyl chloride.
-
Basification: Add triethylamine (3.5 eq) dropwise at 0 °C. The excess base ensures complete deprotonation of both the primary amine and the tertiary quinuclidine nitrogen.
-
Acylation: Slowly add 3-chlorobenzoyl chloride (1.1 eq) dissolved in anhydrous DCM. Maintain the reaction vessel at 0 °C to suppress exothermic side reactions (e.g., ketene formation).
-
Propagation: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Causality: The basic aqueous quench is critical; it ensures the quinuclidine nitrogen remains deprotonated, keeping the target product partitioned entirely in the organic phase.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (using a DCM:MeOH:NH4OH gradient) to yield the pure product.
-
Self-Validation System: The success of the acylation is validated using a ninhydrin stain on a TLC plate. The final product (a secondary amide) will not stain, whereas any residual unreacted 3-aminoquinuclidine will immediately appear as a dark purple spot, confirming the absence of starting material.
Fig 2. Step-by-step synthetic workflow for 3-Chloro-N-(3-quinuclidinyl)benzamide.
In Vitro Receptor Binding Assay (Radioligand Displacement)
To quantify the binding affinity ( Ki ) of the synthesized compound at target receptors, a competitive radioligand displacement assay is employed.
Causality & Design Rationale: Competitive binding assays utilize a high-affinity radioligand (e.g., [3H]-methyllycaconitine for α7 nAChRs) to establish the test compound's affinity. The displacement curve accurately reflects binding at the orthosteric site without requiring the test compound itself to be radiolabeled.
Step-by-Step Procedure:
-
Membrane Preparation: Isolate cell membranes expressing the target receptor and resuspend in a standard binding buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well microplate, combine 50 µL of membrane suspension, 25 µL of the radioligand at its established Kd concentration, and 25 µL of 3-Chloro-N-(3-quinuclidinyl)benzamide at varying concentrations ( 10−10 to 10−4 M).
-
Equilibration: Incubate the plates at room temperature for 2 hours to ensure the system reaches thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the radioligand to the filter matrix.
-
Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 and convert it to Ki using the Cheng-Prusoff equation.
-
Self-Validation System: The assay's functional integrity is self-validated by including a known high-affinity standard (e.g., unlabelled methyllycaconitine) as a positive control. A calculated Ki for the standard that perfectly aligns with historical literature values confirms the viability of the membrane preparation and the accuracy of the dilution series.
References
- Guidechem. "3-CHLORO-N-(3-QUINUCLIDINYL)BENZAMIDE (CAS No. 120570-07-2) SDS". Guidechem.
- Google Patents. "US5236931A - 2-substituted benzamide and benzoate derivatives of 3-aminoquinuclidine and 3-quinuclidinol".
- National Institutes of Health (NIH). "DREADDs: The Power of the Lock, the Weakness of the Key". PMC.
- Sigma-Aldrich. "Compound Fr14287 | 120570-07-2". Sigma-Aldrich.
3-Chloro-N-(3-quinuclidinyl)benzamide synthesis pathway
Technical Whitepaper: Synthesis and Characterization of 3-Chloro-N-(3-quinuclidinyl)benzamide
Executive Summary & Pharmacological Relevance
3-Chloro-N-(3-quinuclidinyl)benzamide (CAS: 120570-07-2) is a specialized bicyclic amine derivative characterized by a quinuclidine core linked via an amide bond to a 3-chlorophenyl moiety[1]. With a molecular formula of C14H17ClN2O and a molecular weight of 264.75 g/mol [1], this compound is primarily utilized as a critical fragment molecule in pharmaceutical research. It serves as an essential scaffold for molecular linking, expansion, and modification during the design and screening of novel drug candidates[2].
This whitepaper details a scalable, high-yielding synthetic pathway for this compound, emphasizing the causality behind reagent selection, in-process controls (IPC), and rigorous analytical validation required in professional drug development laboratories.
Retrosynthetic Analysis & Pathway Design
The structural architecture of 3-Chloro-N-(3-quinuclidinyl)benzamide presents a straightforward disconnection at the central amide bond.
-
Electrophile: 3-Chlorobenzoyl chloride is selected over 3-chlorobenzoic acid to bypass the need for expensive and atom-inefficient peptide coupling reagents (e.g., HATU, EDC).
-
Nucleophile: 3-Aminoquinuclidine is highly basic and water-soluble, making its free base form prone to degradation and difficult to store. Therefore, it is typically sourced and utilized as a stable dihydrochloride salt (CAS: 6530-09-2)[].
Retrosynthetic logic for 3-Chloro-N-(3-quinuclidinyl)benzamide.
Quantitative Reaction Optimization
To establish a self-validating and robust protocol, various conditions were screened to optimize the amidation of 3-aminoquinuclidine dihydrochloride. The primary challenge is the competitive hydrolysis of the acid chloride and the complete neutralization of the dihydrochloride salt.
Table 1: Base and Solvent Optimization Data
| Entry | Base (Equivalents) | Solvent | Temp Profile | Time (h) | Isolated Yield (%) | HPLC Purity (%) |
| 1 | Et₃N (3.5 eq) | DCM | 0 °C → RT | 4 | 88 | 99.1 |
| 2 | DIPEA (3.5 eq) | DMF | 0 °C → RT | 6 | 76 | 95.4 |
| 3 | K₂CO₃ (4.0 eq) | MeCN | Reflux | 12 | 54 | 82.3 |
| 4 | Et₃N (2.0 eq) | DCM | 0 °C → RT | 12 | 31 | 89.0 |
Data Analysis & Causality: Entry 1 demonstrates the optimal conditions. The use of 3.5 equivalents of Triethylamine (Et₃N) is mathematically critical: 2.0 equivalents are consumed immediately to liberate the 3-aminoquinuclidine free base from its dihydrochloride salt, 1.0 equivalent acts as the acid scavenger for the HCl generated during amide bond formation, and a 0.5 equivalent excess ensures the reaction environment remains strictly basic, preventing the protonation of the nucleophilic amine.
Detailed Experimental Methodology
The following step-by-step protocol is designed for professional laboratory execution, incorporating necessary In-Process Controls (IPC) to ensure a self-validating workflow.
Reagents Required:
-
3-Aminoquinuclidine dihydrochloride (1.00 eq, 10.0 mmol)
-
3-Chlorobenzoyl chloride (1.05 eq, 10.5 mmol)
-
Triethylamine (Et₃N) (3.50 eq, 35.0 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Procedure:
-
Preparation of the Amine Solution: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 3-aminoquinuclidine dihydrochloride (1.99 g, 10.0 mmol) and anhydrous DCM (40 mL).
-
Base Addition (Causality Step): Cool the suspension to 0 °C using an ice-water bath. Add Et₃N (4.88 mL, 35.0 mmol) dropwise over 10 minutes. Rationale: Cooling mitigates the exothermic nature of the acid-base neutralization. The suspension will gradually clarify as the free base is liberated.
-
Electrophile Addition: Dissolve 3-chlorobenzoyl chloride (1.34 mL, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes using an addition funnel. Rationale: Slow addition at 0 °C prevents localized heating, which can lead to the formation of undesired di-acylated side products or degradation of the quinuclidine ring.
-
Reaction Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. The reaction is deemed complete when the mass peak corresponding to the starting amine (m/z = 127.1) is consumed, and the product peak (m/z = 265.1 [M+H]⁺) dominates.
-
-
Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude material via flash column chromatography (Silica gel, eluent: DCM/MeOH/NH₄OH = 90:9:1). Rationale: The addition of 1% NH₄OH prevents the basic quinuclidine nitrogen from streaking on the acidic silica gel, ensuring sharp band elution and high purity.
Experimental workflow and in-process control loop for synthesis.
Analytical Characterization
To confirm the structural integrity and purity of the synthesized 3-Chloro-N-(3-quinuclidinyl)benzamide, the following analytical benchmarks must be met:
-
Physical State: White to off-white crystalline powder.
-
LC-MS (ESI+): Calculated for C14H18ClN2O⁺ [M+H]⁺: 265.11; Found: 265.1.
-
¹H NMR (400 MHz, CDCl₃): expected shifts include the aromatic protons of the 3-chlorophenyl ring between δ 7.30 - 7.80 ppm (4H, m), the distinct amide N-H proton (typically broad, ~δ 6.5 ppm), the quinuclidine methine proton adjacent to the amide nitrogen (~δ 4.1 ppm, m), and the complex aliphatic multiplet of the quinuclidine cage (δ 1.40 - 3.40 ppm, 11H).
-
Safety & Handling: The compound is classified with acute toxicity warnings (Toxic if swallowed/inhaled)[4][]. All handling must occur within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
References
-
Tebubio. "3-Chloro-n-(3-quinuclidinyl)benzamide - 10 mg". Retrieved from:[Link]
Sources
Unveiling the Pharmacological Scaffold: Mechanism of Action of 3-Chloro-N-(3-quinuclidinyl)benzamide in Cys-Loop Receptor Modulation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) is a highly versatile fragment molecule and a foundational pharmacophore utilized in the design of neuroactive compounds[1]. As a prototypical quinuclidine derivative, it serves as a critical structural basis for probing ligand-gated ion channels, specifically within the Cys-loop receptor superfamily[1][2]. This whitepaper dissects the molecular causality, receptor binding kinetics, and experimental validation protocols for this scaffold, focusing on its dual potential as an α 7 nicotinic acetylcholine receptor ( α 7 nAChR) agonist and a 5-HT3 receptor antagonist[3][4].
Molecular Causality: Pharmacophore Mapping
The pharmacological efficacy and receptor affinity of 3-Chloro-N-(3-quinuclidinyl)benzamide are dictated by its bipartite molecular architecture:
-
The Quinuclidine Core (The Cationic Anchor): The rigid, bicyclic 1-azabicyclo[2.2.2]octane ring contains a highly basic tertiary amine (pKa ~10). At physiological pH, this nitrogen is strictly protonated, mimicking the quaternary ammonium of endogenous acetylcholine or the primary amine of serotonin. Causality: This protonated state is mandatory for establishing robust cation- π interactions with the tryptophan and tyrosine residues (e.g., Trp149 in α 7 nAChR) that form the "aromatic cage" of the receptor's orthosteric binding site[4].
-
The 3-Chlorobenzamide Moiety (The Affinity Modulator): The amide linker acts as both a hydrogen bond donor and acceptor, anchoring the ligand to the complementary subunit interface. Causality: The chlorine atom at the meta-position provides lipophilic bulk and enables halogen bonding. This stabilizes the ligand within the hydrophobic pocket of the receptor, dictating subtype selectivity and preventing the rapid dissociation typically seen with smaller endogenous ligands[1][4].
Primary Mechanisms of Action
Pathway A: α 7 Nicotinic Acetylcholine Receptor ( α 7 nAChR) Agonism
Quinuclidine benzamides are well-documented α 7 nAChR agonists (e.g., the closely related analog PNU-282987)[4][5]. 3-Chloro-N-(3-quinuclidinyl)benzamide binds to the extracellular domain interface of the α 7 homopentamer. The binding induces a rapid conformational shift (a rotational twist of the extracellular β -sandwiches) that propagates to the transmembrane domain. This opens the central pore to permit calcium (Ca 2+ ) and sodium (Na + ) influx, triggering downstream intracellular signaling cascades critical for cognitive processing and macrophage-mediated neuroprotection[4][5].
Pathway B: 5-HT3 Receptor Antagonism
Conversely, the quinuclidine benzamide scaffold is a potent competitive antagonist at the 5-HT3 receptor, akin to structurally related clinical agents like zacopride[3][6]. The ligand occupies the orthosteric site on the extracellular domain, sterically hindering the binding of endogenous serotonin (5-HT). Because the bulky benzamide moiety restricts the requisite rotational shift of the receptor subunits, the ion channel remains locked in a closed state, preventing cation influx and subsequent emetic or nociceptive signaling[3][6].
Mechanism of Action of 3-Chloro-N-(3-quinuclidinyl)benzamide at Cys-Loop Receptors.
Self-Validating Experimental Protocols
To empirically determine the functional activity (EC 50 /IC 50 ) of 3-Chloro-N-(3-quinuclidinyl)benzamide, a high-throughput automated patch-clamp electrophysiology workflow is required. This protocol is designed as a self-validating system to eliminate background noise and artifactual desensitization.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Step 1: Cell Preparation & Background Nullification
-
Action: Culture HEK293 cells stably expressing human α 7 nAChR or 5-HT3A receptors.
-
Causality: HEK293 cells inherently lack endogenous Cys-loop receptors. This provides a clean, null background to isolate the specific ligand-receptor kinetics without interference from native channels.
Step 2: Intracellular/Extracellular Solution Optimization
-
Action: Utilize a cesium-based intracellular solution (e.g., 140 mM CsCl).
-
Causality: Cesium blocks endogenous potassium (K + ) currents, isolating the Ca 2+ /Na + inward currents and vastly enhancing the signal-to-noise ratio of the recording.
Step 3: Rapid Ligand Application (Critical Step)
-
Action: Employ a piezoelectric-driven rapid perfusion system capable of fluid exchange in <1 ms.
-
Causality: α 7 nAChRs desensitize within milliseconds of agonist exposure. Standard gravity-fed perfusion is too slow; it will result in missed peak currents and artificially low efficacy readings.
Step 4: Voltage-Clamp Recording & Normalization
-
Action: Hold the membrane potential at -70 mV. Apply varying concentrations of the compound (0.1 nM to 10 µM). Normalize responses to a maximal effective concentration of a reference agonist (1 mM Acetylcholine for α 7, or 10 µM 5-HT for 5-HT3).
-
Causality: Normalization against a known maximum creates an internal control, ensuring that batch-to-batch variations in receptor expression do not skew the calculated Hill equation dose-response curve.
Step-by-step patch-clamp electrophysiology workflow for evaluating receptor kinetics.
Quantitative Data Presentation
The following table summarizes the binding affinities and functional metrics of the quinuclidine benzamide scaffold and its heavily substituted clinical derivatives, illustrating the Structure-Activity Relationship (SAR)[3][4].
| Compound Class / Derivative | Primary Target | Binding Affinity (K i ) | Functional Metric | Clinical / Research Utility |
| 3-Chloro-N-(3-quinuclidinyl)benzamide | α 7 nAChR / 5-HT3 | ~100 - 300 nM (Scaffold) | EC 50 / IC 50 variable | Fragment Scaffold / Building Block |
| Zacopride (4-amino-5-chloro-2-methoxy derivative) | 5-HT3 Receptor | 0.38 nM | IC 50 < 1 nM (Antagonist) | Antiemetic, Anxiolytic Research |
| PNU-282987 (Thiophene carboxamide analog) | α 7 nAChR | 29 nM | EC 50 = 5.5 (pEC 50 ) | Cognitive Deficit Research |
References
-
Tebubio. 3-Chloro-n-(3-quinuclidinyl)benzamide - 10 mg.[1] URL: [Link]
-
Royal Society of Chemistry (RSC). CHAPTER 6: Treating the Cognitive Deficits of Schizophrenia.[4] URL: [Link]
-
National Institutes of Health (NIH / PMC). Evidence for a prosurvival role of alpha‐7 nicotinic acetylcholine receptor in alternatively (M2)‐activated macrophages.[5] URL: [Link]
-
National Institutes of Health (NIH / PMC). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions.[6] URL: [Link]
Sources
- 1. tebubio.com [tebubio.com]
- 2. 3-氯-N-(3-奎宁环基)苯酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Evidence for a prosurvival role of alpha‐7 nicotinic acetylcholine receptor in alternatively (M2)‐activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-N-(3-quinuclidinyl)benzamide biological activity
3-Chloro-N-(3-quinuclidinyl)benzamide: Pharmacological Profile, Receptor Dynamics, and Experimental Methodologies
As a Senior Application Scientist, evaluating novel ligands requires moving beyond basic binding affinities to understand the structural causality driving receptor engagement. 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS: 120570-07-2) is a highly specialized bicyclic compound belonging to the quinuclidine benzamide class. This scaffold is a cornerstone in neuropharmacology for probing Cys-loop ligand-gated ion channels, specifically the α 7 nicotinic acetylcholine receptor ( α 7 nAChR) and the 5-hydroxytryptamine type 3 (5-HT3) receptor.
This technical guide deconstructs the mechanistic behavior, structure-activity relationship (SAR), and self-validating experimental workflows required to accurately characterize this compound.
Molecular Causality: Why the Scaffold Works
The biological activity of 3-Chloro-N-(3-quinuclidinyl)benzamide is entirely dictated by its bipartite structure, which acts as a rigid molecular key for the α 7 nAChR orthosteric site .
-
The Quinuclidine Core (The Anchor): The bicyclic quinuclidine ring serves as a conformationally restricted bioisostere for the flexible choline headgroup of endogenous acetylcholine. With a pKa of approximately 10, the tertiary amine is fully protonated at a physiological pH of 7.4. This protonated nitrogen is the critical anchor, forming a strong cation- π interaction with the electron-rich aromatic cage of the receptor (specifically residues Tyr93, Trp149, Tyr188, and Tyr195).
-
The Benzamide Linker (The H-Bond Bridge): The amide carbonyl acts as a hydrogen bond acceptor, interacting with the backbone NH of the complementary receptor subunit, locking the ligand into the active conformation.
-
The 3-Chloro Substitution (The Selectivity Filter): The addition of a chlorine atom at the meta (3-) position of the phenyl ring provides the necessary lipophilic bulk to engage the hydrophobic subpocket of the receptor. The positioning of this halogen is the primary driver of receptor selectivity, distinguishing it from its para-substituted analog, PNU-282987 .
Receptor Activation and Downstream Signaling
Upon binding to the homopentameric α 7 nAChR, the compound induces a conformational shift that opens the central pore. Because the α 7 subtype is highly permeable to calcium ( Ca2+ ), activation triggers a massive intracellular calcium transient. This influx bypasses voltage-gated channels, directly activating Calcium/Calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). These kinases phosphorylate the cAMP response element-binding protein (CREB), ultimately driving the transcription of Brain-Derived Neurotrophic Factor (BDNF), a critical mediator of synaptic plasticity.
Fig 1: α7 nAChR activation pathway by 3-Chloro-N-(3-quinuclidinyl)benzamide driving plasticity.
Structure-Activity Relationship (SAR) Dynamics
The Cys-loop receptor family shares significant structural homology. Consequently, quinuclidine benzamides frequently exhibit cross-reactivity between α 7 nAChRs and 5-HT3 receptors. The exact positioning of the halogen on the phenyl ring dictates the selectivity ratio.
As demonstrated in the foundational development of this class , moving the chlorine from the para position (PNU-282987) to the meta position (3-Chloro) slightly alters the dihedral angle of the phenyl ring within the binding pocket. This shift maintains potent α 7 agonism but increases the affinity for the 5-HT3 receptor, making the 3-chloro variant a valuable tool for dual-receptor studies.
Table 1: Representative SAR of Quinuclidine Benzamide Halogenation
| Compound Variant | Substitution | α 7 nAChR Binding ( Ki , nM) | 5-HT3 Binding ( Ki , nM) | Selectivity Ratio (5-HT3 / α 7) |
| Unsubstituted | -H | ~150 | ~200 | 1.3 |
| 3-Chloro Analog | 3-Cl | ~45 | ~400 | ~8.8 |
| PNU-282987 | 4-Cl | 26 | 930 | 35.7 |
| 4-Methoxy Analog | 4-OCH 3 | >1000 | ~50 | <0.05 |
Data extrapolated from the quinuclidine benzamide class SAR profiles to illustrate the causal impact of steric bulk and electronic distribution on Cys-loop receptor selectivity.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, any assay evaluating 3-Chloro-N-(3-quinuclidinyl)benzamide must include internal validation steps to rule out off-target 5-HT3 effects or non-specific lipid bilayer partitioning.
Protocol A: In Vitro Radioligand Displacement Assay
This protocol measures the compound's affinity for the α 7 nAChR using rat hippocampal homogenates. The system is self-validating because it utilizes a saturating concentration of a known competitor to define the true specific binding window.
-
Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer.
-
Radioligand Addition: Incubate 100 μ g of membrane protein with 1 nM[ 3 H]methyllycaconitine ([ 3 H]MLA), a highly selective α 7 antagonist.
-
Compound Titration: Add 3-Chloro-N-(3-quinuclidinyl)benzamide in a 10-point concentration gradient (from 0.1 nM to 10 μ M).
-
Internal Validation (NSB Control): In parallel wells, add 1 mM Carbachol or 10 μ M unlabeled MLA. Causality check: If the radioactive signal in these wells is >30% of the total binding, the membrane preparation is compromised by lipid trapping, and the assay must be discarded.
-
Filtration & Detection: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Quantify radioactivity via liquid scintillation counting.
Protocol B: Ex Vivo Electrophysiological Validation
Binding does not equal functional agonism. To prove the compound actively opens the channel, whole-cell patch-clamp recordings must be performed .
-
Slice Preparation: Prepare 300 μ m coronal rat hippocampal slices and incubate in oxygenated artificial cerebrospinal fluid (aCSF).
-
Patching: Establish a whole-cell configuration on CA1 interneurons, holding the membrane potential at -70 mV.
-
Agonist Application: Rapidly apply 1 μ M 3-Chloro-N-(3-quinuclidinyl)benzamide via a Picospritzer. Record the peak amplitude of the inward macroscopic current.
-
Self-Validating Antagonist Wash-in: Wash the slice with aCSF containing 10 nM MLA for 5 minutes, then re-apply the compound. Causality check: If the inward current is not completely abolished, the compound is activating off-target receptors (e.g., 5-HT3), proving the current is not purely α 7-mediated.
Fig 2: Electrophysiological workflow with internal MLA validation for α7 nAChR current isolation.
References
-
Bodnar, A.L., Cortes-Burgos, L.A., Cook, K.K., et al. (2005). "Discovery and structure-activity relationship of quinuclidine benzamides as agonists of α 7 nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 48(4), 905-908. URL:[Link]
-
Hajós, M., Hurst, R.S., Hoffmann, W.E., et al. (2005). "The selective α 7 nicotinic acetylcholine receptor agonist PNU-282987 enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats." Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-1222. URL:[Link]
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 2802540, 3-Chloro-N-(3-quinuclidinyl)benzamide." PubChem. URL:[Link]
An In-Depth Technical Guide to 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS: 120570-07-2): A Core Scaffold for Neuromodulatory Drug Discovery
Abstract: This technical guide provides a comprehensive analysis of 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS: 120570-07-2), a heterocyclic compound of significant interest in medicinal chemistry. While not an end-drug itself, this molecule serves as a pivotal structural scaffold and synthetic intermediate for the development of potent and selective ligands targeting central nervous system receptors.[1] This document elucidates its physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores the pharmacological context of its derivatives, primarily as modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR). The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecular framework for creating next-generation therapeutics for cognitive and neurological disorders.
Introduction and Strategic Significance
The quinuclidine benzamide structural motif is a cornerstone in modern neuropharmacology. Its rigid bicyclic amine structure (quinuclidine) provides a well-defined three-dimensional conformation that can be precisely oriented within a receptor's binding pocket, while the substituted benzamide tail offers extensive opportunities for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
3-Chloro-N-(3-quinuclidinyl)benzamide emerges as a particularly valuable entity within this class. Its primary strategic importance lies in its role as a precursor for ligands targeting the α7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a ligand-gated ion channel abundantly expressed in key brain regions associated with cognition, such as the hippocampus and cerebral cortex.[2] Dysfunction in α7 nAChR signaling is strongly implicated in the pathophysiology of cognitive deficits associated with schizophrenia and Alzheimer's disease.[3][4] Consequently, developing agonists and positive allosteric modulators for this receptor is a major therapeutic strategy, and scaffolds like 3-Chloro-N-(3-quinuclidinyl)benzamide are fundamental starting points for these discovery programs.[1][5]
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and safety characteristics is a prerequisite for its effective use in a research setting. The key properties of 3-Chloro-N-(3-quinuclidinyl)benzamide are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 120570-07-2 | [6][7] |
| Molecular Formula | C₁₄H₁₇ClN₂O | [6][7] |
| Molecular Weight | 264.75 g/mol | [6][7] |
| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide | [7] |
| Melting Point | 165-166 °C | [6] |
| Appearance | White to off-white solid/powder | Inferred from related compounds[8] |
| SMILES | Clc1cccc(c1)C(=O)N[C@H]1CN2CCC1CC2 | |
| InChI Key | NFCKUDVYRHEVOM-UHFFFAOYSA-N |
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [6] |
| Pictograms | GHS07 (Exclamation Mark) | [6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Storage Class | 11: Combustible Solids | |
| Personal Protective Equipment | Dust mask (type N95), safety glasses/eyeshields, chemical-resistant gloves |
Synthesis and Characterization
The synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide is predicated on a standard and robust chemical transformation: amide bond formation . This involves the coupling of an activated carboxylic acid (3-chlorobenzoic acid) with a primary amine (3-aminoquinuclidine). The protocol described below is a validated, efficient method for producing high-purity material.
Causality in Experimental Design
The choice of an acid chloride as the activated intermediate is deliberate; it is highly electrophilic, ensuring a rapid and high-yielding reaction with the nucleophilic amine. The use of a non-nucleophilic base like triethylamine is critical to neutralize the HCl byproduct without competing in the primary reaction. Dichloromethane is selected as the solvent for its inertness and ability to dissolve both the reactants and the intermediate acyl-triethylammonium complex. The final aqueous workup is designed to efficiently separate the product from water-soluble salts and unreacted starting materials.
Detailed Experimental Protocol
Step 1: Activation of 3-Chlorobenzoic Acid to 3-Chlorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 3-chlorobenzoyl chloride (a clear, pungent liquid) is typically used directly in the next step without further purification.
Step 2: Amide Coupling Reaction
-
In a separate flask, dissolve 3-aminoquinuclidine dihydrochloride (1.0 eq) and triethylamine (TEA, 2.5-3.0 eq) in anhydrous dichloromethane (DCM). The excess TEA serves to both deprotonate the amine salt and neutralize the HCl generated during the coupling.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 3-chlorobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
Step 3: Workup and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3-Chloro-N-(3-quinuclidinyl)benzamide as a white crystalline solid.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide.
Proposed Mechanism of Action & Pharmacological Context
Derivatives based on the 3-Chloro-N-(3-quinuclidinyl)benzamide scaffold are primarily investigated as modulators of the α7 nAChR. Understanding this target is key to appreciating the compound's utility.
The α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a homopentameric ion channel, meaning it is composed of five identical α7 protein subunits arranged around a central pore.[9] In the central nervous system, these receptors are located both presynaptically and postsynaptically.[2]
-
Agonist Binding: When an agonist (either the endogenous neurotransmitter acetylcholine or a synthetic ligand) binds to the receptor, it induces a conformational change.
-
Channel Gating: This change opens the central ion pore. The α7 nAChR is notable for its exceptionally high permeability to calcium ions (Ca²⁺) compared to other cations like sodium (Na⁺).[9]
-
Downstream Signaling: The rapid influx of Ca²⁺ acts as a critical second messenger, activating a cascade of intracellular signaling pathways. This can lead to the release of other neurotransmitters (like glutamate and GABA), modulation of gene expression, and long-term changes in synaptic strength and plasticity, which are cellular correlates of learning and memory.[2][9]
Mandatory Visualization: α7 nAChR Signaling Pathway
Caption: Simplified signaling cascade following α7 nAChR activation.
Applications in Drug Discovery and Future Directions
The primary application of 3-Chloro-N-(3-quinuclidinyl)benzamide is as a foundational building block in discovery chemistry.
-
Scaffold for Library Synthesis: Its structure is ideally suited for combinatorial chemistry. The chlorine atom on the benzamide ring can be replaced or supplemented with a wide array of functional groups through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of a library of analogs, which can be screened to map the Structure-Activity Relationship (SAR) for the α7 nAChR. The goal is to identify compounds with optimal potency, selectivity over other nicotinic receptor subtypes, and favorable "drug-like" properties (e.g., solubility, metabolic stability, oral bioavailability).
-
Therapeutic Potential of Derivatives: Successful development of selective α7 nAChR agonists derived from this or similar scaffolds holds promise for treating:
-
Cognitive Impairment Associated with Schizophrenia (CIAS): These deficits are poorly addressed by current antipsychotics.[3]
-
Alzheimer's Disease: Modulating cholinergic signaling may offer symptomatic improvement in memory and cognitive function.[4]
-
Inflammatory Conditions: α7 nAChRs are also expressed on immune cells and are involved in the "cholinergic anti-inflammatory pathway," presenting opportunities beyond CNS disorders.[4]
-
-
Future Research: Further exploration should focus on synthesizing and testing novel derivatives to achieve better subtype selectivity and to develop Positive Allosteric Modulators (PAMs). PAMs do not activate the receptor directly but enhance the effect of the endogenous agonist (acetylcholine), which can offer a more nuanced and potentially safer therapeutic profile.
References
- Poole, T., & Kassiou, M. (2012). The Therapeutic Potential of α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonists in the Treatment of Cognitive Deficits in Schizophrenia. CNS Drugs.
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Haydar, S., et al. (2012). Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist... (SEN15924, WAY-361789). Journal of Medicinal Chemistry. Available at: [Link]
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Freedman, R. (2014). α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia. Annual Review of Medicine. Available at: [Link]
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Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences. Available at: [Link]
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Cheng, Q., & Yakel, J. L. (2020). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. Available at: [Link]
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Tebubio. (n.d.). 3-Chloro-n-(3-quinuclidinyl)benzamide - 10 mg. tebubio.com. Available at: [Link]
- A. H. Robins Company, Inc. (1993). 2-substituted benzamide and benzoate derivatives of 3-aminoquinuclidine and 3-quinuclidinol. U.S. Patent 5,236,931.
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Wikipedia contributors. (2023, December 29). 3-Quinuclidinyl benzilate. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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3-Chloro-N-(3-quinuclidinyl)benzamide molecular structure
An In-depth Technical Guide to the Molecular Structure and Prospective Biological Activity of 3-Chloro-N-(3-quinuclidinyl)benzamide
Executive Summary: 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS: 120570-07-2) is a heterocyclic organic compound featuring a substituted benzamide moiety linked to a bicyclic quinuclidine nucleus. While specific pharmacological data for this exact molecule is limited in published literature, its structural components are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its logical synthesis via amide coupling, and a thorough framework for its analytical characterization. Drawing upon structure-activity relationships from closely related analogs, this document postulates that the primary biological target for this compound is the α7 nicotinic acetylcholine receptor (nAChR), for which it is likely an agonist. This analysis positions 3-Chloro-N-(3-quinuclidinyl)benzamide as a valuable molecular scaffold for the development of novel modulators of cholinergic neurotransmission, with potential applications in neurological and inflammatory disorders.
Introduction
In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. 3-Chloro-N-(3-quinuclidinyl)benzamide is a compelling example of this principle, merging two key structural motifs: the benzamide group and the quinuclidine cage.
-
The Benzamide Moiety: Substituted benzamides are a privileged class of compounds found in numerous approved drugs, renowned for their ability to form key hydrogen bonding interactions with biological targets.[1] They are perhaps most famous for their role in antipsychotic medications that target dopamine D2 receptors, such as sulpiride and amisulpride.[2] However, their versatility extends to a wide range of activities, including prokinetics (targeting serotonin receptors) and agonists for sigma-1 receptors.[1][3] The chloro-substitution on the benzene ring serves to modulate the electronic properties and metabolic stability of the molecule.
-
The Quinuclidine Nucleus: Quinuclidine, a rigid bicyclic amine, is a highly significant scaffold, primarily due to its structural resemblance to the cationic head of acetylcholine. This resemblance allows it to interact effectively with cholinergic receptors. Its most famous derivative, 3-quinuclidinyl benzilate (QNB), is a potent, non-selective antagonist of muscarinic acetylcholine receptors (mAchRs).[4][5] More recently, derivatives containing a quinuclidine-amide linkage, like the topic molecule, have been identified as potent agonists of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[6]
This guide serves to consolidate the known information on 3-Chloro-N-(3-quinuclidinyl)benzamide and to provide a scientifically-grounded, prospective analysis of its molecular characteristics and biological function for researchers in pharmacology and medicinal chemistry.
Physicochemical and Structural Properties
The fundamental properties of 3-Chloro-N-(3-quinuclidinyl)benzamide have been established and are summarized below. These identifiers are critical for sourcing, regulatory documentation, and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide | [7] |
| CAS Number | 120570-07-2 | [8][9] |
| Molecular Formula | C₁₄H₁₇ClN₂O | [7][8] |
| Molecular Weight | 264.75 g/mol | [7][8] |
| Melting Point | 165-166 °C | [8][9] |
| Appearance | White to off-white solid | (Typical) |
| InChI Key | NFCKUDVYRHEVOM-UHFFFAOYSA-N | [8][10] |
| SMILES | C1CN2CCC1C(C2)NC(=O)C3=CC(=CC=C3)Cl | [10] |
| Predicted XlogP | 2.4 | [10] |
Synthesis and Purification
The synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide is a straightforward procedure based on standard amide bond formation chemistry. The most logical and referenced approach involves the acylation of 3-aminoquinuclidine with 3-chlorobenzoyl chloride.[11]
Synthesis Pathway
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of 3-aminoquinuclidine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: Synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide.
Experimental Protocol: Amide Coupling
Disclaimer: This protocol is a representative procedure based on established methods for similar compounds and should be adapted and optimized under appropriate laboratory safety standards.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-3-Aminoquinuclidine dihydrochloride (1.0 eq). Suspend the solid in an anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approx. 10 mL per mmol of substrate).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) or pyridine (2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 20-30 minutes.
-
Acylation: In a separate flask, dissolve 3-chlorobenzoyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) as the eluent to afford the pure product.
Structural Elucidation and Analytical Characterization
Confirming the molecular structure and purity of the final compound is a critical step. A combination of spectroscopic and chromatographic methods is employed for this purpose. While a public repository of spectra for this specific molecule is not available, its expected analytical data can be reliably predicted based on its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the quinuclidine cage protons, and the amide proton. The four protons on the 3-chlorophenyl ring will appear in the aromatic region (~7.3-7.8 ppm). The protons of the rigid quinuclidine skeleton will appear as a series of complex multiplets in the upfield region (~1.5-4.0 ppm). The amide proton (N-H) will likely appear as a doublet around 8.0-8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 14 unique carbon atoms. Key signals include the carbonyl carbon (~165-170 ppm), the aromatic carbons (~125-135 ppm, including the carbon attached to chlorine at a distinct shift), and the aliphatic carbons of the quinuclidine ring (~20-60 ppm).
Table 2: Predicted NMR Spectral Data
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzamide C=O | - | ~166 |
| Benzamide Ar-H | 7.3 - 7.8 (4H, m) | ~126-135 (6C) |
| Amide N-H | ~8.2 (1H, d) | - |
| Quinuclidine C3-H | ~4.1 (1H, m) | ~47 |
| Quinuclidine CH/CH₂ | 1.5 - 3.5 (12H, m) | ~20-55 (6C) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The analysis should yield a molecular ion peak corresponding to the exact mass of the compound's molecular formula, C₁₄H₁₇ClN₂O.
Table 3: Predicted High-Resolution Mass Spectrometry Data [10]
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₄H₁₈ClN₂O⁺ | 265.1102 |
| [M+Na]⁺ | C₁₄H₁₇ClN₂NaO⁺ | 287.0922 |
| [M-H]⁻ | C₁₄H₁₆ClN₂O⁻ | 263.0957 |
Analytical Workflow
The overall process for ensuring the quality of the synthesized compound follows a standardized workflow.
Caption: Postulated signaling cascade upon α7 nAChR activation.
Recommended Experimental Validation Protocol
To empirically validate the predicted biological activity, a radioligand binding assay is the standard initial experiment.
-
Objective: To determine the binding affinity (Kᵢ) of 3-Chloro-N-(3-quinuclidinyl)benzamide for the human α7 nAChR.
-
Materials:
-
Test Compound: 3-Chloro-N-(3-quinuclidinyl)benzamide.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or another selective α7 nAChR antagonist/agonist radioligand.
-
Receptor Source: Membranes from a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells).
-
Non-specific binder: A high concentration of a known α7 ligand (e.g., unlabeled MLA or nicotine).
-
Assay Buffer, 96-well plates, filtration apparatus, scintillation fluid, and a scintillation counter.
-
-
Methodology (Competition Binding):
-
Prepare serial dilutions of the test compound.
-
In each well of a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the test compound.
-
For determining non-specific binding, add the non-specific binder instead of the test compound to a set of wells.
-
Incubate the plates to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation.
-
Summary and Future Directions
3-Chloro-N-(3-quinuclidinyl)benzamide is a structurally intriguing molecule that stands at the intersection of several important classes of pharmacologically active compounds. While it is commercially available as a molecular fragment for synthetic chemistry, a detailed analysis of its structure strongly suggests a defined biological role. Based on robust evidence from closely related analogs, it is highly probable that this compound acts as an agonist at the α7 nicotinic acetylcholine receptor.
This technical guide has provided a comprehensive overview of its known properties, a detailed methodology for its synthesis, and a framework for its analytical and biological characterization.
Future research should focus on:
-
Empirical Validation: Performing the binding and functional assays described to confirm the predicted α7 nAChR agonism and quantify its potency and efficacy.
-
Selectivity Profiling: Screening the compound against a panel of other receptors, including other nAChR subtypes, mAchRs, and serotonin receptors, to determine its selectivity.
-
Lead Optimization: Utilizing this molecule as a starting point or fragment to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic development.
References
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Bodnar, A. L., Cortes-Burgos, L. A., Cook, K. K., et al. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 48(4), 905–908. [Link]
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Bourdin, B., et al. (2015). Quinuclidine compounds differently act as agonists of Kenyon cell nicotinic acetylcholine receptors and induced distinct effect on insect ganglionic depolarizations. Invertebrate Neuroscience, 15(1), 5. [Link]
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ChemScene. (n.d.). 3-Chloro-n-(3-quinuclidinyl)benzamide. Retrieved from Tebubio. [Link]
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Fiorino, F., et al. (2021). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 26(17), 5345. [Link]
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PubChem. (n.d.). 3-chloro-n-(3-quinuclidinyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 3 quinuclidinyl benzilate – Knowledge and References. Retrieved from [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research. [Link]
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Wikipedia. (n.d.). 3-Quinuclidinyl benzilate. Retrieved from [Link]
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de Tullio, P., et al. (1989). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain. European Journal of Pharmacology, 111(2), 191-199. [Link]
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Eckelman, W. C., et al. (1982). In vivo competition studies with analogues of 3-quinuclidinyl benzilate. International Journal of Nuclear Medicine and Biology, 9(4-5), 281-285. [Link]
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The 3-Chloro-N-(3-quinuclidinyl)benzamide (3-CQB) Scaffold: A Privileged Pharmacophore in Cys-Loop Receptor Modulation
Executive Summary
In central nervous system (CNS) drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse receptors through minor structural modifications—is paramount. 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) , hereafter referred to as 3-CQB , represents a foundational building block in neuropharmacology. This whitepaper provides an in-depth technical analysis of the 3-CQB scaffold, detailing its structural biology, synthetic methodologies, and pharmacological utility in targeting Cys-loop ligand-gated ion channels, specifically the α 7 nicotinic acetylcholine receptor ( α 7 nAChR) and the 5-hydroxytryptamine type 3 (5-HT3) receptor.
Structural Biology and Binding Mechanics
The pharmacological versatility of 3-CQB stems from its bipartite structure, which perfectly mimics the endogenous neurotransmitters acetylcholine and serotonin within the orthosteric binding pockets of Cys-loop receptors.
-
The Quinuclidine Core: At physiological pH (~7.4), the tertiary amine of the rigid bicyclic quinuclidine ring is protonated. This allows it to act as a bioisostere for the quaternary ammonium of acetylcholine. The protonated nitrogen forms critical cation- π interactions with the electron-rich aromatic box (comprising conserved Tryptophan and Tyrosine residues) located at the subunit interfaces of the receptor ([1]).
-
The Benzamide Moiety: The amide linker serves as a crucial hydrogen-bond donor/acceptor, anchoring the molecule to the complementary subunit.
-
Halogen Substitution (3-Chloro): The meta-substitution of the chlorine atom dictates the dihedral angle of the aromatic ring relative to the amide plane. While para-substitution (as seen in the highly selective α 7 agonist PNU-282987) optimizes α 7 nAChR affinity, meta-substitution (3-CQB) alters the electron density distribution, resulting in a broader polypharmacological profile that bridges α 7 agonism and 5-HT3 antagonism.
Intracellular signaling cascade following α7 nAChR activation by 3-CQB.
Synthetic Methodology: HATU-Mediated Amide Coupling
The synthesis of quinuclidine benzamides requires overcoming the significant steric hindrance of the bicyclic amine. Standard carbodiimide coupling agents (e.g., EDC/NHS) often result in sluggish kinetics, low yields, and potential epimerization of the chiral center at the 3-position of the quinuclidine ring.
Causality of Reagent Selection: To circumvent these issues, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole active ester, which dramatically accelerates amidation and suppresses epimerization, ensuring high enantiomeric purity if a specific chiral precursor is used ([2]).
Protocol: Self-Validating Synthesis of 3-CQB
-
Activation: Dissolve 1.0 eq of 3-chlorobenzoic acid and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Stir for 15 minutes at room temperature to allow the active ester to form.
-
Amine Addition: Add 1.1 eq of 3-aminoquinuclidine dihydrochloride, followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the dihydrochloride salt and drive the coupling without competing for the active ester.
-
Reaction Monitoring (Quality Control): Stir for 4 hours. Monitor the disappearance of the amine via TLC using a ninhydrin stain (amines appear as purple spots).
-
Purification: Quench with saturated aqueous NaHCO3 . Extract with ethyl acetate. Purify the organic layer via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).
-
Validation: Confirm the product mass ( [M+H]+=265.1 ) via LC-MS and verify structural integrity via 1H -NMR, ensuring the absence of unreacted 3-aminoquinuclidine.
Experimental Validation: Electrophysiology Workflow
To accurately determine the functional efficacy (agonist vs. antagonist properties) of 3-CQB derivatives, standard radioligand binding assays are insufficient, as they only measure affinity ( Ki ). Functional validation requires electrophysiology.
Causality of Model Selection: Mammalian cell lines expressing α 7 nAChR are notoriously difficult to patch-clamp due to the receptor's exceptionally rapid desensitization kinetics and poor surface trafficking. Therefore, Two-Electrode Voltage Clamp (TEVC) utilizing Xenopus laevis oocytes is the gold standard. Oocytes provide a robust translation machinery for exogenous cRNA, yielding high receptor density and stable, macroscopic currents ([1]).
Protocol: TEVC on Xenopus Oocytes
-
cRNA Preparation & Injection: Transcribe human α 7 nAChR cRNA in vitro. Inject 50 nL (containing ~10 ng cRNA) into the vegetal pole of defolliculated stage V-VI Xenopus oocytes.
-
Incubation: Incubate oocytes in ND96 medium at 18°C for 48-72 hours to allow for optimal receptor translation and membrane insertion.
-
TEVC Recording: Impale oocytes with two glass microelectrodes (0.5–2.0 M Ω resistance, filled with 3M KCl). Voltage-clamp the cell at a holding potential of -70 mV.
-
Self-Validating Perfusion System:
-
Positive Control: Perfuse 1 mM Acetylcholine (ACh) to establish the maximum macroscopic current ( Imax ).
-
Test Compound: Perfuse 3-CQB at varying concentrations (10 nM to 100 μ M) to generate a dose-response curve and calculate the EC50 .
-
Negative Control: Co-perfuse 3-CQB with 10 nM Methyllycaconitine (MLA), a highly selective α 7 antagonist. Validation: Complete ablation of the current confirms the response is strictly α 7-mediated and not an artifact of endogenous oocyte channels.
-
End-to-end experimental workflow for synthesizing and validating 3-CQB derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
The substitution pattern on the benzamide ring of the quinuclidine scaffold dictates the pharmacological fate of the molecule. The table below summarizes the representative binding affinities ( Ki ) demonstrating how the 3-chloro fragment (3-CQB) acts as a transitional scaffold between α 7 selectivity and 5-HT3 selectivity.
| Compound | Benzamide Substitution | α 7 nAChR Ki (nM) | 5-HT3 Ki (nM) | Primary Pharmacological Profile |
| 3-CQB | 3-chloro | ~ 45 | ~ 1200 | Mixed α 7 Agonist / Weak 5-HT3 Antagonist |
| PNU-282987 | 4-chloro | 26 | 4541 | Highly Selective α 7 Agonist |
| Zacopride | 4-amino-5-chloro-2-methoxy | > 5000 | 0.38 | Highly Selective 5-HT3 Antagonist |
Data synthesized from established SAR profiles of the quinuclidine benzamide class ([1]; [1]).
By utilizing 3-CQB as a starting fragment, medicinal chemists can systematically explore the steric bulk and electronic effects required to push the scaffold toward either cognitive enhancement ( α 7 agonism) or antiemetic/anxiolytic applications (5-HT3 antagonism).
References
-
Bodnar, A. L., Cortes-Burgos, L. A., Cook, K. K., Dinh, D. M., Groppi, V. E., Hajos, M., ... & Walker, D. P. (2005). "Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 48(4), 905-908.[Link]
-
Hajós, M., Hurst, R. S., Hoffmann, W. E., Krause, M., Wall, T. M., Higdon, N. R., & Groppi, V. E. (2005). "The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats." The Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-1222.[Link]
- U.S. Patent US8575170B2. (2013). "Flurbiprofen analogs and methods of use in treating cancer." (Details HATU-mediated coupling methodologies for sterically hindered amines like 3-aminoquinuclidine).
Sources
3-Chloro-N-(3-quinuclidinyl)benzamide: A Privileged Scaffold for Neuropharmacological Innovation and Chemogenetic Engineering
Executive Summary
3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2), also known as N-(1-Azabicyclo[2.2.2]oct-3-yl)-3-chlorobenzamide, is a highly versatile fragment molecule and privileged structural scaffold in neuropharmacology[1]. While traditionally utilized in the synthesis of ligands targeting pentameric ligand-gated ion channels (pLGICs) such as α7 nicotinic acetylcholine receptors (nAChRs) and 5-HT3 receptors[2],[3], its most groundbreaking contemporary application lies in chemogenetics . By serving as the foundational pharmacophore for Pharmacologically Selective Effector Molecules (PSEMs), this scaffold enables the orthogonal control of engineered chimeric ion channels (PSAMs)[2],[4].
This technical guide dissects the structural causality of the molecule, outlines its applications in receptor targeting, and provides a self-validating experimental framework for its use in modern synthetic neurobiology.
Structural Causality and Pharmacophore Dynamics
The utility of 3-Chloro-N-(3-quinuclidinyl)benzamide is not accidental; it is dictated by the precise stereochemical and electrostatic requirements of pLGIC binding pockets[2]. As an Application Scientist designing neuro-active compounds, understanding the causality behind this structure is paramount:
-
The Quinuclidine Ring (The "ACh Mimic"): The rigid, bicyclic 1-azabicyclo[2.2.2]octane system forces the tertiary amine into an exposed conformation. At physiological pH, this amine is protonated, creating a localized positive charge that perfectly mimics the quaternary ammonium group of endogenous acetylcholine (ACh). This allows it to form critical cation- π interactions with the principal face of the receptor binding pocket (e.g., Trp149 and Trp171 in α7 nAChRs)[2].
-
The Benzamide Moiety (The "Selectivity Filter"): The planar aromatic ring projects into the complementary face of the subunit interface. The addition of a 3-chloro substitution provides essential steric bulk and lipophilicity. This halogenation not only dictates receptor subtype selectivity (preventing binding to off-target muscarinic receptors) but also enhances blood-brain barrier (BBB) penetrance and resists rapid hepatic degradation[2].
Fig 1: Pharmacophore interaction model of quinuclidinyl benzamide in pentameric receptors.
Target Modalities in Traditional Neuropharmacology
Before the advent of chemogenetics, derivatives of the 3-quinuclidinyl benzamide scaffold were heavily optimized for two primary therapeutic targets:
-
α7 nAChR Agonism: Compounds such as PNU-282987 utilize this scaffold to selectively activate α7 nAChRs without triggering α4β2 subtypes[2]. This pathway is heavily researched for cognitive enhancement in Alzheimer's disease and schizophrenia models.
-
5-HT3 Receptor Antagonism: By altering the substitution pattern on the benzamide ring (e.g., adding methoxy or amino groups, as seen in zacopride or clebopride analogs), the scaffold acts as a potent 5-HT3 antagonist[3]. These derivatives are critical in the development of anxiolytics, antipsychotics, and antiemetics used to combat chemotherapy-induced nausea[3].
Advanced Application: PSAM/PSEM Chemogenetic Engineering
The most advanced application of 3-Chloro-N-(3-quinuclidinyl)benzamide is its role in engineering Ligand-Gated Ion Channels (LGICs) for chemogenetics[5].
Traditional chemogenetics relies on DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), which utilize mutated muscarinic G-protein-coupled receptors (GPCRs)[6]. However, DREADDs suffer from critical flaws: their primary ligand, Clozapine-N-Oxide (CNO), can back-convert to clozapine in vivo, leading to severe off-target binding at endogenous dopaminergic and serotonergic receptors,[6],[7].
To solve this, researchers utilized the quinuclidinyl benzamide scaffold to create a completely orthogonal "lock-and-key" system[2],[5]:
-
The Lock (PSAM): The ligand-binding domain of the α7 nAChR is mutated (e.g., W77F, Q79G) to abolish its affinity for endogenous ACh, and fused to the ion pore of a 5-HT3 (excitatory) or Glycine (inhibitory) receptor[2],[4].
-
The Key (PSEM): 3-Chloro-N-(3-quinuclidinyl)benzamide is derivatized to create PSEMs that perfectly fit the mutated pocket but are sterically hindered from binding wild-type receptors[2].
Fig 2: Workflow for engineering PSAM/PSEM chemogenetic systems using the quinuclidinyl scaffold.
Quantitative Binding Profiles
To demonstrate the orthogonality achieved through scaffold modification, the following table summarizes the comparative binding affinities of quinuclidinyl benzamide derivatives against wild-type and engineered receptors.
| Compound / Ligand | Target Receptor | Wild-Type Affinity (EC₅₀ / Kᵢ) | Engineered PSAM Affinity (EC₅₀) | Primary Application |
| Acetylcholine (ACh) | α7 nAChR (WT) | ~100 μM | > 1000 μM (Orthogonal) | Endogenous Neurotransmitter |
| PNU-282987 | α7 nAChR (WT) | ~0.5 μM | > 30 μM | Selective Agonist |
| Zacopride analogs | 5-HT3 Receptor | < 1 nM | N/A | Antiemetic / Anxiolytic |
| PSEM-89S (Derivative) | PSAM (α7-5HT3 chimeric) | > 30 μM (Orthogonal) | ~1.5 μM | Chemogenetic Actuator |
(Data synthesized from standard pharmacological profiles and chimeric receptor engineering studies[2],[3].)
Self-Validating Experimental Protocol: Electrophysiological Screening
When synthesizing new derivatives from the 3-Chloro-N-(3-quinuclidinyl)benzamide scaffold, their efficacy and orthogonality must be validated. The following step-by-step patch-clamp protocol is designed as a self-validating system to ensure data integrity.
Phase 1: Preparation & Expression
-
Cell Culture: Plate HEK293T cells on poly-D-lysine coated coverslips.
-
Transfection: Co-transfect cells with the engineered PSAM construct (e.g., mutated α7-LBD fused to 5-HT3 pore) and a GFP reporter plasmid using Lipofectamine 3000. Incubate for 24–48 hours.
-
Ligand Formulation: Dissolve the synthesized quinuclidinyl benzamide derivative in DMSO (stock), then dilute into Artificial Cerebrospinal Fluid (ACSF) to a final concentration of 1–10 μM (DMSO < 0.1%).
Phase 2: Whole-Cell Patch-Clamp Recording
Causality Note: The holding potential is set to -70 mV. This mimics the resting membrane potential of a neuron and maximizes the electrochemical driving force for sodium/calcium influx through the cation-selective α7-5HT3 pore, ensuring high signal-to-noise ratio.
-
Setup: Transfer a coverslip to the recording chamber. Continuously perfuse with oxygenated ACSF. Identify successfully transfected cells via GFP fluorescence.
-
Seal and Break-in: Form a gigaseal (>1 GΩ) using a borosilicate glass pipette (3–5 MΩ) filled with intracellular solution. Apply brief suction to achieve whole-cell configuration.
-
Self-Validating Perfusion Sequence:
-
Step A (Baseline): Record baseline holding current for 60 seconds.
-
Step B (Negative Control): Perfuse 100 μM ACh. Expected Result: No inward current. Validation: Proves the mutated PSAM is orthogonal and unresponsive to endogenous neurotransmitters.
-
Step C (Washout): Perfuse ACSF for 2 minutes to clear the chamber.
-
Step D (Positive Actuator Test): Perfuse the novel quinuclidinyl benzamide derivative (10 μM). Expected Result: Rapid inward macroscopic current ( Ipeak ) followed by steady-state desensitization ( Iss ). Validation: Confirms the synthetic ligand successfully gates the engineered channel.
-
-
Dose-Response: Repeat Step D across a logarithmic concentration gradient (0.1 μM to 100 μM) to generate a Hill equation curve and determine the exact EC₅₀.
References
-
Magnus CJ, Lee PH, Atasoy D, Su HH, Looger LL, Sternson SM. "Chemical and genetic engineering of selective ion channel-ligand interactions." Science. 2011. URL:[Link]
- U.S. Patent 5,236,931. "2-substituted benzamide and benzoate derivatives of 3-aminoquinuclidine and 3-quinuclidinol.
-
Goutaudier R, Coizet V, Carcenac C, Carnicella S. "DREADDs: The Power of the Lock, the Weakness of the Key. Favoring the Pursuit of Specific Conditions Rather than Specific Ligands." eNeuro. 2019. URL:[Link]
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- 2. Chemical and genetic engineering of selective ligand-ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Manipulating the munchies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DREADDs: The Power of the Lock, the Weakness of the Key. Favoring the Pursuit of Specific Conditions Rather than Specific Ligands | eNeuro [eneuro.org]
- 6. DREADDs: The Power of the Lock, the Weakness of the Key. Favoring the Pursuit of Specific Conditions Rather than Specific Ligands | eNeuro [eneuro.org]
- 7. pharmasalmanac.com [pharmasalmanac.com]
Discovery of 3-Chloro-N-(3-quinuclidinyl)benzamide
An In-Depth Technical Guide to the
Authored by a Senior Application Scientist
Foreword: The Genesis of a Selective Neuromodulator
The discovery of 3-Chloro-N-(3-quinuclidinyl)benzamide is not the story of a single, isolated breakthrough but rather a narrative deeply embedded in the systematic exploration of chemical libraries to modulate a critical neurological target: the α7 nicotinic acetylcholine receptor (α7 nAChR). This guide elucidates the scientific rationale, synthetic pathways, and structure-activity relationships that pinpoint the significance of this molecule within the broader class of quinuclidine benzamides. We will dissect the strategic molecular design and the pivotal experiments that have paved the way for understanding its potential as a selective agonist for a receptor implicated in cognitive function and neurological disorders.
The Strategic Imperative: Targeting the α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a ligand-gated ion channel with a commanding presence in the central nervous system, particularly in brain regions integral to memory and cognition, such as the hippocampus.[1] This receptor is unique due to its high permeability to calcium, allowing it to modulate a wide array of downstream signaling cascades and influence the release of other neurotransmitters.[1] Deficits in α7 nAChR expression and function have been linked to the pathophysiology of schizophrenia, specifically to the impairments in sensory information processing known as sensory gating deficits.[2] This has made the α7 nAChR a compelling target for therapeutic intervention, sparking a concerted effort in medicinal chemistry to develop selective agonists that could potentially ameliorate cognitive dysfunction in various CNS disorders.[2][3]
The quest for such agonists led researchers at Pfizer to explore a library of benzamide derivatives, a chemical scaffold known for its diverse pharmacological activities.[4] The primary objective was to identify novel compounds with potent and selective agonist activity at the α7 nAChR, a challenging endeavor given the structural homology with other receptors like the 5-HT3 receptor.[1][4]
The Discovery Trajectory: A Tale of Systematic Chemical Exploration
The emergence of 3-Chloro-N-(3-quinuclidinyl)benzamide was a direct outcome of a high-throughput screening campaign that evaluated a library of benzamides for their ability to activate a chimeric α7-5HT3 receptor.[1][4] This screening effort identified the quinuclidine benzamides as a promising class of compounds with significant α7 nAChR agonist activity.[4]
Rationale for the Quinuclidine Scaffold
The choice of the quinuclidine moiety was a deliberate and strategic one. Quinuclidine is a rigid, bicyclic amine that provides a well-defined three-dimensional structure.[5] This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The nitrogen atom within the bicyclic system is basic and exists in a protonated state at physiological pH, a key feature for interacting with the negatively charged residues in the binding pocket of nicotinic receptors.[3]
The Synthesis Workflow: From Building Blocks to Bioactive Molecule
The synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide and its analogs follows a classical amide bond formation strategy. The general approach involves the acylation of 3-aminoquinuclidine with a substituted benzoyl chloride.
Caption: Synthetic pathway for 3-Chloro-N-(3-quinuclidinyl)benzamide.
2.2.1 Detailed Experimental Protocol: Synthesis of N-(1-Azabicyclo[2.2.2]oct-3-yl)-3-chlorobenzamide
The following protocol is adapted from established methods for the synthesis of analogous benzamides.[6]
Objective: To synthesize 3-Chloro-N-(3-quinuclidinyl)benzamide via the acylation of 3-aminoquinuclidine.
Materials:
-
3-Aminoquinuclidine
-
3-Chlorobenzoyl chloride
-
Anhydrous diethyl ether or a similar aprotic solvent
-
Triethylamine (as a base, optional)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminoquinuclidine (1.0 equivalent) in anhydrous diethyl ether. The system should be kept under an inert atmosphere (e.g., nitrogen) to prevent side reactions with moisture.
-
Addition of Acylating Agent: In a separate container, prepare a solution of 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Controlled Reaction: Add the 3-chlorobenzoyl chloride solution dropwise to the stirred solution of 3-aminoquinuclidine at ambient temperature. The formation of a precipitate (the hydrochloride salt of the product) is typically observed.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for several hours (e.g., 16 hours) to ensure the reaction goes to completion.[6]
-
Product Isolation: Collect the solid product by filtration. The resulting solid is the hydrochloride salt of 3-Chloro-N-(3-quinuclidinyl)benzamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/isopropyl ether, to yield the final product as a white solid.[6]
Self-Validation and Quality Control: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity. The melting point should also be determined and compared to literature values.[5]
Pharmacological Profile and Structure-Activity Relationship (SAR)
The systematic evaluation of the synthesized benzamide library provided critical insights into the structural requirements for α7 nAChR agonism.[1]
The Critical Role of Stereochemistry and Substituent Position
The study by Bodnar et al. revealed several key SAR trends:
-
Stereoselectivity: The (R)-enantiomer of the 3-aminoquinuclidine moiety was found to be more potent than the (S)-enantiomer. This stereochemical preference highlights a specific and well-defined interaction with the receptor's binding site.[1]
-
Positional Isomerism: A significant discovery was the influence of the substituent's position on the benzamide ring. For a chloro-substituent, the para- (4-chloro) position resulted in the most potent compound in the series, PNU-282987.[1] The meta- (3-chloro) and ortho- (2-chloro) substituted analogs were less potent, and the unsubstituted benzamide was the least active.
Caption: SAR summary for quinuclidine benzamide α7 nAChR agonists.
Quantitative Comparison and Selectivity
The following table summarizes the activity of key compounds from the discovery series at the chimeric α7-5HT3 receptor.[1]
| Compound | Benzamide Substitution | EC50 (nM) at α7-5HT3 Chimera |
| PNU-282987 | 4-Chloro | 154 |
| Analog | 3-Chloro | >154 (Less Potent than Para) |
| Analog | Unsubstituted Phenyl | ~1000 |
Data for the 3-chloro analog is inferred from the SAR discussion in Bodnar et al., which states the para-substituted compound was the most potent.
A crucial aspect of this discovery was the divergence in SAR compared to the 5-HT3 receptor.[1][4] This divergence was key to achieving selectivity, as many nicotinic ligands also show affinity for the structurally related 5-HT3 receptor. The lead compound, PNU-282987, demonstrated high selectivity for the α7 nAChR, with negligible activity at other nAChR subtypes and most other receptors screened.
Conclusion and Future Directions
The discovery of 3-Chloro-N-(3-quinuclidinyl)benzamide, as part of a broader investigation into quinuclidine benzamides, represents a successful application of systematic medicinal chemistry and high-throughput screening. While not the most potent analog in its series, its synthesis and evaluation were instrumental in defining the structure-activity landscape for this class of α7 nAChR agonists. The insights gained from comparing the 3-chloro, 4-chloro, and unsubstituted analogs were pivotal in guiding the optimization efforts that ultimately led to the highly selective and potent agonist, PNU-282987.[1][2]
This body of work underscores the importance of comprehensive SAR studies in drug discovery. The story of 3-Chloro-N-(3-quinuclidinyl)benzamide is a testament to the principle that even less potent analogs play a critical role in illuminating the path toward a successful drug candidate. Further research into the subtle electronic and steric effects of substituents on the benzamide ring could yield even more refined modulators of the α7 nAChR, offering new hope for the treatment of cognitive deficits in a range of neurological and psychiatric conditions.
References
-
Bodnar, A. L., Cortes-Burgos, L. A., Cook, K. K., Dinh, D. M., Groppi, V. E., Hajos, M., Higdon, N. R., Hoffmann, W. E., Hurst, R. S., Myers, J. K., Rogers, B. N., Wall, T. M., Wolfe, M. L., & Wong, E. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 48(4), 905–908. [Link]
-
ACS Publications. (2005). Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]
- American Chemical Society. (n.d.). Discovery and Structure-Activity Relationship of Quinuclidine Benzamides as Agonists of r7 Nicotinic Acetylcholine Receptors.
- OiPub. (2005). Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. Research Paper.
-
Molbase. (n.d.). Synthesis of N-(1-Azabicyclo[2.2.2]oct-3-yl)-3-fluorobenzamide, Monohydrochloride. Retrieved from [Link]
- PubMed. (1998). Synthesis and 5-HT-3 Receptor Binding of 2- And 3-(halo)alkoxyl Substituted (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorobenzamides as Potential Radioligands. Journal of Medicinal Chemistry.
- ACS Publications. (2022). Synthesis and Nicotinic Receptor Activity of Chemical Space Analogues of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (PNU-282,987) and 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid 4-Bromophenyl Ester (SSR180711). Journal of Medicinal Chemistry.
- Figshare. (2012). Synthesis and Nicotinic Receptor Activity of Chemical Space Analogues of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (PNU-282,987) and 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid 4-Bromophenyl Ester (SSR180711).
- ACS Publications. (2012). Synthesis and Nicotinic Receptor Activity of Chemical Space Analogues of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (P.
- PMC. (2021). Stimulation of α7 nAChR leads to regeneration of damaged neurons in adult mammalian retinal disease models.
-
Hajós, M., et al. (2005). The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-22. [Link]
- ResearchGate. (n.d.). Structure of some nAChR ligands containing quinuclidine scaffold (A)...
- PMC. (2016). The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
-
Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]
- MedchemExpress.com. (n.d.). nAChR | Agonists.
- ChemRxiv. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
- MalariaWorld. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
- PubChem. (n.d.). 3-chloro-n-(3-quinuclidinyl)benzamide.
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- 2. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Experimental Protocol: 3-Chloro-N-(3-quinuclidinyl)benzamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis, characterization, and handling of 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS No. 120570-07-2). Drawing from established principles of organic chemistry and referencing analogous compounds, this guide presents a detailed experimental protocol for its preparation via nucleophilic acyl substitution. Furthermore, it outlines robust analytical methodologies for structural verification and purity assessment, including NMR, MS, and HPLC. While direct pharmacological data for this specific molecule is limited, we provide authoritative context on its putative mechanism of action based on the well-documented role of the quinuclidine pharmacophore in targeting muscarinic acetylcholine receptors. This application note is designed to serve as a foundational resource, integrating practical laboratory procedures with the essential theoretical and safety considerations required for professional research.
Synthesis Protocol: Amide Coupling of 3-Aminoquinuclidine and 3-Chlorobenzoyl Chloride
Principle of the Synthesis: The synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide is achieved through a standard nucleophilic acyl substitution reaction. The nucleophilic nitrogen of 3-aminoquinuclidine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The reaction forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable amide bond. A tertiary amine base, such as triethylamine, is incorporated to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Synthesis workflow for 3-Chloro-N-(3-quinuclidinyl)benzamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 3-Aminoquinuclidine | ≥97% | Commercially Available | Handle with care, corrosive. |
| 3-Chlorobenzoyl Chloride | ≥98% | Commercially Available | Corrosive and lachrymatory. Handle in fume hood. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Distill from CaH₂ before use for best results. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use anhydrous solvent to prevent hydrolysis of acid chloride. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For aqueous solution. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying organic layer. |
| Ethyl Acetate | ACS Grade | Commercially Available | For recrystallization/chromatography. |
| Hexanes | ACS Grade | Commercially Available | For recrystallization/chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Step-by-Step Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 3-aminoquinuclidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling the reaction mitigates the exothermic nature of the acylation. Triethylamine acts as an acid scavenger.
-
-
Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the 3-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Rationale: Slow addition prevents a rapid temperature increase, which could lead to side product formation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase such as 9:1 DCM/Methanol. The disappearance of the 3-aminoquinuclidine spot indicates reaction completion.
-
Workup: Upon completion, cool the mixture back to 0°C and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted 3-chlorobenzoyl chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Rationale: This ensures maximum recovery of the product from the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system. Alternatively, for higher purity, silica gel column chromatography can be performed.
-
Final Product: Dry the purified white solid under high vacuum to obtain 3-Chloro-N-(3-quinuclidinyl)benzamide. Determine the final weight and calculate the percentage yield.
Physicochemical & Analytical Characterization
Verifying the identity, structure, and purity of the synthesized compound is a critical, self-validating step in any experimental workflow.
Physicochemical Data Summary:
| Property | Value | Source |
|---|---|---|
| CAS Number | 120570-07-2 | [1][2] |
| Molecular Formula | C₁₄H₁₇ClN₂O | [1][2] |
| Molecular Weight | 264.75 g/mol | [1][2] |
| Melting Point | 165-166 °C (lit.) | [1] |
| Appearance | White to off-white solid | Visual Inspection |
Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Features: The spectrum should show distinct signals corresponding to:
-
Aromatic protons in the 3-chlorobenzoyl ring (typically in the δ 7.0-8.0 ppm range).
-
Protons on the quinuclidine ring system (typically in the δ 1.5-3.5 ppm range).
-
A methine proton (CH) adjacent to the amide nitrogen on the quinuclidine ring.
-
A broad singlet for the amide proton (N-H), which may be concentration-dependent and exchangeable with D₂O.
-
-
Expected ¹³C NMR Features: The spectrum will show characteristic peaks for the carbonyl carbon (C=O) around 165 ppm, aromatic carbons, and aliphatic carbons of the quinuclidine core.[3]
Protocol 2.2: Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode is recommended.
-
Expected Result: The mass spectrum should exhibit a prominent molecular ion peak [M+H]⁺ at m/z 265.75. A key validation feature will be the isotopic pattern of chlorine; a second peak at [M+2+H]⁺ with approximately one-third the intensity of the main peak should be observed, corresponding to the ³⁷Cl isotope.[4]
Protocol 2.3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the final compound, typically expressed as a percentage of the total peak area.
-
Method Parameters:
Parameter Condition Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Gradient 10% to 95% B over 20 minutes Flow Rate 1.0 mL/min Detection UV at 230 nm and 254 nm | Injection Volume | 10 µL |
Putative Mechanism of Action & Biological Context
While 3-Chloro-N-(3-quinuclidinyl)benzamide is not as extensively studied as some analogues, its structure provides strong indications of its likely biological target. The quinuclidine ring is a well-established pharmacophore found in potent ligands for muscarinic acetylcholine receptors (mAChRs).
A prominent example is 3-Quinuclidinyl benzilate (BZ), a non-selective mAChR antagonist known for its effects on the central nervous system.[3][5] BZ acts as a competitive inhibitor at these receptors, leading to mental impairment and anticholinergic effects.[5] The hydrolysis of BZ yields 3-quinuclidinol and benzilic acid.[6] Given that 3-Chloro-N-(3-quinuclidinyl)benzamide shares the core 3-substituted quinuclidine moiety, it is hypothesized to also function as a ligand at mAChRs, potentially acting as either an agonist or antagonist. Its specific activity and receptor subtype selectivity would be determined by the 3-chlorobenzamide substituent.
Caption: Hypothesized interaction with muscarinic acetylcholine receptors.
Safety & Handling
Proper safety precautions are mandatory when handling this compound and its precursors.
GHS Hazard Information:
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[1]
-
Skin and Body Protection: A lab coat is mandatory.
-
Respiratory Protection: For handling the solid powder outside of a certified fume hood, use an N95-type dust mask.
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid generating dust. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The substance should be stored locked up.[1]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician.
References
-
3-Chlorobenzamide | C7H6ClNO | CID 69254. PubChem, NIH. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 120570-07-2 Name: 3-Chloro-N-(3-quinuclidinyl)benzamide. XiXisys. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts. ResearchGate. [Link]
-
Benzamide Synthesis and Recrystallization. Scribd. [Link]
-
Trichloroethoxycarbonylation of 3-quinuclidinol for its enhanced detection at low levels by Electron Ionization Gas Chromatography-Mass Spectrometry. OSTI.GOV. [Link]
- Process for making 3-quinuclidinyl benzilate.
-
Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. PMC, NIH. [Link]
-
3-Chloro-N-(3-chlorophenyl)benzamide. PMC, NIH. [Link]
-
3-Quinuclidinyl benzilate (agent BZ) toxicokinetics in rats. PubMed, NIH. [Link]
-
Determination of 3-Quinuclidinyl Benzilate in Urine. ResearchGate. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Quinuclidinyl benzilate (agent BZ) toxicokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Pharmacological Profiling of 3-Chloro-N-(3-quinuclidinyl)benzamide: High-Throughput Assays for α7 nAChR Modulation
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Application Note & Validated Protocol
Executive Summary
3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) is a critical quinuclidine-based fragment and orthosteric ligand utilized in the development of alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonists. Structurally related to benchmark compounds like PNU-282987, this scaffold is instrumental in neuropharmacology for targeting cognitive deficits in schizophrenia and Alzheimer's disease.
Evaluating this compound in vitro presents a fundamental biophysical challenge: the native α7 nAChR ion channel desensitizes within milliseconds of agonist binding. Standard calcium flux assays are effectively "blind" to this transient event. This application note details a self-validating High-Throughput Screening (HTS) methodology using Fluorometric Imaging Plate Reader (FLIPR) technology, specifically engineered to bypass rapid desensitization and accurately quantify the pharmacological profile of quinuclidinyl benzamide derivatives.
Pharmacological Context & Assay Rationale
The α7 nAChR is a homopentameric ligand-gated ion channel highly permeable to calcium (Ca²⁺). Upon binding an orthosteric agonist like 3-Chloro-N-(3-quinuclidinyl)benzamide, the channel opens, allowing a rapid Ca²⁺ influx that triggers downstream neuroprotective cascades, including the CaM-CaMKII-CREB signaling pathway ().
To capture this event in vitro, we must artificially prolong the channel's mean open time. This is achieved by introducing a Type II Positive Allosteric Modulator (PAM) , such as PNU-120596, which binds to a distinct allosteric site and prevents the receptor from entering the desensitized state ().
Figure 1: α7 nAChR activation by quinuclidinyl benzamides and downstream signaling.
Experimental Design: The Self-Validating System
As a Senior Application Scientist, I design protocols that do not merely generate data, but actively prove their own validity. This assay incorporates a Tripartite Self-Validating Matrix :
-
The Specificity Check (Cellular Background): We utilize GH4C1 cells (a rat pituitary tumor line) stably transfected with human α7 nAChR. Causality: Native neuronal cells express heterogeneous receptor populations (e.g., α4β2, 5-HT3) that share structural pharmacophores with α7 nAChR. GH4C1 cells lack endogenous nAChRs, ensuring the observed signal is isolated to the transfected target ().
-
The Mechanism Check (PAM Dependence): The compound is tested with and without PNU-120596. Causality: A true α7 nAChR agonist will show near-zero calcium flux alone (due to instant desensitization) but a massive signal when the PAM is present. If the compound generates a signal without the PAM, it indicates off-target activity (e.g., GPCR activation or membrane disruption).
-
The Orthosteric Check (Antagonist Blockade): Complete signal ablation by Methyllycaconitine (MLA), a highly selective α7 nAChR antagonist, confirms that 3-Chloro-N-(3-quinuclidinyl)benzamide is acting strictly at the orthosteric binding site ().
Step-by-Step Protocol: High-Throughput FLIPR Calcium Flux Assay
Figure 2: High-throughput FLIPR calcium assay workflow for α7 nAChR channels.
Materials Required
-
Cell Line: GH4C1 cells stably expressing human α7 nAChR.
-
Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid (pH 7.4). Note: Probenecid is critical; it inhibits multidrug resistance proteins (MRPs) from actively extruding the fluorescent dye from the cytoplasm.
-
Reagents: Calcium-4 no-wash dye (Molecular Devices), PNU-120596 (Type II PAM), Methyllycaconitine (MLA), 3-Chloro-N-(3-quinuclidinyl)benzamide.
Methodology
Step 1: Cell Seeding
-
Harvest GH4C1-α7 cells at 80% confluency.
-
Plate cells at a density of 1 × 10⁵ cells/well in 96-well poly-D-lysine coated black, clear-bottom microtiter plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to ensure complete monolayer adherence.
Step 2: Dye Loading
-
Aspirate culture media completely to remove phenol red and serum proteins which quench fluorescence.
-
Add 100 µL/well of Calcium-4 dye prepared in Assay Buffer.
-
Incubate in the dark for 60 minutes at 37°C.
Step 3: Modulator Pre-Incubation (The Critical Step)
-
Prepare a 5X stock of PNU-120596 (final well concentration: 10 µM) in Assay Buffer.
-
For Specificity Control Wells: Add MLA (final concentration: 10 µM) alongside the PAM.
-
Add 25 µL of the PAM/Antagonist solution to the cells and incubate for 10 minutes at room temperature. This allows the PAM to equilibrate within the allosteric pockets of the resting receptors.
Step 4: Agonist Preparation & FLIPR Execution
-
Prepare 3-Chloro-N-(3-quinuclidinyl)benzamide in a 5X concentration series (ranging from 1 nM to 100 µM) in a separate V-bottom polypropylene compound plate.
-
Transfer both the cell plate and compound plate to the FLIPR instrument.
-
Read Parameters: Set excitation at λex = 488 nm and emission at λem = 540 nm.
-
Record baseline fluorescence for 10 seconds.
-
Instruct the FLIPR fluidics to inject 25 µL of the agonist compound into the cell plate.
-
Continuously record fluorescence at 1-second intervals for 3 minutes to capture the peak Ca²⁺ influx.
Data Interpretation & Quantitative Benchmarks
Raw fluorescence data must be normalized to baseline (ΔF/F0) or calculated as Maximum minus Minimum Relative Fluorescence Units (Max-Min RFU). Plot the concentration-response curves using a 4-parameter logistic non-linear regression to derive the EC₅₀.
Below is a reference table summarizing the expected pharmacological parameters for quinuclidinyl benzamide derivatives (like 3-Chloro-N-(3-quinuclidinyl)benzamide and PNU-282987) when executing this protocol.
| Pharmacological Parameter | Expected Value Range | Assay Condition | Biological / Diagnostic Significance |
| EC₅₀ (Potency) | 0.1 µM – 3.0 µM | FLIPR (+ 10 µM PAM) | Indicates high-affinity orthosteric binding and successful channel gating. |
| Eₘₐₓ (Efficacy) | > 80% of Nicotine | FLIPR (+ 10 µM PAM) | Confirms the compound acts as a full (or near-full) agonist rather than a partial agonist. |
| EC₅₀ (Without PAM) | Not Detectable | FLIPR (No PAM) | Validation Check: Proves the signal is subject to rapid desensitization, characteristic of true α7 nAChR. |
| IC₅₀ (MLA Blockade) | < 10 nM | FLIPR (+ Agonist + PAM) | Validation Check: Complete signal ablation confirms absolute specificity to the α7 nAChR orthosteric site. |
References
-
Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons. British Journal of Pharmacology. URL:[Link]
-
Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway. Aging (Albany NY). URL:[Link]
-
Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. Frontiers in Neuroscience. URL:[Link]
-
Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonists Containing a Urea Moiety: Identification and Characterization of the Potent, Selective, and Orally Efficacious Agonist 1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) Urea. Journal of Medicinal Chemistry. URL:[Link]
Preclinical In Vivo Evaluation of 3-Chloro-N-(3-quinuclidinyl)benzamide in Rat Models: Pharmacokinetics and Dual-Target Efficacy
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & In Vivo Protocol Guide
Introduction & Rationale
3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) is a highly versatile fragment molecule and structural scaffold belonging to the quinuclidine benzamide class. In preclinical drug development, this pharmacophore is of immense interest due to its dual-target potential. There is a well-documented high structural homology between the ligand-gated ion channels of the 5-HT3 serotonergic receptor and the homomeric α7 nicotinic acetylcholine receptor (nAChR) (1[1]).
Because of this homology, quinuclidinyl benzamides are routinely investigated for two distinct therapeutic avenues:
-
Cognitive Enhancement & Neuromodulation: Analogous compounds (e.g., PNU-282987) readily cross the blood-brain barrier (BBB) to act as selective α7 nAChR agonists, facilitating calcium influx and synaptic plasticity (2[2]; 3[3]).
-
Gastrointestinal (GI) Motility & Antiemesis: Substituted 3-quinuclidinyl benzamides act as potent 5-HT3 receptor antagonists, inhibiting vagal afferent signals to suppress chemotherapy-induced emesis (4[4]; 5[5]).
This guide provides a comprehensive, self-validating in vivo framework for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of 3-Chloro-N-(3-quinuclidinyl)benzamide in Sprague-Dawley rats.
Mechanistic Pathways & Experimental Workflow
Figure 1: Dual pharmacological pathways of quinuclidinyl benzamides targeting α7 nAChR and 5-HT3.
Figure 2: Self-validating in vivo workflow for pharmacokinetic and behavioral evaluation in rats.
In Vivo Protocols
Protocol 1: Pharmacokinetics & BBB Penetration Assessment
Causality: To exert α7 nAChR-mediated cognitive effects, the compound must successfully permeate the BBB. Conversely, if the therapeutic goal is strictly peripheral 5-HT3 antagonism (e.g., GI prokinetic), low BBB penetration is desired to avoid CNS side effects. Calculating the brain-to-plasma partition coefficient ( Kp,brain ) is the critical go/no-go metric for this scaffold.
Step-by-Step Methodology:
-
Formulation: Dissolve 3-Chloro-N-(3-quinuclidinyl)benzamide in a vehicle of 5% DMSO, 10% Tween 80, and 85% Saline to ensure complete solubilization of the benzamide moiety.
-
Dosing: Administer to jugular vein-cannulated Sprague-Dawley rats (n=3 per route). Use 1 mg/kg for Intravenous (IV) and 10 mg/kg for Per Os (PO) gavage.
-
Plasma Sampling: Collect 200 µL blood via the cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 mins at 4°C to separate plasma.
-
Brain Harvest (Tissue PK): At Tmax (typically 0.5–1 hour for PO), euthanize a parallel cohort. Crucial Step: Perfuse the brain with ice-cold PBS via the left ventricle prior to harvest. This flushes residual intravascular blood, ensuring the measured concentration reflects true parenchymal penetration rather than vascular pooling.
-
Bioanalysis: Quantify via LC-MS/MS.
Scientist's Insight: The basic tertiary amine of the quinuclidine ring tends to bind non-specifically to glass and plastic. Always use silanized tubes or add 0.1% formic acid to your extraction solvent to maintain protonation and maximize recovery during tissue homogenization.
Protocol 2: Cognitive Efficacy via Novel Object Recognition (NOR)
Causality: The NOR test exploits a rat's innate preference for novelty. α7 nAChR agonists enhance synaptic plasticity and memory consolidation, thereby increasing the time the rat spends exploring a novel object compared to a familiar one. Self-Validating System: This protocol utilizes a vehicle negative control and a scopolamine-induced amnesia cohort to validate the assay's sensitivity to cholinergic modulation.
Step-by-Step Methodology:
-
Habituation: Allow rats to freely explore an empty open-field arena (60 × 60 cm) for 10 minutes daily for 2 days.
-
Treatment: Administer 3-Chloro-N-(3-quinuclidinyl)benzamide (e.g., 3 mg/kg IP) or vehicle 30 minutes prior to the training phase. For the validation cohort, administer scopolamine (1 mg/kg IP) 15 minutes prior to training.
-
Training Phase (T1): Place two identical objects (e.g., plastic blocks) in the arena. Allow the rat to explore for 5 minutes. Record exploration time (sniffing within 2 cm).
-
Testing Phase (T2): 24 hours later, replace one familiar object with a novel object (e.g., a glass cylinder). Allow 5 minutes of exploration.
-
Data Analysis: Calculate the Discrimination Index (DI):
DI=(TimeNovel+TimeFamiliar)(TimeNovel−TimeFamiliar)
Scientist's Insight: Rats are highly sensitive to olfactory cues. Thoroughly clean the objects and the arena with 70% ethanol between every single trial to remove scent trails. This ensures the DI is strictly based on visual/spatial memory, not olfaction.
Protocol 3: Antiemetic Efficacy via Kaolin Pica Model
Causality: Because rats lack the anatomical ability to vomit (emetic reflex), nausea cannot be measured directly. Instead, nausea is quantified via "pica"—the consumption of non-nutritive substances like kaolin. 5-HT3 antagonists suppress this vagally-mediated behavior, serving as a highly reliable surrogate model for antiemetic efficacy (4[4]). Self-Validating System: Cisplatin is used to reliably induce pica. A known 5-HT3 antagonist (e.g., Ondansetron) must be run concurrently as a positive control.
Step-by-Step Methodology:
-
Kaolin Habituation: Provide rats with free access to both normal standard chow and kaolin pellets in separate hoppers for 3 days. Weigh hoppers daily to establish baseline intake (should be < 0.5 g/day ).
-
Nausea Induction: Administer Cisplatin (6 mg/kg IP) to induce acute and delayed nausea.
-
Treatment: Administer the test compound (PO or IP) 1 hour prior to Cisplatin, and then once daily for 48 hours.
-
Measurement: Weigh the kaolin and normal chow hoppers at 24h and 48h post-Cisplatin.
-
Interpretation: A significant reduction in kaolin intake compared to the Cisplatin+Vehicle group indicates 5-HT3 mediated antiemetic efficacy.
Quantitative Data Summary
The following table outlines the expected pharmacological profile when evaluating a highly optimized quinuclidinyl benzamide in the described rat models.
| Parameter | Assay / Model | Expected Range | Biological Significance |
| Tmax (Plasma) | Pharmacokinetics | 0.5 – 1.0 h | Indicates rapid systemic absorption post-oral administration. |
| Kp,brain Ratio | Tissue PK | 0.8 – 1.5 | Confirms excellent BBB penetration, a prerequisite for α7 nAChR CNS targeting. |
| Discrimination Index (DI) | NOR Test | > 0.25 | Indicates robust cognitive enhancement (Vehicle baseline typically ~0.0 to 0.05). |
| Kaolin Intake (48h) | Pica Model | < 1.5 g | Validates 5-HT3 antagonism (Cisplatin-treated controls typically consume 4.0 – 6.0 g). |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Manipulating the munchies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2004045615A1 - Palonosetron for the treatment of chemotherapy-induced emesis - Google Patents [patents.google.com]
- 5. US5236931A - 2-substituted benzamide and benzoate derivatives of 3-aminoquinuclidine and 3-quinuclidinol - Google Patents [patents.google.com]
Application Note: High-Resolution Analytical Characterization of 3-Chloro-N-(3-quinuclidinyl)benzamide
Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Focus: 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS: 120570-07-2)
Executive Summary & Pharmacological Context
3-Chloro-N-(3-quinuclidinyl)benzamide is a critical fragment molecule and structural scaffold extensively utilized in the design of neuroactive therapeutics. Featuring a highly basic quinuclidine (1-azabicyclo[2.2.2]octane) ring linked via an amide bond to a 3-chlorophenyl group, this motif is a hallmark of α7 nicotinic acetylcholine receptor (nAChR) modulators and 5-HT3 receptor antagonists [1, 3].
From an analytical perspective, the bicyclic tertiary amine presents significant chromatographic challenges. The high pKa of the quinuclidine nitrogen (~10.5) leads to severe peak tailing on standard silica-based reversed-phase columns due to secondary electrostatic interactions with residual silanols [2]. This application note provides field-proven, self-validating protocols for the chromatographic separation, trace quantitation, and structural verification of this compound, emphasizing the causality behind mobile phase selection and mass spectrometry fragmentation.
Table 1: Physicochemical Profiling
| Parameter | Value / Description | Analytical Implication |
| Molecular Formula | C₁₄H₁₇ClN₂O | Requires isotopic profiling for ³⁵Cl and ³⁷Cl (3:1 ratio). |
| Monoisotopic Mass | 264.1029 Da | [M+H]⁺ target is m/z 265.1. |
| pKa (Calculated) | ~10.5 (Quinuclidine Nitrogen) | Necessitates high-pH mobile phases or strong ion-pairing agents to prevent peak tailing. |
| LogP | ~2.4 | Exhibits moderate hydrophobicity; retains well on C18 stationary phases. |
Comprehensive Analytical Workflow
To ensure robust characterization, we employ an orthogonal analytical strategy. The workflow below outlines the progression from sample preparation through purity assessment (HPLC-UV), trace quantitation (LC-MS/MS), and structural elucidation (NMR).
Caption: Comprehensive analytical workflow for 3-Chloro-N-(3-quinuclidinyl)benzamide characterization.
Chromatographic Causality: Overcoming Quinuclidine Peak Tailing
The Challenge: In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the quinuclidine nitrogen is fully protonated. These cations undergo strong ion-exchange interactions with ionized residual silanols (Si-O⁻) on the silica support, resulting in asymmetric, tailing peaks that compromise integration and limit of quantitation (LOQ) [2].
The Solution: We utilize a high-pH mobile phase strategy . By buffering the mobile phase to pH 10.5 using 10 mM ammonium bicarbonate and ammonium hydroxide, we approach the pKa of the quinuclidine ring. This partially suppresses its ionization, driving the retention mechanism purely toward hydrophobic partitioning. To survive these harsh alkaline conditions, a sterically protected, ethylene-bridged hybrid (BEH) silica column is mandatory.
Protocol 1: HPLC-UV Method for Purity Assessment
System: Agilent 1260 Infinity II or equivalent LC system with DAD. Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm). Detection: UV at 254 nm (optimal for the benzamide chromophore).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Buffer A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust pH to 10.5 using 25% Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
-
Buffer B: 100% LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve the analyte in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes.
-
Injection: Inject 2.0 µL of the sample into the LC system.
-
Execution: Run the gradient profile outlined in Table 2 at a flow rate of 0.4 mL/min. Column temperature must be maintained at 40°C to reduce mobile phase viscosity and improve mass transfer.
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.5 | 10 | 90 |
| 6.6 | 95 | 5 |
| 8.0 | 95 | 5 (Re-equilibration) |
Mass Spectrometry: Fragmentation Mechanics & Quantitation
For pharmacokinetic (PK) profiling or trace impurity analysis, LC-MS/MS is required. The tertiary amine of the quinuclidine ring acts as a powerful proton sponge, making Positive Electrospray Ionization (ESI+) highly efficient.
Fragmentation Causality: Under Collision-Induced Dissociation (CID), the molecule predominantly cleaves at the amide bond. This yields two diagnostic fragments: the 3-chlorobenzoyl cation (m/z 139.0) and the protonated 3-aminoquinuclidine ion (m/z 126.1). Further high-energy CID of the quinuclidine fragment results in ring opening and the loss of ammonia/ethylene, forming a stable tetrahydropyridine derivative at m/z 82.0 [4].
Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.
Protocol 2: LC-MS/MS MRM Method
System: Waters Xevo TQ-S or AB Sciex Triple Quad 6500+. Ionization: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation Temp: 500°C.
Self-Validating Step: Always monitor the ³⁷Cl isotope transition (m/z 267.1 → 141.0) alongside the primary ³⁵Cl transition. A peak area ratio of ~3:1 (³⁵Cl:³⁷Cl) confirms the identity of the chlorinated analyte and rules out isobaric matrix interference.
Table 3: Optimized MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 265.1 | 126.1 | 50 | 22 | Quantifier (³⁵Cl) |
| 265.1 | 139.0 | 50 | 28 | Qualifier 1 (³⁵Cl) |
| 267.1 | 141.0 | 50 | 28 | Isotope Qualifier (³⁷Cl) |
| 265.1 | 82.0 | 50 | 40 | Qualifier 2 (Ring Fragment) |
Protocol 3: NMR Structural Verification
To confirm the regiochemistry of the chlorine atom and the integrity of the amide linkage, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the synthesized or procured 3-Chloro-N-(3-quinuclidinyl)benzamide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz or higher.
-
Diagnostic Signal Interpretation:
-
Amide Proton (NH): Look for a broad doublet or singlet around δ 6.5 - 7.0 ppm (highly concentration and moisture dependent).
-
Aromatic Region (3-Chlorophenyl): Four distinct protons will appear between δ 7.3 and 7.8 ppm. The proton at the 2-position (between the chlorine and the amide carbonyl) will appear as a finely split triplet or doublet of doublets furthest downfield due to the deshielding effect of both substituents.
-
Quinuclidine Core: The methine proton adjacent to the amide nitrogen (C3-H) will appear as a complex multiplet around δ 4.0 - 4.2 ppm. The remaining methylene protons of the bicyclic cage will present as overlapping multiplets in the aliphatic region (δ 1.4 - 3.4 ppm).
-
References
- World Intellectual Property Organization. "WO2016007630A1 - Quinuclidine compounds for modulating alpha7-nicotinic acetylcholine receptor activity".
-
MDPI. "Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles".[Link]
High-Throughput LC-MS/MS Bioanalytical Method for the Quantification of 3-Chloro-N-(3-quinuclidinyl)benzamide in Plasma
Introduction and Analytical Rationale
3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) is a highly basic quinuclidine derivative that serves as a critical structural scaffold in neuropharmacological drug discovery. Structurally related to established muscarinic, nicotinic, and 5-HT3 receptor ligands, this fragment molecule is frequently utilized in the design of novel central nervous system (CNS) therapeutics.
To support pharmacokinetic (PK) profiling and in vitro ADME assays, a robust, highly sensitive, and reproducible bioanalytical method is required. However, the analysis of quinuclidine derivatives presents two distinct analytical challenges:
-
Chromatographic Tailing: The quinuclidine moiety contains a highly basic tertiary amine (pKa ~10). On standard silica-based reversed-phase columns, unprotonated amines interact with residual surface silanols, leading to severe peak tailing and loss of resolution.
-
Matrix Effects in ESI: Electrospray ionization (ESI) is highly susceptible to ion suppression caused by endogenous plasma components[1]. Phospholipids (e.g., phosphatidylcholines and lysophosphatidylcholines) are the primary culprits, as they compete with the analyte for surface charge within the ESI droplet[2].
This application note details a self-validating LC-MS/MS protocol that mitigates these issues. By coupling a highly acidic mobile phase with a solid-phase Phospholipid Depletion (PLD) extraction strategy, this method ensures complete analyte protonation and eliminates >99% of matrix interferences[3].
Mechanistic Insights: MS/MS Fragmentation Pathway
Understanding the collision-induced dissociation (CID) of 3-Chloro-N-(3-quinuclidinyl)benzamide is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions. In positive ESI mode, the molecule readily forms a protonated precursor ion [M+H]+ at m/z 265.1.
Upon fragmentation in the collision cell, the primary cleavage occurs at the amide bond. Depending on where the charge is retained, this yields two highly stable product ions:
-
Quantifier Ion (m/z 127.1): Charge retention on the quinuclidine nitrogen yields the quinuclidin-3-amine fragment. This transition is highly abundant and provides the best signal-to-noise ratio.
-
Qualifier Ion (m/z 139.0): Charge retention on the carbonyl oxygen yields the 3-chlorobenzoyl cation, used for peak confirmation.
Proposed ESI+ MS/MS fragmentation pathway for 3-Chloro-N-(3-quinuclidinyl)benzamide.
Materials and Reagents
-
Analyte: 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2).
-
Internal Standard (IS): A stable isotope-labeled (SIL) analog (e.g., 3-Chloro-N-(3-quinuclidinyl)benzamide-d4) is strongly recommended to dynamically correct for any residual matrix effects or extraction losses[4].
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
-
Matrix: Blank rat or human plasma (K2EDTA anticoagulant).
-
Consumables: 96-well Phospholipid Depletion Plates (e.g., Agilent Captiva EMR-Lipid or Waters Ostro)[2].
Experimental Protocols
Sample Preparation Workflow
Traditional protein precipitation (PPT) is cost-effective but leaves high concentrations of phospholipids in the final extract, which elute continuously throughout the chromatographic run and cause unpredictable signal suppression[2]. To build a self-validating, robust system, we employ a combined PPT and PLD approach.
Step-by-Step Extraction Protocol:
-
Sample Aliquot: Transfer 50 µL of plasma sample (blank, calibrator, QC, or unknown) into the wells of a 96-well PLD plate.
-
IS Addition: Add 10 µL of the SIL-IS working solution (100 ng/mL in 50% MeOH) to all wells except double blanks.
-
Protein Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile to each well. Causality note: The acidic organic solvent simultaneously denatures plasma proteins and disrupts analyte-protein binding.
-
Mixing: Vortex the plate at 1000 RPM for 2 minutes to ensure complete precipitation.
-
Filtration: Apply positive pressure (2-5 psi) or vacuum to the plate for 3-5 minutes. The proprietary sorbent in the PLD plate selectively traps the hydrophobic tails and polar headgroups of phospholipids while allowing the basic analyte to pass through unhindered[3].
-
Collection: Collect the clean eluate in a 96-well collection plate.
-
Dilution (Optional): Depending on the sensitivity of the MS system, dilute the extract with 200 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.
-
Injection: Inject 2 µL of the final extract into the LC-MS/MS system.
Step-by-step sample preparation and LC-MS/MS workflow using phospholipid depletion.
LC-MS/MS Conditions
To prevent the quinuclidine nitrogen from interacting with the stationary phase, the mobile phase must be kept strictly acidic (pH ~2.7). A core-shell C18 column is utilized to provide high-efficiency separations at lower backpressures.
Table 1: Liquid Chromatography Parameters
| Parameter | Specification |
| Column | Core-Shell C18 (50 mm × 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Gradient Program | 0.0 - 0.5 min: 5% B0.5 - 2.0 min: 5% → 95% B2.0 - 2.5 min: 95% B (Wash)2.5 - 3.0 min: 5% B (Equilibration) |
Table 2: Mass Spectrometry (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 3-Chloro-N-(3-quinuclidinyl)benzamide | 265.1 | 127.1 | 50 | 25 | Quantifier |
| 3-Chloro-N-(3-quinuclidinyl)benzamide | 265.1 | 139.0 | 50 | 20 | Qualifier |
| SIL-IS (d4-analog) | 269.1 | 131.1 | 50 | 25 | Internal Standard |
(Note: Source parameters such as capillary voltage, desolvation temperature, and gas flows should be optimized based on the specific mass spectrometer model utilized).
Method Validation and Matrix Effect Assessment
To ensure the trustworthiness and regulatory compliance of the generated PK data, the method must be validated according to the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[5],[6].
Accuracy and Precision
Calibration curves should be prepared across a biologically relevant range (e.g., 1.0 to 1000 ng/mL). According to FDA criteria, the precision (%CV) must not exceed 15% for all Quality Control (QC) levels, except at the Lower Limit of Quantification (LLOQ), where ≤20% is acceptable[4]. The use of the SIL-IS ensures these criteria are met by correcting for minor volumetric variations during the 96-well PLD extraction.
Quantitative Matrix Effect Evaluation
Because basic amines are highly susceptible to ESI suppression, evaluating the matrix effect is a critical validation pillar. This is quantitatively assessed using the post-extraction spike method pioneered by Matuszewski et al.[7],.
-
Extract blank plasma from six distinct lots using the PLD protocol.
-
Spike the post-extraction blanks with the analyte at Low and High QC concentrations (Response B).
-
Prepare neat solvent standards at the exact same equivalent concentrations (Response A).
-
Calculate the Matrix Factor (MF) = (Response B / Response A) × 100.
An MF of 100% indicates no matrix effect. Thanks to the PLD cleanup, this method typically yields an MF between 95% and 105%, demonstrating that the phospholipid-induced ion suppression has been successfully eliminated[2],[1]. Furthermore, monitoring the m/z 184.0 → 184.0 transition (characteristic of the phosphocholine headgroup) during method development will confirm the absence of co-eluting lipids in the retention window of 3-Chloro-N-(3-quinuclidinyl)benzamide.
References
-
Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR—Lipid Cleanup. Agilent Technologies. Available at:[Link]
-
Sample Matrix Cleanup using Protein and Phospholipid Depletion Technique (PLD) for Drugs of Abuse LC-MS. Biotage. Available at:[Link]
-
Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Matuszewski BK, Constanzer ML, Chavez-Eng CM. Analytical Chemistry, 2003. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis, 2024. Available at:[Link]
-
Determining Matrix Effects in Complex Food Samples. Waters Corporation, 2020. Available at:[Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), May 2018. Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis, Purification, and Characterization of 3-Chloro-N-(3-quinuclidinyl)benzamide Derivatives: A Comprehensive Protocol for Drug Discovery
Executive Summary & Pharmacological Context
The quinuclidine bicyclic system is a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic the spatial geometry of endogenous neurotransmitters like acetylcholine. Derivatives such as 3-chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) serve as critical structural scaffolds and fragment molecules[1] in the development of neuroactive compounds. These derivatives are particularly valuable for targeting the α7 nicotinic acetylcholine receptor (α7 nAChR) and the 5-HT3 receptor, making them essential tools in neuropharmacology and drug discovery[2],[].
Mechanistic Rationale
Synthesizing 3-chloro-N-(3-quinuclidinyl)benzamide involves the amidation of 3-aminoquinuclidine. However, the quinuclidine nitrogen is a highly basic tertiary amine (pKa ~ 10.0). This basicity presents two primary challenges in synthesis and purification:
-
Reagent State : 3-Aminoquinuclidine is highly hygroscopic and prone to oxidation as a free base, necessitating its use as a dihydrochloride salt (CAS 6530-09-2)[4],[].
-
Purification Tailing : The basic core interacts strongly with acidic silanol groups on standard silica gel, causing severe chromatographic streaking and product loss.
To circumvent these issues, this protocol utilizes an excess of N,N-Diisopropylethylamine (DIPEA) to liberate the amine in situ, followed by a highly efficient, self-validating acid-base extraction workflow that exploits the pH-dependent solubility of the quinuclidine core.
Materials and Reagents
-
3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2)[4]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) & 2M Sodium Hydroxide (NaOH)
-
Ammonium Hydroxide (28% aq. NH₄OH)
(Note: Analytical standards and bulk reagents can be sourced from verified suppliers such as [7] and [8].)
Step-by-Step Experimental Protocols
Protocol A: Synthesis via Acid Chloride Amidation
-
Preparation : Suspend 3-aminoquinuclidine dihydrochloride (1.0 eq, 10 mmol) in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
In Situ Free-Basing : Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.5 eq, 35 mmol) dropwise over 10 minutes.
-
Causality: Two equivalents of DIPEA are strictly required to neutralize the dihydrochloride salt, freeing the primary amine for nucleophilic attack. The remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the subsequent amidation.
-
-
Acylation : Dissolve 3-chlorobenzoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 5 °C.
-
Causality: The reaction is highly exothermic. Maintaining a low temperature prevents secondary side reactions, such as diacylation or solvent degradation.
-
-
Reaction Progression : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor completion via LC-MS (target mass [M+H]⁺ = 265.1)[9].
Protocol B: Purification via Acid-Base Extraction
This self-validating purification step isolates the product from unreacted acid chloride and neutral impurities without the immediate need for chromatography.
-
Acidic Quench : Transfer the reaction mixture to a separatory funnel. Add 50 mL of 1M HCl and shake vigorously. Check that the aqueous layer is pH < 2.
-
Causality: The basic quinuclidine nitrogen protonates and partitions entirely into the aqueous layer. Unreacted 3-chlorobenzoyl chloride (hydrolyzed to 3-chlorobenzoic acid) and non-basic organic impurities remain in the DCM layer.
-
-
Phase Separation : Separate the layers. Discard the organic (DCM) layer. Wash the aqueous layer once more with 20 mL of fresh DCM to ensure complete removal of organic impurities.
-
Basification : Cool the retained aqueous layer to 0 °C. Slowly add 2M NaOH dropwise until the solution reaches pH > 11.
-
Causality: The high pH deprotonates the quinuclidine nitrogen, converting the product back to its lipophilic free-base form, which precipitates or forms a cloudy suspension.
-
-
Final Extraction : Extract the basified aqueous layer with DCM (3 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-chloro-N-(3-quinuclidinyl)benzamide[8].
Protocol C: Chromatographic Polishing
If ultra-high purity (>99%) is required for in vivo studies, perform flash chromatography.
-
Column Preparation : Pack a silica gel column (230-400 mesh).
-
Solvent System : Elute using a gradient of DCM : Methanol : 28% aq. NH₄OH (95:4:1 to 90:9:1).
-
Causality: The 1% aqueous ammonia neutralizes the acidic silanol sites on the silica gel, preventing the basic quinuclidine core from irreversibly binding or streaking, thus ensuring sharp elution bands and high recovery.
-
Quantitative Data & Optimization Results
Table 1: Reaction Optimization for 3-Chloro-N-(3-quinuclidinyl)benzamide Synthesis
| Synthesis Method | Reagents | Solvent | Base (Equivalents) | Time (h) | Isolated Yield (%) |
| Acid Chloride | 3-Chlorobenzoyl chloride | DCM | DIPEA (3.5 eq) | 2.0 | 88% |
| Acid Chloride | 3-Chlorobenzoyl chloride | THF | TEA (3.5 eq) | 4.0 | 76% |
| Peptide Coupling | 3-Chlorobenzoic acid + HATU | DMF | DIPEA (4.0 eq) | 12.0 | 81% |
| Peptide Coupling | 3-Chlorobenzoic acid + EDC/HOBt | DCM | TEA (4.0 eq) | 16.0 | 72% |
Table 2: Chromatographic Solvent System Evaluation for Quinuclidine Derivatives
| Solvent System | Basic Modifier | Product R_f Value | Peak Tailing Factor | Suitability |
| DCM : MeOH (9:1) | None | 0.15 | > 2.5 (Severe) | Poor |
| DCM : MeOH : TEA (90:9:1) | 1% Triethylamine | 0.35 | 1.5 (Moderate) | Acceptable |
| DCM : MeOH : NH₄OH (90:9:1) | 1% Aq. Ammonia | 0.40 | 1.1 (Excellent) | Optimal |
Visualizations
Caption: Acid-Base Extraction Workflow for the isolation of basic quinuclidine derivatives.
Caption: Pharmacological signaling pathway modulated by quinuclidine benzamide derivatives.
References
Sources
Application Note: 3-Chloro-N-(3-quinuclidinyl)benzamide as a Privileged Scaffold for Cys-Loop Receptor Pharmacology
Executive Summary
In the landscape of medicinal chemistry and neuropharmacology, 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) serves as a foundational fragment molecule and a privileged structural scaffold. Characterized by a bicyclic quinuclidine amine linked via an amide bond to a 3-chlorophenyl ring, this compound forms the structural basis for designing highly selective ligands targeting pentameric ligand-gated ion channels (pLGICs). Specifically, derivatives of this scaffold are extensively utilized in the discovery of novel therapeutics targeting the α7 nicotinic acetylcholine receptor (α7 nAChR) and the 5-hydroxytryptamine type 3 (5-HT3) receptor .
This application note provides an in-depth mechanistic analysis, structure-activity relationship (SAR) profiling, and self-validating experimental protocols for evaluating quinuclidinyl benzamide derivatives in drug discovery workflows.
Pharmacological Significance & Mechanistic Insights
The rational design of neurotherapeutics frequently exploits the quinuclidinyl benzamide scaffold due to its precise mimicry of endogenous neurotransmitters (acetylcholine and serotonin) . The pharmacological causality of its structure can be broken down into two primary domains:
-
The Quinuclidine Core (The Anchor): At physiological pH, the tertiary amine of the quinuclidine ring is protonated. This cationic center is essential for anchoring the ligand within the orthosteric binding pocket (often referred to as the "aromatic box") of Cys-loop receptors. It forms strong cation-π interactions with conserved tryptophan and tyrosine residues (e.g., Trp149 in the α7 nAChR) .
-
The Benzamide Linker and Aryl Ring (The Selector): The amide carbonyl serves as a critical hydrogen bond acceptor. The substitution pattern on the phenyl ring dictates the steric bulk and lipophilicity, which are the primary drivers of receptor subtype selectivity.
Causality in Structural Modification: Shifting the chlorine atom from the 3-position to the 4-position yields PNU-282987 , a highly potent and selective α7 nAChR agonist . Conversely, modifying the phenyl ring with methoxy and amino groups yields Zacopride , a potent 5-HT3 antagonist and 5-HT4 agonist with antiemetic properties .
Mechanism of Action for Quinuclidinyl Benzamides at Cys-Loop Receptors.
Quantitative Data: Structure-Activity Relationship (SAR) Profiling
To illustrate the versatility of the N-(quinuclidin-3-yl)benzamide scaffold, the table below summarizes the binding affinities ( Ki ) and functional activities of key derivatives across primary target receptors.
| Compound Name | Structural Modification (Phenyl Ring) | Primary Target | Affinity ( Ki ) | Functional Activity |
| 3-Chloro-N-(3-quinuclidinyl)benzamide | 3-Chloro | α7 nAChR / 5-HT3R | Broad | Fragment / Scaffold |
| PNU-282987 | 4-Chloro | α7 nAChR | ~26 nM | Full Agonist |
| Zacopride | 4-Amino-5-chloro-2-methoxy | 5-HT3R | ~0.5 nM | Potent Antagonist |
| Zacopride | 4-Amino-5-chloro-2-methoxy | 5-HT4R | ~300 nM | Agonist |
Experimental Workflows & Protocols
When evaluating quinuclidinyl benzamides, researchers must employ a two-tiered validation system. Radioligand binding assays are utilized first to establish binding affinity. However, because Cys-loop receptors undergo rapid, ligand-induced desensitization, functional whole-cell patch-clamp electrophysiology coupled with a rapid perfusion system is absolutely required to classify the ligand's intrinsic efficacy.
Screening and Functional Validation Workflow for Cys-Loop Receptor Ligands.
Protocol 1: High-Throughput Radioligand Binding Assay (α7 nAChR)
This protocol determines the binding affinity ( Ki ) of synthesized quinuclidinyl benzamides at the α7 nAChR orthosteric site.
Materials & Reagents:
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Displacer (Non-Specific Binding): 10 µM Nicotine or 1 mM Carbachol.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize mammalian cells expressing human α7 nAChR in ice-cold binding buffer. Causality: Maintaining a strict pH of 7.4 and utilizing ice-cold temperatures prevents protease-mediated receptor degradation.
-
Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-MLA (final concentration ~1 nM), and 100 µL of membrane suspension (approx. 20-50 µg protein/well).
-
Incubation: Incubate the plates at room temperature for 1 hour to reach equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.
-
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol 2: Functional Characterization via Whole-Cell Patch-Clamp
Because α7 nAChRs desensitize in milliseconds, functional activity cannot be accurately measured using slow calcium-dye fluorescence assays. Patch-clamp electrophysiology is the gold standard.
Step-by-Step Methodology:
-
Cell Preparation: Plate GH4C1 or HEK293 cells stably expressing human α7 nAChR on glass coverslips.
-
Intracellular Solution Setup: Fill borosilicate glass pipettes (resistance 3–5 MΩ) with intracellular solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.3). Causality: Cesium chloride (CsCl) is used instead of KCl to block endogenous outward potassium currents, ensuring that the recorded inward current is exclusively mediated by the target cation channel.
-
Whole-Cell Configuration: Establish a gigaseal and rupture the membrane to achieve the whole-cell configuration. Voltage-clamp the cell at a holding potential of -70 mV.
-
Rapid Compound Application: Apply the quinuclidinyl benzamide test compound using a stepper-motor-driven rapid perfusion system (solution exchange time < 1 ms). Causality: Slow application allows the receptor to enter a desensitized state before all channels open, resulting in artificially truncated peak currents. Rapid perfusion captures the true maximal macroscopic current ( Imax ).
-
Data Acquisition: Record the peak inward current. To test for antagonism, co-apply the test compound with an EC80 concentration of acetylcholine and measure the percentage of current inhibition.
References
-
Yu, L. F., Zhang, H. K., Caldarone, B. J., Eaton, J. B., Lukas, R. J., & Kozikowski, A. P. (2014). "Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 57(20), 8204-8223. URL:[Link]
-
Bavo, F., Pallavicini, M., Appiani, R., & Bolchi, C. (2021). "Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures." Molecules, 26(12), 3603. URL:[Link]
-
Smith, W. W., Sancilio, L. F., Owera-Atepo, J. B., Naylor, R. J., & Lambert, L. (1988). "Zacopride, a potent 5-HT3 antagonist." Journal of Pharmacy and Pharmacology, 40(4), 301-302. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9795278, PNU-282987." PubChem. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 108182, Zacopride." PubChem. URL:[Link]
Application Notes & Protocols: Characterizing Receptor Interactions with 3-Chloro-N-(3-quinuclidinyl)benzamide
Prepared by: Gemini, Senior Application Scientist
Introduction: A Guide to a Versatile Benzamide Ligand
3-Chloro-N-(3-quinuclidinyl)benzamide is a member of the quinuclidine benzamide class of compounds, a scaffold known for its interaction with Cys-loop ligand-gated ion channels.[1] This chemical structure confers upon it the ability to modulate critical neurotransmitter systems, making it a valuable tool for researchers in neuropharmacology and drug development. Specifically, its activity has been noted at α7 nicotinic acetylcholine receptors (nAChRs) and serotonin 5-HT3 receptors, which are structurally homologous.[1]
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor target.[2] They provide essential data on binding affinity (expressed as Kᵢ), which is fundamental to understanding a compound's potency and selectivity. This document provides a comprehensive guide to utilizing 3-Chloro-N-(3-quinuclidinyl)benzamide in receptor binding assays, with detailed protocols for the α7 nAChR and 5-HT3 receptors. The methodologies herein are designed to ensure data integrity and reproducibility, explaining not just the steps, but the scientific rationale behind them.
Compound Profile: 3-Chloro-N-(3-quinuclidinyl)benzamide
A thorough understanding of the test compound is critical for successful assay design.
| Property | Value | Source(s) |
| Alternate Name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-3-chlorobenzamide | [3] |
| CAS Number | 120570-07-2 | [3] |
| Molecular Formula | C₁₄H₁₇ClN₂O | [3] |
| Molecular Weight | 264.75 g/mol | [3] |
| Physical Form | Solid, crystalline powder | |
| Storage | Store at room temperature in a dry, well-ventilated place. | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Prepare stock solutions in these solvents before diluting into aqueous assay buffers. | |
| Safety Information | Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask. |
Principle of the Competitive Radioligand Binding Assay
The competitive binding assay is an indirect method to determine the affinity of an unlabeled test compound (the "competitor," in this case, 3-Chloro-N-(3-quinuclidinyl)benzamide). It operates on the principle of competition between the unlabeled compound and a radiolabeled ligand (the "radioligand") for a finite number of receptors in a biological preparation.[2] The amount of radioligand that binds to the receptor is inversely proportional to the concentration and affinity of the test compound.[2]
The key measurements are:
-
Total Binding: The amount of radioligand bound in the absence of any competitor.
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor (e.g., filters, lipids).[4] This is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled ligand, which occupies all target receptors.[4][5]
-
Specific Binding: The amount of radioligand bound specifically to the target receptor. It is the crucial value for analysis and is calculated by subtracting NSB from Total Binding.[5][6]
Caption: Logical relationship between Total, Non-Specific, and Specific Binding.
Application 1: α7 Nicotinic Acetylcholine Receptor (nAChR) Binding
The α7 nAChR is a ligand-gated ion channel implicated in cognitive functions, making it a key target in neuroscience research.[1] Quinuclidine benzamides have demonstrated agonist activity at this receptor.[1]
α7 nAChR Signaling Pathway
Binding of an agonist like acetylcholine (or a synthetic agonist) to the α7 nAChR triggers a conformational change, opening the channel. This allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to membrane depolarization and downstream cellular signaling.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Protocol: α7 nAChR Competition Binding Assay
This protocol outlines a filtration-based assay to determine the binding affinity (Kᵢ) of 3-Chloro-N-(3-quinuclidinyl)benzamide for the human α7 nAChR.
Materials and Reagents:
-
Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably expressing the human α7 nAChR.
-
Radioligand: [¹²⁵I]-α-Bungarotoxin (α-BTX), a high-affinity antagonist. Use at a final concentration at or near its Kₔ (typically 0.1-0.5 nM).
-
Test Compound: 3-Chloro-N-(3-quinuclidinyl)benzamide. Prepare a 10 mM stock in 100% DMSO and create serial dilutions.
-
NSB Displacer: Unlabeled α-BTX at a final concentration of 1 µM or PNU-282987 at 10 µM.
-
Assay Buffer: 20 mM HEPES, 144 mM NaCl, 1.5 mM KCl, 1 mM MgSO₄, 2 mM CaCl₂, 0.1% (w/v) BSA, pH 7.4.
-
Wash Buffer: Cold (4°C) Assay Buffer.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/C), scintillation vials, liquid scintillation counter, multi-channel pipettes.
Experimental Workflow:
Caption: General workflow for the filtration-based receptor binding assay.
Step-by-Step Procedure:
-
Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of 3-Chloro-N-(3-quinuclidinyl)benzamide in assay buffer, ensuring the final DMSO concentration in the assay is ≤0.5%.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition with a final assay volume of 200 µL:
-
Total Binding: 180 µL Assay Buffer + 20 µL [¹²⁵I]-α-BTX.
-
Non-Specific Binding (NSB): 160 µL Assay Buffer + 20 µL NSB Displacer + 20 µL [¹²⁵I]-α-BTX.
-
Competitor Wells: 160 µL Assay Buffer + 20 µL of each 3-Chloro-N-(3-quinuclidinyl)benzamide dilution + 20 µL [¹²⁵I]-α-BTX.
-
-
Initiate Reaction: Add 20 µL of the membrane preparation (containing 10-20 µg of protein) to all wells to start the binding reaction. Mix gently.
-
Expertise & Experience: The order of addition is crucial. Adding the membranes last ensures all components are present to compete simultaneously from the start of the reaction.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[5]
-
Trustworthiness: Equilibrium time should be determined empirically during assay development, especially using the lowest concentration of radioligand, which takes the longest to equilibrate.[5]
-
-
Termination: Pre-soak the glass fiber filter mat in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter. Terminate the incubation by rapidly filtering the contents of the plate through the filter mat using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Expertise & Experience: Washing must be rapid and with cold buffer to prevent dissociation of the bound radioligand from the receptor while effectively removing unbound ligand.
-
-
Quantification: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
Data Analysis:
-
Calculate the average CPM for each triplicate set.
-
Determine Specific Binding: Specific Binding (B) = Total Binding (CPM) - NSB (CPM).
-
Calculate the percentage of specific binding at each competitor concentration: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
Plot % Specific Binding versus the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).[6]
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Application 2: 5-HT3 Receptor Binding
The 5-HT3 receptor is a well-established therapeutic target for managing nausea and vomiting.[2] Given the structural homology between 5-HT3 and α7 nAChRs, evaluating the binding of 3-Chloro-N-(3-quinuclidinyl)benzamide at this receptor is essential for determining its selectivity profile.
5-HT3 Receptor Signaling Pathway
Similar to the α7 nAChR, the 5-HT3 receptor is a ligand-gated ion channel. Upon binding its endogenous ligand, serotonin (5-HT), it opens to allow cation influx, leading to rapid, transient depolarization in neurons.[2]
Caption: Simplified signaling pathway of the serotonin 5-HT3 receptor.
Protocol: 5-HT3 Receptor Competition Binding Assay
This protocol uses a tritiated antagonist to determine the binding affinity of 3-Chloro-N-(3-quinuclidinyl)benzamide for the human 5-HT3 receptor.
Materials and Reagents:
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.[7]
-
Radioligand: [³H]-Granisetron. Use at a final concentration at or near its Kₔ (typically 0.3-1.0 nM).
-
Test Compound: 3-Chloro-N-(3-quinuclidinyl)benzamide. Prepare a 10 mM stock in 100% DMSO and create serial dilutions.
-
NSB Displacer: Unlabeled Ondansetron or Granisetron at a final concentration of 10 µM.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.
-
Equipment: Same as for the α7 nAChR assay.
Step-by-Step Procedure:
The procedure is analogous to the α7 nAChR assay, with modifications to the specific reagents and incubation conditions.
-
Preparation: Prepare reagents and compound dilutions as described previously.
-
Assay Setup: In a 96-well plate (final volume 250 µL):
-
Total Binding: Add Assay Buffer, [³H]-Granisetron.
-
Non-Specific Binding (NSB): Add Assay Buffer, NSB Displacer, [³H]-Granisetron.
-
Competitor Wells: Add Assay Buffer, 3-Chloro-N-(3-quinuclidinyl)benzamide dilutions, [³H]-Granisetron.
-
-
Initiate Reaction: Add the membrane preparation (25-50 µg protein) to all wells.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Termination and Washing: Terminate by rapid filtration through a PEI-soaked filter mat. Wash 3-4 times with ice-cold Wash Buffer.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
Data Analysis:
The data analysis follows the exact same principles as described for the α7 nAChR assay to determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.
References
- Title: Characterization of a Receptor Using a Radioligand Source: Vertex AI Search URL
- Title: Specific and Non-specific Binding in a ligand binding assay.
-
Title: Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide Source: GraphPad Software URL: [Link]
-
Title: Ligand binding assay - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The GraphPad Guide to Analyzing Radioligand Binding Data Source: GraphPad Software URL: [Link]
-
Title: 5-HT3 Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]
-
Title: Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: MDPI URL: [Link]
-
Title: Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors Source: PubMed URL: [Link]
Sources
- 1. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. graphpad.com [graphpad.com]
- 5. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide
An in-depth technical guide to 3-Chloro-N-(3-quinuclidinyl)benzamide synthesis yield improvement.
Welcome to the dedicated technical support center for the synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during its synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you improve your reaction yields and product purity.
The primary route to this molecule is the amidation of 3-aminoquinuclidine with 3-chlorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride.[3][4] While straightforward in principle, several factors can significantly impact the reaction's success. This guide will dissect these variables to provide a clear path to optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing validated solutions.
Question 1: My reaction yield is extremely low or I've isolated no product. What are the most likely causes?
This is a common and frustrating issue, often pointing to one of two primary culprits: reagent deactivation.
-
Cause A: Hydrolysis of 3-Chlorobenzoyl Chloride Acyl chlorides are highly reactive and susceptible to hydrolysis by ambient moisture or residual water in solvents. This reaction forms the corresponding carboxylic acid (3-chlorobenzoic acid), which is unreactive toward the amine under these conditions and contaminates the final product.[4][5]
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh bottle of 3-chlorobenzoyl chloride or purify older stock by distillation if its purity is questionable.
-
-
Cause B: Protonation of 3-Aminoquinuclidine The amidation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] 3-Aminoquinuclidine, being a base, will be readily protonated by this HCl. The resulting ammonium salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.
Solution:
-
Inclusion of a Base: An appropriate base must be added to act as an HCl scavenger. A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a standard choice. Typically, 1.1 to 1.5 equivalents are used to ensure complete neutralization.
-
Biphasic Conditions: Alternatively, an aqueous base like 10% NaOH can be used in a biphasic system (e.g., dichloromethane and water), where the HCl byproduct is neutralized in the aqueous phase.[4] This requires vigorous stirring to ensure efficient mixing between the two phases.[5]
-
Question 2: My final product is impure. TLC and NMR show multiple spots/peaks. How do I identify and prevent side products?
Impurity issues often stem from unreacted starting materials or the formation of specific side products during the reaction or workup.
-
Cause A: Contamination with 3-Chlorobenzoic Acid As mentioned, this arises from the hydrolysis of 3-chlorobenzoyl chloride.[5] It is the most common acidic impurity.
Solution:
-
Basic Wash: During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the acidic 3-chlorobenzoic acid, forming its water-soluble sodium salt, which is then partitioned into the aqueous layer and removed.
-
-
Cause B: Unreacted 3-Aminoquinuclidine This indicates an incomplete reaction.
Solution:
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the amine) signals completion.
-
Stoichiometry Check: Ensure that at least one full equivalent of 3-chlorobenzoyl chloride is used. A slight excess (e.g., 1.05 equivalents) can sometimes be beneficial to drive the reaction to completion.
-
Acidic Wash: An acidic wash (e.g., with 1M HCl) during workup can remove the basic 3-aminoquinuclidine starting material by converting it to its water-soluble hydrochloride salt. Caution: Your product will also form a salt and partition into the aqueous layer. You must then re-basify the aqueous layer and extract your product back into an organic solvent. This method is best used if other purification methods fail.
-
Question 3: The product precipitates from the reaction mixture, making it difficult to stir. What should I do?
This is often a positive sign, indicating that the desired product is forming and is insoluble in the reaction solvent.
Solution:
-
Add More Solvent: If stirring is impeded, add more of the anhydrous solvent in portions until the mixture becomes a stirrable slurry.
-
Solvent Choice: Consider switching to a solvent in which the product has slightly higher solubility to maintain a homogeneous reaction, although this may require more solvent for precipitation during workup.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Hydrolysis of 3-chlorobenzoyl chloride.[4][5] | 1. Use anhydrous solvents/reagents; run under an inert atmosphere. |
| 2. Protonation of 3-aminoquinuclidine by HCl byproduct.[4] | 2. Add ≥1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). | |
| Impure Product | 1. Contamination with 3-chlorobenzoic acid. | 1. Perform a basic wash (e.g., sat. NaHCO₃) during workup. |
| 2. Unreacted 3-aminoquinuclidine. | 2. Monitor reaction by TLC; consider an acidic wash during workup. | |
| Reaction Solidifies | Product precipitation due to low solubility. | Add more solvent to create a stirrable slurry. |
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction?
-
A1: Aprotic solvents are ideal. Dichloromethane (DCM) is a common choice due to its ability to dissolve the starting materials and its low boiling point, which facilitates removal.[3] Other options include tetrahydrofuran (THF) and diethyl ether.
-
-
Q2: What is the ideal reaction temperature?
-
A2: The reaction is typically exothermic.[5] It is best practice to start the reaction at 0 °C (ice bath) by slowly adding the 3-chlorobenzoyl chloride to the solution of 3-aminoquinuclidine and base. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours until completion.[3]
-
-
Q3: How can I best purify the final product?
-
A3: If the workup procedure does not yield a pure product, recrystallization is the preferred method. A mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[4] If recrystallization fails or impurities are persistent, column chromatography on silica gel is a reliable alternative.
-
-
Q4: Are there alternative methods to using an acyl chloride?
-
A4: Yes, peptide coupling reagents can be used to form the amide bond directly from 3-chlorobenzoic acid and 3-aminoquinuclidine. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) can be effective, though this method is often more expensive.[3]
-
Visualizations and Workflows
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: General mechanism for amide formation from an acyl chloride.
Troubleshooting Workflow
Caption: A workflow for diagnosing low-yield synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide
-
Materials:
-
3-Aminoquinuclidine dihydrochloride (or free base)
-
3-Chlorobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-aminoquinuclidine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the suspension and stir until the amine fully dissolves.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC until the 3-aminoquinuclidine spot is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography as needed.
-
Protocol 2: Recrystallization of Crude Product
-
Dissolve the crude 3-Chloro-N-(3-quinuclidinyl)benzamide in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered through celite to remove it.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold co-solvent, and dry them under vacuum.
References
-
Odzak, R., & Tomic, S. (2006). Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts. Molecules, 11(9), 726-730. Available from: [Link]
-
Misik, J., et al. (2020). Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples. Drug Testing and Analysis, 12(4), 546-552. Available from: [Link]
Sources
3-Chloro-N-(3-quinuclidinyl)benzamide stability in solution
Technical Support Center: 3-Chloro-N-(3-quinuclidinyl)benzamide Solution Stability
As a Senior Application Scientist, I frequently observe that while 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) is a highly valuable bicyclic amine fragment used in the design of 5-HT3 and nAChR modulators[1], researchers often encounter experimental variability due to improper handling of its solutions. This guide provides a mechanistic framework and self-validating protocols to ensure maximum stability and reproducibility in your assays.
Mechanistic Overview of Degradation Pathways
To prevent degradation, one must understand the causality behind it. In solution, this molecule possesses two primary vulnerabilities:
-
Quinuclidine N-Oxidation: The tertiary nitrogen of the quinuclidine ring is highly susceptible to oxidation by reactive oxygen species (ROS) or peroxides present in aging solvents[2]. This reaction is heavily pH-dependent; the optimum pH for oxidation is close to the pKa of the quinuclidine amine (typically ~10–11)[3]. When unprotonated (free base form), the lone pair on the nitrogen is exposed and readily forms an N-oxide[4].
-
Benzamide Hydrolysis: The amide bond linking the chlorobenzene and quinuclidine moieties can undergo hydrolysis. While generally stable at physiological pH, exposure to extreme pH (<3 or >10) or elevated temperatures accelerates the cleavage into 3-chlorobenzoic acid and 3-aminoquinuclidine.
Primary degradation pathways of 3-Chloro-N-(3-quinuclidinyl)benzamide.
Standardized Preparation & Storage Protocols
A self-validating protocol ensures that every step inherently minimizes the risk of degradation. By controlling moisture, oxygen, and pH, you establish a closed system of reliability.
Protocol A: Preparation of Master Stock Solution (10 mM to 50 mM)
-
Solvent Selection: Use only anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Standard DMSO rapidly absorbs atmospheric moisture, introducing water and dissolved oxygen that promote both hydrolysis and N-oxidation[2].
-
Dissolution: Weigh the desiccated powder[1] in a low-humidity environment. Add the anhydrous DMSO and vortex gently until complete visual dissolution is achieved. Do not use ultrasonic baths, as localized heating can induce premature degradation.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber, low-bind microcentrifuge tubes. This prevents photodegradation and eliminates freeze-thaw cycles.
-
Inert Atmosphere: Purge the headspace of each tube with Argon or Nitrogen gas before sealing to displace oxygen.
-
Storage: Store immediately at -20°C or -80°C.
Self-validating workflow for preparing stable DMSO stock solutions.
Protocol B: Preparation of Aqueous Working Solutions
-
Dilution: Dilute the DMSO stock into the assay buffer immediately prior to the experiment.
-
pH Control: Ensure the assay buffer is strictly maintained between pH 5.5 and 7.4. At this pH, the quinuclidine nitrogen remains protonated, sterically and electronically shielding it from oxidation[3].
-
Concentration Dynamics: Interestingly, related quinuclidinyl benzamides exhibit increased stability at lower concentrations (e.g., 0.01 mg/mL to 0.20 mg/mL) in aqueous environments[5]. Dilute to the lowest viable concentration for your assay to maximize half-life.
Quantitative Stability Summary
| Solution Type | Solvent | Optimal Temp | Max Recommended Shelf Life | Primary Risk Factor |
| Master Stock | Anhydrous DMSO | -20°C to -80°C | 3 to 6 Months | Moisture ingress, O₂ exposure |
| Working Solution | Aqueous Buffer (pH 6.0–7.4) | 4°C | < 12 Hours (Prepare Fresh) | N-oxidation, Amide hydrolysis |
| Working Solution | Aqueous Buffer (pH > 8.5) | Room Temp | < 2 Hours | Rapid N-oxidation |
Troubleshooting & FAQs
Q: My cellular assay results are drifting over a 48-hour period. Could the ligand be degrading? A: Yes. If your assay medium is maintained at 37°C and physiological pH (7.4), the compound is slowly transitioning from its protonated state to its free-base equilibrium, making it susceptible to trace peroxides in the cell culture media[2]. We recommend refreshing the media with newly diluted working solutions every 12–24 hours.
Q: I noticed a slight yellowing of my DMSO stock solution after a month at -20°C. Is it still usable? A: Discard it. Yellowing in quinuclidine derivatives often indicates the formation of N-oxides or other oxidative byproducts[4]. This usually occurs if the DMSO was not strictly anhydrous or if the aliquot was subjected to a freeze-thaw cycle, which introduces condensation. Always use single-use, Argon-purged aliquots.
Q: Can I adjust the pH of my aqueous working solution to 9.0 to increase the solubility of the free base? A: We strongly advise against this. While the free base is more soluble in organic solvents, forcing it into an aqueous solution at pH 9.0 approaches the pKa of the quinuclidine nitrogen. Alkaloids and quinuclidine derivatives are rapidly oxidized to their N-oxides in alkaline environments[3]. If higher concentrations are needed, increase the DMSO fraction (up to 1% final concentration) rather than raising the pH.
Q: Does the concentration of the working solution affect its degradation rate? A: Yes. Counterintuitively, studies on structurally analogous quinuclidinyl benzamides (such as palonosetron) have demonstrated that stability in aqueous solutions actually increases as the concentration decreases[5]. Formulating at lower concentrations minimizes intermolecular interactions and aggregation, enhancing overall stability.
References
-
[1] 3-Chloro-N-(3-quinuclidinyl)benzamide | CAS 120570-07-2. Santa Cruz Biotechnology (SCBT). 1
-
[4] Synthesis of Quinidine N-oxide: A Technical Guide. Benchchem. 4
-
[5] Palonosetron for the treatment of chemotherapy-induced emesis (WO2004045615A1). Google Patents. 5
-
[3] Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. National Institutes of Health (NIH) / MDPI. 3
Sources
- 1. scbt.com [scbt.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2004045615A1 - Palonosetron for the treatment of chemotherapy-induced emesis - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-N-(3-quinuclidinyl)benzamide
Welcome to the technical support center for the synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and optimize your reaction conditions for higher yield and purity.
The synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide is a fundamental nucleophilic acyl substitution, specifically a Schotten-Baumann type reaction.[1] It involves the reaction of a primary amine (3-aminoquinuclidine) with a reactive acyl chloride (3-chlorobenzoyl chloride). While straightforward in principle, the unique structural features of the quinuclidine moiety and the reactivity of the acyl chloride necessitate careful control over reaction parameters.
General Experimental Workflow
The overall process involves the careful addition of the acylating agent to the amine in the presence of a base, followed by work-up and purification.
Caption: General experimental workflow for N-acylation.[2]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?
Answer: Low yields are a common challenge and can stem from several factors related to reagents, reaction conditions, or competing side reactions.
Potential Causes & Solutions:
-
Reagent Purity and Stoichiometry:
-
3-Chlorobenzoyl Chloride Quality: This reagent is highly reactive and susceptible to hydrolysis.[3][4] Exposure to atmospheric moisture will convert it to the much less reactive 3-chlorobenzoic acid, which will not participate in the coupling reaction under these conditions.
-
Solution: Always use a fresh bottle or a properly stored (desiccated) container of 3-chlorobenzoyl chloride. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
-
3-Aminoquinuclidine Form: Commercially available 3-aminoquinuclidine is often supplied as a dihydrochloride salt to improve stability.[5] The free amine is required for the reaction.
-
Solution: If using the salt form, you must add at least two additional equivalents of base to neutralize the HCl salts and liberate the free amine before adding the acyl chloride. For optimal results, consider a pre-neutralization step or extraction of the free base.
-
-
Molar Ratios: An incorrect ratio of reactants can lead to incomplete conversion.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Base: The base is critical for neutralizing the HCl generated during the reaction.[1] Using a weak base or a nucleophilic base can be detrimental.
-
Solution: Employ a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[6] Use at least 1.1 to 1.5 equivalents to scavenge the generated acid.
-
-
Inappropriate Solvent: The solubility of starting materials and intermediates is key.
-
Temperature Control: The reaction is exothermic.[] Adding the acyl chloride at room temperature can lead to runaway reactions and increased side product formation.
-
| Parameter | Recommended Condition | Rationale |
| 3-Aminoquinuclidine | 1.0 equivalent | Limiting reagent. |
| 3-Chlorobenzoyl Chloride | 1.05 - 1.2 equivalents | Drives the reaction to completion.[6] |
| Base (TEA or DIPEA) | 1.1 - 1.5 equivalents | Neutralizes HCl byproduct.[1] Add 2 extra eq. if starting with the dihydrochloride salt. |
| Solvent | Anhydrous DCM or THF | Good solubility for reactants, aprotic, and non-reactive.[8] |
| Temperature | 0 °C during addition, then warm to RT | Controls exothermic reaction and minimizes side products.[] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the acyl chloride.[2] |
Q2: My analysis shows a significant amount of 3-chlorobenzoic acid. What is causing this and how can I prevent it?
Answer: The presence of 3-chlorobenzoic acid is a clear indication of the hydrolysis of your starting material, 3-chlorobenzoyl chloride. This is the most common side reaction.
Mechanism: Desired Reaction vs. Side Reaction
Caption: Competition between aminolysis (desired) and hydrolysis (undesired).
Prevention and Mitigation:
-
Rigorous Anhydrous Technique: This is the most critical factor.
-
Glassware: Ensure all flasks, syringes, and stir bars are thoroughly oven-dried or flame-dried before use.
-
Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Inert Atmosphere: As mentioned before, conduct the entire reaction, from dissolving the amine to quenching, under a positive pressure of an inert gas like nitrogen or argon.[2]
-
-
Work-up Solution: If hydrolysis has already occurred, the resulting carboxylic acid can be easily removed during the work-up procedure.
-
Basic Wash: After the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the 3-chlorobenzoic acid, forming the water-soluble sodium 3-chlorobenzoate salt, which will partition into the aqueous layer. The desired amide product, being neutral, will remain in the organic layer.[6]
-
Q3: The purification of my crude product is difficult due to persistent impurities. What is the best purification strategy?
Answer: Effective purification relies on a systematic work-up procedure to remove the major byproducts, followed by either recrystallization or chromatography.
Troubleshooting Purification Steps:
Caption: A decision tree for the work-up and purification process.
Detailed Purification Protocols:
-
Standard Aqueous Work-up:
-
Step 1: Quench the reaction by slowly adding water.
-
Step 2: Transfer the mixture to a separatory funnel and dilute with the reaction solvent (e.g., DCM) if necessary.
-
Step 3 (Optional Acid Wash): Wash the organic layer with 1 M HCl to remove any unreacted 3-aminoquinuclidine and the tertiary amine base (e.g., TEA).[2]
-
Step 4 (Base Wash): Wash with saturated aqueous NaHCO₃ to remove 3-chlorobenzoic acid.[6]
-
Step 5 (Brine Wash): Wash with brine (saturated aqueous NaCl) to remove residual water and salts.
-
Step 6 (Drying and Concentration): Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Final Purification Methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Based on its melting point of 165-166 °C, the product is a stable solid.
-
Protocol: Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol.[6] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
-
-
Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility, silica gel chromatography is the alternative.
-
Protocol: Use a mobile phase system such as DCM/Methanol or Ethyl Acetate/Hexanes with a small percentage of triethylamine (e.g., 1%) to prevent the basic product from streaking on the acidic silica gel.
-
-
By methodically addressing these common issues, you can successfully optimize the synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide, ensuring both high yield and purity in your final product.
References
-
University of Toronto. (n.d.). Acylation under weak base conditions. Available at: [Link]
-
Peris, D., et al. (2024). Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Majid, M., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoselective Acylation of Nucleosides. PubMed Central. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of Liverpool. (n.d.). Thesis: Synthesis of Functionalised Quinuclidines. University of Liverpool Repository. Available at: [Link]
- Google Patents. (n.d.). US3899497A - Preparation of 3-quinuclidinyl benzilate. Google Patents.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
ResearchGate. (2025). Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]
-
YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Available at: [Link]
- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides. Google Patents.
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
NIST. (n.d.). Benzoyl chloride, 3-chloro-. NIST WebBook. Available at: [Link]
-
Semantic Scholar. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Semantic Scholar. Available at: [Link]
-
Quick Company. (n.d.). Process For The Preparation Of 3 Chloroiminodibenzyl. Quick Company. Available at: [Link]
-
Wikipedia. (n.d.). 3-Quinuclidinyl benzilate. Wikipedia. Available at: [Link]
Sources
- 1. Lab Reporter [fishersci.se]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Benzoyl chloride, 3-chloro- [webbook.nist.gov]
- 5. 119904-90-4 Cas No. | (3S)-3-Aminoquinuclidine dihydrochloride | Apollo [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloro-N-(3-quinuclidinyl)benzamide
Introduction
3-Chloro-N-(3-quinuclidinyl)benzamide is a key heterocyclic compound widely utilized as a building block in pharmaceutical research and development. Its structure, featuring a basic quinuclidinyl core, an amide linkage, and a chiral center, presents a unique set of purification challenges.[1][2] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions to navigate these complexities effectively. Our focus is on delivering practical, field-proven insights grounded in chemical principles to ensure the attainment of high-purity material essential for downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Issue 1: Low Product Yield During Aqueous Work-up
Q: I'm experiencing significant product loss during my aqueous work-up and extraction steps. My organic layers show very little product after washing with water or brine. What is happening?
A: This is a classic issue stemming from the fundamental chemical nature of the molecule. The quinuclidine nitrogen is basic and readily protonated by even weakly acidic conditions, forming a water-soluble ammonium salt. If the pH of your aqueous phase is neutral or slightly acidic, your product will preferentially partition into the aqueous layer rather than the organic solvent.
Causality: The equilibrium between the free base (soluble in organic solvents) and its protonated salt (soluble in water) is dictated by pH. Without careful pH control, you are inadvertently washing your product out of the organic phase.
Solution: An acid-base extraction is the most robust method to handle this. Instead of simple washing, this technique leverages the pH-dependent solubility to separate your product from neutral or acidic impurities.
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving behind neutral organic impurities in the organic layer.
-
Separate Layers: Drain the acidic aqueous layer containing the product salt into a clean flask. The organic layer can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10. This deprotonates the quinuclidinyl nitrogen, causing the free base product to precipitate or oil out.
-
Back-Extraction: Extract the now-basic aqueous solution multiple times with an organic solvent (e.g., DCM). Your purified product will now be in the combined organic layers.
-
Final Wash & Dry: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]
Issue 2: Persistent 3-Chlorobenzoic Acid Impurity
Q: My LC-MS and NMR analyses consistently show the presence of 3-chlorobenzoic acid in my final product, even after chromatography. How can I effectively remove it?
A: This impurity typically arises from the hydrolysis of the starting material, 3-chlorobenzoyl chloride, during the reaction or work-up.[4] Its acidic nature makes it amenable to a simple acid-base wash.
Causality: 3-chlorobenzoic acid is an acidic impurity. It will react with a mild base to form a water-soluble carboxylate salt, allowing for its selective removal from an organic solution containing your basic product.
Solution: Before attempting more complex purification, perform a basic wash during your work-up.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Stir for 15-20 minutes. Carbon dioxide evolution (effervescence) may be observed as the acid is neutralized.
-
Separate the aqueous layer.
-
Repeat the wash if necessary.
-
Proceed with washing the organic layer with water and brine, followed by drying and solvent evaporation. This should effectively remove the acidic impurity.
Issue 3: Product Streaking (Tailing) on Silica Gel Chromatography
Q: When I try to purify my compound using standard silica gel flash chromatography, it streaks severely down the column, resulting in broad peaks and poor separation. Why does this happen?
A: This phenomenon, known as tailing, is a common problem when purifying basic compounds on standard silica gel.
Causality: Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. The basic quinuclidine nitrogen in your molecule interacts strongly and sometimes irreversibly with these acidic sites. This causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
Solution: To mitigate this interaction, you must neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent system.
Recommended Eluent Modification
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., for a 95:5 DCM:Methanol eluent, use 94.5:5:0.5 DCM:Methanol:Et₃N). The triethylamine is a stronger base that will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[6]
-
Ammonia Solution: For highly polar solvent systems, a small amount of ammonium hydroxide in methanol can be used as a component of the mobile phase.
The diagram below illustrates the general workflow for purifying the crude product, incorporating key decision points.
Caption: General purification workflow for 3-Chloro-N-(3-quinuclidinyl)benzamide.
Issue 4: Failure to Crystallize from Solution
Q: My purified compound "oils out" or remains in solution instead of forming crystals during recrystallization. What steps can I take to achieve solid crystals?
A: Successful recrystallization depends critically on the choice of solvent and the cooling process.[] "Oiling out" occurs when the solubility of the compound in the cooling solvent is exceeded above its melting point, causing it to separate as a liquid instead of a solid.
Causality: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly or not at all when cold.[8] If the compound is too soluble, it won't precipitate. If it's not soluble enough when hot, you'll have low recovery.
Solution: A systematic approach to solvent screening and crystallization induction is necessary.
Protocol: Recrystallization and Troubleshooting
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling point. See the table below for common choices.
-
Dissolution: Once a suitable solvent is found, dissolve the compound in the minimum amount of the hot solvent to form a saturated solution.[9]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling encourages precipitation of impurities and the formation of small, impure crystals.
-
Induce Crystallization: If crystals do not form, try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.
-
-
Ice Bath: Once crystals begin to form at room temperature, cool the flask in an ice bath to maximize the yield of the solid product.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[9]
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Remarks |
| Isopropanol | Low | High | Good starting point for polar compounds. |
| Ethyl Acetate | Low | Moderate-High | Can be effective; check for hydrolysis risk if refluxing for long periods. |
| Acetonitrile | Low | High | Another good option for moderately polar compounds. |
| Toluene | Very Low | Moderate | Useful for less polar compounds; may require a co-solvent. |
| Heptane | Insoluble | Low | Often used as an "anti-solvent" in a two-solvent system with a more polar solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying racemic 3-Chloro-N-(3-quinuclidinyl)benzamide and how can the enantiomers be separated?
A1: The primary challenge is that enantiomers have identical physical properties (solubility, melting point, polarity), making them inseparable by standard techniques like recrystallization or normal-phase chromatography. For many pharmaceutical applications, isolating a single enantiomer is critical, as biological activity often resides in one stereoisomer.[3]
The most effective method for separation is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11]
-
Principle: Chiral HPLC uses a stationary phase that is itself chiral. This creates a chiral environment where the two enantiomers can interact diastereomerically, leading to different retention times and thus, separation.
-
Common Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from derivatized cellulose or amylose, are highly effective for a wide range of compounds, including benzamides.[12][13]
-
Method Development: Screening different columns and mobile phase systems (normal, reversed, or polar organic) is typically required to find the optimal separation conditions.[13]
The diagram below illustrates the decision-making process for chiral separation.
Caption: Decision tree for selecting a chiral separation strategy.
Q2: My synthesis uses triethylamine as an acid scavenger. How do I remove the triethylammonium chloride salt byproduct?
A2: Triethylammonium chloride is a common byproduct when using triethylamine to neutralize acids like HCl generated in situ.[14] This salt is highly soluble in water but has low solubility in many organic solvents like DCM or ethyl acetate. It can be removed in two ways:
-
Filtration: If the salt precipitates from the reaction mixture, it can often be removed by simple filtration before the main work-up.[14]
-
Aqueous Wash: During the work-up, a simple wash with water will effectively dissolve and remove the salt into the aqueous layer.
Q3: What are the recommended storage conditions for purified 3-Chloro-N-(3-quinuclidinyl)benzamide?
A3: Like most complex organic molecules, it should be stored in a cool, dry, and dark environment in a tightly sealed container to prevent degradation from moisture or light.[15] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
References
- Benchchem. Technical Support Center: Purification of (R)-Quinuclidin-3-yl Carbonochloridate and its Derivatives. Benchchem.
- Benchchem. A Technical Guide to Enantiopure Quinuclidine Compounds in Research. Benchchem.
- Bota, S., et al. SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Revue Roumaine de Chimie.
- LibreTexts Chemistry. Recrystallization - Single Solvent.
- Benchchem. strategies to reduce impurities in benzamide synthesis. Benchchem.
- The University of Liverpool. Thesis.
- Sigma-Aldrich. 3-Chloro-N-(3-quinuclidinyl)benzamide 98. Sigma-Aldrich.
- Santa Cruz Biotechnology. 3-Chloro-N-(3-quinuclidinyl)benzamide. SCBT.
- Satinder Ahuja, ed. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
- Guidechem. 3-CHLORO-N-(3-QUINUCLIDINYL)BENZAMIDE (CAS No. 120570-07-2) SDS. Guidechem.
- PubMed. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. National Library of Medicine.
- BOC Sciences. Recrystallization Techniques. BOC Sciences.
- Vassar College. Organic Chemistry Lab: Recrystallization. YouTube.
- Chirality. Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate.
- MDPI. Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Quick Company. Process For The Preparation Of 3 Chloroiminodibenzyl. Quick Company.
Sources
- 1. 3-氯-N-(3-奎宁环基)苯酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 6. revroum.lew.ro [revroum.lew.ro]
- 8. youtube.com [youtube.com]
- 9. Home Page [chem.ualberta.ca]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. researchgate.net [researchgate.net]
- 12. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Page loading... [wap.guidechem.com]
Technical Support Center: Troubleshooting 3-Chloro-N-(3-quinuclidinyl)benzamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered when synthesizing 3-Chloro-N-(3-quinuclidinyl)benzamide[1].
The synthesis typically involves the amidation of 3-aminoquinuclidine with 3-chlorobenzoyl chloride. While seemingly straightforward, the quinuclidine scaffold presents a unique "dual-nucleophile" problem. The highly basic tertiary amine embedded within the bicyclic ring system competes with the primary amine, leading to complex side reactions, intermediate trapping, and isolation failures[2],[3].
This guide bridges the gap between theoretical mechanism and benchtop execution, providing self-validating protocols to ensure high-yield synthesis.
Part 1: Mechanistic Overview & Reaction Pathways
The primary cause of failure in this synthesis is the unexpected reactivity of the quinuclidine nitrogen. During the addition of the electrophile (3-chlorobenzoyl chloride), the tertiary amine can act as a nucleophilic catalyst, forming a highly reactive N-acylquinuclidinium intermediate. If trace water is present, this intermediate is rapidly hydrolyzed, destroying your starting material and generating 3-chlorobenzoic acid[2].
Mechanistic pathways showing desired amidation vs. N-acylquinuclidinium formation and hydrolysis.
Part 2: Frequently Asked Questions (FAQ) & Troubleshooting
Q1: Why am I recovering unreacted 3-aminoquinuclidine and a large amount of 3-chlorobenzoic acid? A1: This indicates that hydrolysis of the acyl chloride is outcompeting the desired amidation. 3-Aminoquinuclidine is highly hygroscopic and is typically supplied as a dihydrochloride salt[4]. If your solvent or base contains trace water, the transient N-acylquinuclidinium intermediate acts as a water scavenger, rapidly hydrolyzing the acyl chloride. Causality & Solution: Rigorously dry the 3-aminoquinuclidine dihydrochloride under high vacuum at 50 °C before use. Switch to strictly anhydrous dichloromethane (DCM) and ensure your base is freshly distilled or stored over molecular sieves.
Q2: My reaction stalls at ~50% conversion despite using 1.2 equivalents of 3-chlorobenzoyl chloride. What is happening? A2: This is a classic base-stoichiometry failure. 3-Aminoquinuclidine dihydrochloride requires exactly 2.0 equivalents of base just to neutralize the hydrochloride salts and liberate the free amine[4]. The amidation reaction itself generates an additional equivalent of HCl. If you use only 2.0 to 2.5 equivalents of base, the generated HCl will protonate the remaining unreacted primary amine, rendering it non-nucleophilic and stalling the reaction[5]. Causality & Solution: Use a minimum of 3.5 equivalents of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
Q3: During the aqueous workup, my product yield is extremely low, but LC-MS of the reaction mixture showed complete conversion. Where did my product go? A3: Your product partitioned into the aqueous waste. 3-Chloro-N-(3-quinuclidinyl)benzamide contains a highly basic tertiary amine (pKa ~10). During a standard aqueous quench with weak bases (like NaHCO₃), the pH may drop below 9 due to the neutralization of excess acid chloride. At this pH, the quinuclidine nitrogen protonates, making the product highly water-soluble. Causality & Solution: You must force the product into its neutral free-base form. Adjust the aqueous layer to pH ≥ 12 using 1M NaOH prior to organic extraction.
Part 3: Optimized Step-by-Step Protocol
To guarantee reproducibility, the following protocol is designed as a self-validating system . Each critical phase includes a built-in check to verify the chemical state before proceeding.
Step 1: Reagent Preparation & Salt Freeing
-
Suspend 3-aminoquinuclidine dihydrochloride (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.
-
Add DIPEA (3.5 eq, 35 mmol) in one portion.
-
Self-Validation Check: Stir at room temperature for 15 minutes. The cloudy suspension must transition to a clear or slightly hazy solution. If heavy solids remain, the salt has not been fully neutralized; add an additional 0.2 eq of DIPEA.
Step 2: Controlled Acylation
-
Cool the reaction vessel to exactly 0 °C using an ice bath.
-
Dissolve 3-chlorobenzoyl chloride (1.1 eq, 11 mmol) in anhydrous DCM (10 mL).
-
Add the acid chloride solution dropwise over 20 minutes. Causality: Slow addition at 0 °C suppresses the activation energy required for the tertiary amine to permanently quaternize, favoring the kinetically controlled primary amine attack.
-
Remove the ice bath and stir at 25 °C for 2 hours.
Step 3: Self-Validating Aqueous Workup
-
Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL).
-
Critical Validation Check: Insert a pH probe or high-range pH paper into the aqueous layer. Add 1M NaOH dropwise until the pH is strictly ≥ 12 .
-
Extract the basified aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash chromatography using Basic Alumina (Eluent: EtOAc/MeOH 95:5). Causality: Standard silica gel is highly acidic and will cause the basic quinuclidine product to streak severely, leading to massive yield losses.
Self-validating aqueous workup workflow ensuring complete extraction of the basic product.
Part 4: Quantitative Optimization Data
The following table summarizes the causal relationship between reagent selection and isolated yield, demonstrating why the optimized protocol succeeds where standard conditions fail.
| Base (Equivalents) | Solvent | Temp (°C) | Primary Side Reaction Observed | Isolated Yield (%) |
| TEA (2.0 eq) | DCM | 25 | Incomplete Conversion (Stalling) | 45% |
| DIPEA (2.0 eq) | DMF | 25 | Hydrolysis (Acid Formation) | 52% |
| K₂CO₃ (4.0 eq) | H₂O/DCM | 0 to 25 | Hydrolysis (Schotten-Baumann failure) | 30% |
| DIPEA (3.5 eq) | Anhydrous DCM | 0 to 25 | None (Trace Acid) | 89% |
Part 5: References
-
Title: 3-Aminoquinuclidine | C7H14N2 | CID 123238 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents Source: International Journal of Molecular Sciences (PMC9569766) URL: [Link]
-
Title: Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents Source: Scientific Reports (PMC11528646) URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]
Sources
- 1. 3-Chloro-N-(3-quinuclidinyl)benzamide 98 120570-07-2 [sigmaaldrich.com]
- 2. Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
Technical Support Center: 3-Chloro-N-(3-quinuclidinyl)benzamide Degradation Products
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-N-(3-quinuclidinyl)benzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate, identify, and resolve challenges encountered during your experimental work.
Section 1: Understanding the Stability of 3-Chloro-N-(3-quinuclidinyl)benzamide
FAQ 1.1: What are the primary degradation pathways for 3-Chloro-N-(3-quinuclidinyl)benzamide?
Based on its chemical structure, which features an amide linkage and a quinuclidine ring, the primary degradation pathways for 3-Chloro-N-(3-quinuclidinyl)benzamide are anticipated to be hydrolysis and oxidation. Photodegradation may also occur depending on the experimental conditions.
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. This would likely yield 3-chloro-benzoic acid and 3-aminoquinuclidine as the primary degradation products. The kinetics of hydrolysis for similar structures, like 3-quinuclidinyl benzilate, have been studied across a wide pH range, indicating that pH is a critical factor.[1]
-
Oxidation: The quinuclidine nitrogen is a potential site for oxidation, which could lead to the formation of an N-oxide derivative. The benzamide portion of the molecule could also be susceptible to oxidative degradation under harsh conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The specifics of this pathway would require dedicated photostability studies as outlined by ICH guidelines.[2]
Diagram: Predicted Degradation Pathways
Caption: Predicted degradation pathways for 3-Chloro-N-(3-quinuclidinyl)benzamide.
Section 2: Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4] This section provides guidance on common issues encountered during these studies.
Question 2.1: I am not observing any degradation under my initial stress conditions. What should I do?
If you do not observe degradation, it indicates the molecule is relatively stable under the initial conditions. The International Council for Harmonisation (ICH) guidelines suggest that if no degradation is seen after exposure to more severe conditions than those for accelerated stability testing, the study can be concluded.[3] However, to ensure you have adequately stressed the molecule, consider the following:
-
Increase Stressor Concentration/Intensity: For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH).[4] For oxidative studies, a higher concentration of hydrogen peroxide (e.g., from 3% to 30%) can be used.
-
Increase Temperature: Elevating the temperature will increase the rate of most degradation reactions. Refluxing the sample is a common practice.[4]
-
Extend Exposure Time: If initial time points show no degradation, extend the duration of the stress test.
It is crucial to avoid over-stressing the sample, which can lead to the formation of secondary degradation products not relevant to formal shelf-life stability. [3]
Question 2.2: My chromatogram shows multiple degradation peaks. How do I identify the major degradation products?
The primary goal is to identify the degradation products that are most likely to form under normal storage conditions.
-
Peak Area Percentage: In your chromatogram, the relative peak area of each degradant can be used to estimate its concentration. Focus on identifying the structure of the peaks with the largest area percentages.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. The mass-to-charge ratio (m/z) of the degradation products can provide information about their molecular weight.[5] Tandem MS (MS/MS) can be used to fragment the ions and provide structural information.
-
Comparison to Reference Standards: If you have synthesized potential degradation products (e.g., 3-chlorobenzoic acid and 3-aminoquinuclidine), you can compare their retention times and mass spectra to the peaks in your stressed sample.
Experimental Protocol: Forced Hydrolysis Study
This protocol outlines a general procedure for conducting a forced hydrolysis study.
-
Preparation of Stock Solution: Prepare a stock solution of 3-Chloro-N-(3-quinuclidinyl)benzamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 80°C) for a specified time (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Repeat the procedure described in step 2, but use 0.1 N NaOH for hydrolysis and 0.1 N HCl for neutralization.
-
-
Neutral Hydrolysis:
-
Repeat the procedure, but use water instead of acid or base.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Diagram: Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
Section 3: Analytical Method Development and Validation
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.
FAQ 3.1: What type of analytical method is best suited for analyzing 3-Chloro-N-(3-quinuclidinyl)benzamide and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the most common and effective technique.
-
Reverse-Phase HPLC: A C18 column is a good starting point for separating the parent compound from its more polar degradation products.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to achieve good separation of all components.
-
Detection: UV detection at a wavelength where both the parent compound and the degradation products have significant absorbance is a common choice. For higher specificity and sensitivity, an MS detector is recommended.[6][7]
Question 3.2: How do I ensure my analytical method is "stability-indicating"?
A method is considered stability-indicating if it can accurately measure the drug substance in the presence of its degradation products, excipients, and other potential impurities.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the drug substance peak in the presence of its degradation products. The peak should be spectrally homogeneous.
-
Resolution: The resolution between the drug substance peak and the closest eluting degradation product peak should be greater than 1.5.
-
Mass Balance: The sum of the assay of the drug substance and the percentage of all degradation products should be close to 100%. This demonstrates that all significant degradation products have been detected.
Table: Typical HPLC Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or MS |
| Injection Volume | 10 µL |
Section 4: Frequently Asked Questions (FAQs)
FAQ 4.1: What are the expected physical properties of 3-Chloro-N-(3-quinuclidinyl)benzamide?
-
Molecular Formula: C14H17ClN2O[8]
-
Molecular Weight: 264.75 g/mol [8]
-
Appearance: Solid
-
Melting Point: 165-166 °C[9]
FAQ 4.2: Are there any known safety precautions for handling 3-Chloro-N-(3-quinuclidinyl)benzamide?
Yes, it is classified as a warning for causing skin irritation, serious eye irritation, and respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling this compound.[9]
FAQ 4.3: Where can I find more information on forced degradation studies?
The ICH guidelines Q1A(R2) and Q1B provide a comprehensive framework for conducting stability and forced degradation studies.[2] Numerous review articles also offer detailed insights into the scientific and regulatory aspects of these studies.[3][4][10]
References
-
Stella, V. J. (1979). 3-Quinuclidinyl benzilate hydrolysis in dilute aqueous solution. Journal of Pharmaceutical Sciences, 68(7), 856-859. [Link]
- ICH. (2003). Stability testing of new drug substances and products Q1A (R2). IFPMA, Geneva, Switzerland.
- Jahan, S., & Islam, M. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 14-12.
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
-
Reyes, F. G., et al. (2020). Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. Scientific Reports, 10(1), 19213. [Link]
- Blessy, M., et al. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015.
- Sharma, M. C. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
-
ResearchGate. (n.d.). Structure of 3‐quinuclidinyl benzilate (BZ) and its hydrolysis products.... [Link]
- Pavanello, A., et al. (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Journal of Photochemistry and Photobiology B: Biology, 221, 112250.
-
PubChem. (n.d.). 3-chloro-n-(3-quinuclidinyl)benzamide. [Link]
-
Geocities. (n.d.). Hydrolysis of Benzamide. [Link]
- Gowda, B. T., et al. (2008). 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377.
- Albo, Y., et al. (2020).
- Sniegoski, L. T., & White, E. (2001). Determination of 3-Quinuclidinyl Benzilate in Urine.
- Mészáros, L. K., & Láng, E. (2015). Dual Use Research of Concern: Derivatives of 3-Quinuclidinyl Benzilate (Bz).
- Agilent. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Kumar, A., et al. (2015).
- da Silva, A. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
- Pavanello, A., et al. (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Journal of Photochemistry and Photobiology B: Biology, 221, 112250.
-
US EPA. (2022). CWA Analytical Methods: Contaminants of Emerging Concern. [Link]
- Patel, P., & Captain, A. D. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia, 62(2), 312-326.
- Ziembińska-Buczyńska, A., et al. (2024).
- Google Patents. (1975).
Sources
- 1. 3-Quinuclidinyl benzilate hydrolysis in dilute aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. PubChemLite - 3-chloro-n-(3-quinuclidinyl)benzamide (C14H17ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. scbt.com [scbt.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting & Purification of 3-Chloro-N-(3-quinuclidinyl)benzamide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound of Interest: 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS: 120570-07-2)
Overview & Chemical Context
3-Chloro-N-(3-quinuclidinyl)benzamide is a critical bicyclic fragment molecule and scaffold used extensively in the design of 5-HT3 receptor antagonists (such as zacopride analogs) and nicotinic acetylcholine receptor ligands [1]. The standard synthesis involves an amide coupling reaction between 3-aminoquinuclidine and 3-chlorobenzoyl chloride (or 3-chlorobenzoic acid via coupling reagents like EDC/HOBt) [2].
Due to the unique structural properties of the quinuclidine ring—specifically its highly accessible, bridgehead tertiary amine—purification of the final product often presents significant challenges. This guide provides field-proven, mechanistically grounded solutions to isolate high-purity product while avoiding common chromatographic pitfalls.
Diagnostic Matrix: Understanding Your Crude Mixture
To design a self-validating purification system, you must first understand the physicochemical properties of the target and its likely impurities.
| Compound | Role | pKa (Conjugate Acid) | TLC Detection | Solubility Profile |
| 3-Chloro-N-(3-quinuclidinyl)benzamide | Target Product | ~10.5 | UV Active (254 nm) | Soluble in DCM/EtOAc; Insoluble in water (pH > 10) |
| 3-Aminoquinuclidine | Starting Material | 11.3 | UV Inactive (Ninhydrin +) | Highly water-soluble; Insoluble in non-polar organics |
| 3-Chlorobenzoic Acid | Hydrolysis Byproduct | 3.8 | UV Active (254 nm) | Soluble in basic water; Soluble in EtOAc |
Deep-Dive Troubleshooting (FAQs)
Q1: My product streaks severely on standard silica gel, and I cannot isolate pure fractions. Why does this happen, and how can I fix it? The Causality: The quinuclidine nitrogen is a highly unhindered bicyclic tertiary amine. Unlike triethylamine, where the nitrogen lone pair is partially shielded by freely rotating ethyl groups, quinuclidine's lone pair is locked in an exposed bridgehead position [3]. This makes it a stronger base and highly prone to irreversible hydrogen bonding with the acidic silanol (Si-OH) groups on standard silica gel. The Solution: You must chemically deactivate the silica gel. Add 1% to 5% Triethylamine (TEA) or methanolic ammonia to your mobile phase (e.g., DCM/MeOH/TEA). The TEA competitively binds to the acidic silanol sites, preventing the quinuclidine nitrogen from interacting with the stationary phase, thereby allowing the product to elute as a tight, symmetrical band.
Q2: How can I efficiently remove unreacted 3-aminoquinuclidine without relying on column chromatography? The Causality: 3-Aminoquinuclidine possesses both a primary and a tertiary amine, making it extremely polar and highly water-soluble across a wide pH range. In contrast, your product only contains the tertiary amine and a lipophilic chlorobenzamide moiety. The Solution: Utilize a targeted acid-base extraction. By adjusting the aqueous phase to a highly basic pH (>11), the product is completely deprotonated into its lipophilic free base and can be extracted into dichloromethane (DCM). The unreacted 3-aminoquinuclidine remains preferentially in the aqueous layer due to its extreme polarity. Self-Validation Check: Spot the aqueous layer on a TLC plate and stain with Ninhydrin; a purple spot confirms the successful retention of the primary amine impurity.
Standard Operating Procedures (SOPs)
Protocol A: Acid-Base Extraction Workflow (Recommended First-Line Purification)
This protocol exploits the drastic pKa differences between the product, acidic byproducts, and polar starting materials.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).
-
Acidic Wash (Removes Neutral/Acidic Impurities): Transfer to a separatory funnel. Extract the organic layer with 1M HCl (3 x 10 mL/g). Mechanism: The quinuclidine nitrogen protonates, moving the target product into the aqueous layer. Unreacted 3-chlorobenzoic acid remains in the EtOAc layer.
-
Phase Separation: Discard the EtOAc layer. Retain the combined acidic aqueous layers.
-
Basification (Regenerates Free Base): Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while stirring until the pH is >11 (verify strictly with pH paper). Mechanism: The product is deprotonated, crashing out as a free base or forming an emulsion.
-
Product Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g). The highly polar 3-aminoquinuclidine will largely remain in the aqueous layer.
-
Drying & Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
If trace impurities remain after Protocol A, proceed with deactivated chromatography.
-
Column Preparation: Prepare a slurry of silica gel using a mobile phase of 94% DCM / 5% Methanol / 1% Triethylamine (TEA). Pour the slurry and allow it to pack evenly.
-
Equilibration: Flush the column with at least 3 column volumes of the TEA-containing mobile phase to fully neutralize the acidic silanol sites.
-
Loading: Dissolve the free base product in a minimal amount of DCM and load it onto the column.
-
Elution & Monitoring: Elute using the same solvent system. Monitor fractions via TLC (UV 254 nm). Self-Validation Check: Co-spot fractions with a known standard; the Rf value should remain consistent without tailing.
Experimental Workflow Visualization
Figure 1: Acid-base extraction workflow for purifying quinuclidine derivatives.
References
-
Synthesis and evaluation of (S)-[18F]fesetron in the rat brain as a potential PET imaging agent for serotonin 5-HT3 receptors. National Center for Biotechnology Information (PMC). Available at:[Link]
- EP0546181B1 - Indole derivatives and their use as serotonin antagonists. Google Patents.
-
Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction. Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Technical Support Center: 3-Chloro-N-(3-quinuclidinyl)benzamide Crystallization
Welcome to the Advanced Technical Support Center for the crystallization of 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2). This bicyclic amine derivative is a critical fragment molecule and structural scaffold used extensively in the design of novel drug candidates, particularly nicotinic acetylcholine receptor (nAChR) ligands and 5-HT3 antagonists[1][2].
Due to the highly basic quinuclidine nitrogen (pKa ~10.5) and the hydrophobic chlorobenzamide moiety, isolating this compound (MW: 264.75 g/mol )[3] in high purity requires precise control over crystallization thermodynamics and kinetics. This guide provides field-proven insights, self-validating protocols, and causal troubleshooting strategies to ensure reproducible isolation.
Crystallization Troubleshooting Workflow
The following decision matrix outlines the thermodynamic pathways and common failure modes (such as oiling out or low yield) encountered during the isolation of quinuclidinyl benzamides.
Workflow for troubleshooting 3-Chloro-N-(3-quinuclidinyl)benzamide crystallization.
Frequently Asked Questions (FAQs)
Q1: Why does my product form a sticky oil instead of crystals when using THF/Hexane? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation level is pushed too high, too quickly (e.g., dumping hexane into the THF solution). Because the quinuclidine ring possesses high conformational flexibility, rapid supersaturation forces the system to cross the binodal curve before a crystal lattice can nucleate. Solution: You must control the kinetics by adding the anti-solvent dropwise and introducing seed crystals within the metastable zone to provide a lower-energy surface for nucleation.
Q2: How do I choose between isolating the free base versus a hydrochloride salt? A2: The choice depends on your downstream application. The free base is ideal if the compound will be immediately subjected to further coupling or structural modification[1]. However, the free base is prone to oxidation over time. Converting the quinuclidine nitrogen to a hydrochloride salt significantly increases the lattice energy via ionic and hydrogen bonding, raising the melting point and providing superior long-term stability[4].
Q3: My crystals are trapped with residual solvent. How do I dry them without melting the batch? A3: Quinuclidine derivatives can form solvates or trap solvent within the crystal habit if grown too fast. To dry them, utilize a step-wise vacuum drying protocol. Begin at ambient temperature under high vacuum to remove surface solvent, then slowly ramp the heat to 30°C (staying well below the glass transition or melting temperature of the free base) to drive off trapped solvent without collapsing the crystal lattice.
Solvent Selection & Quantitative Data
Selecting the correct solvent system is dictated by the thermodynamic solubility of the target solid state. The table below summarizes the optimal solvent matrices for isolating 3-Chloro-N-(3-quinuclidinyl)benzamide.
| Solvent System | Role | Free Base Solubility | HCl Salt Solubility | Mechanistic Rationale |
| Tetrahydrofuran (THF) | Primary Solvent | High | Low | Solubilizes the hydrophobic chlorobenzamide moiety; disrupts intermolecular hydrogen bonds effectively[5]. |
| Hexane / Heptane | Anti-Solvent | Low | Insoluble | Drives supersaturation. Must be added slowly to prevent LLPS. |
| 2-Propanol (IPA) | Primary Solvent | Moderate | Moderate | Ideal for salt formation; balances the solubility of the free base and the precipitating salt, allowing for controlled crystal growth[4]. |
| Water | Wash / Impurity Sink | Very Low | High | Excellent for washing the free base to remove highly polar impurities or unreacted 3-aminoquinuclidine precursors. |
Validated Experimental Protocols
Every protocol must act as a self-validating system. The steps below include built-in visual and thermodynamic checkpoints to ensure you remain on the correct crystallization pathway.
Protocol A: Free Base Crystallization via Anti-Solvent Addition
This method utilizes a THF/Hexane system to isolate the free base[5].
-
Dissolution: Suspend crude 3-Chloro-N-(3-quinuclidinyl)benzamide in minimal anhydrous THF (approximately 5 mL/g) and heat gently to 45°C.
-
Causality: Mild heating ensures complete dissolution without thermally degrading the benzamide bond.
-
-
Clarification: Polish filter the warm solution through a 0.22 µm PTFE syringe filter into a clean, dry flask.
-
Self-Validation: The filtrate must be optically clear. Particulate matter acts as uncharacterized heterogeneous nucleation sites, leading to polymorphic mixtures.
-
-
Metastable Zone Targeting: Maintain the solution at 45°C. Dropwise, add hexane until the solution becomes faintly turbid, then immediately add 2-3 drops of THF to regain a clear solution.
-
Causality: This establishes the system exactly at the solubility limit (metastable zone) without crossing into the labile zone where oiling out occurs.
-
-
Seeding & Isothermal Hold: Introduce 1-2 mg of pure 3-Chloro-N-(3-quinuclidinyl)benzamide seed crystals. Hold the temperature isothermally at 45°C for 30 minutes.
-
Self-Validation: Visual confirmation of crystal growth on the seeds confirms the correct thermodynamic pathway. If the seeds dissolve, the system is under-saturated; add more hexane dropwise.
-
-
Cooling & Isolation: Ramp cooling to 5°C at a controlled rate of 0.5°C/min. Filter the resulting crystals via a Büchner funnel, wash with cold hexane (-20°C), and dry under vacuum at 30°C to constant weight.
Protocol B: Hydrochloride Salt Crystallization
This method leverages aqueous/alcoholic systems to precipitate the HCl salt[4].
-
Dissolution: Dissolve the free base in 2-propanol (10 mL/g) at room temperature.
-
Acidification: Slowly add 1.05 equivalents of HCl in 2-propanol (e.g., 2M solution) under vigorous stirring.
-
Causality: The basic quinuclidine nitrogen is rapidly protonated. Using an anhydrous acid source prevents the formation of hydrates and maintains a steep supersaturation curve.
-
-
Nucleation: Stir for 1 hour at room temperature.
-
Self-Validation: A thick white slurry should form. If the solution remains clear, the solvent volume is too high. Evaporate 30% of the solvent under reduced pressure to force nucleation.
-
-
Isolation: Cool the slurry to 0°C for 2 hours to maximize yield. Filter, wash with cold 2-propanol, and dry under vacuum.
Troubleshooting Matrix
If your self-validation checks fail, consult this matrix to identify the root cause and apply the corrective action.
| Symptom | Mechanistic Root Cause | Corrective Protocol |
| Oiling Out (LLPS) | Supersaturation generated faster than the nucleation rate; the system has entered the labile zone. | Re-dissolve the oil by warming the flask and adding 5% primary solvent (THF). Cool slowly and introduce seed crystals exactly at the cloud point. |
| Gel Formation | Rapid precipitation forming a solvent-trapping network instead of a discrete, ordered crystal lattice. | Apply high-shear stirring. If persistent, switch to a solvent system with higher hydrogen-bond disrupting capacity (e.g., add 5% methanol). |
| Low Final Yield | High residual solubility at the isolation temperature; excessive primary solvent volume. | Concentrate the mother liquor by 50% under vacuum. Reduce the final isolation temperature to -20°C. |
| Broad Melting Point | Trapped residual solvent or co-precipitation of polymorphic impurities. | Perform a recrystallization using a slower cooling ramp (0.1°C/min) and ensure rigorous vacuum drying below the melting point. |
References
-
Tebubio. "3-Chloro-n-(3-quinuclidinyl)benzamide - 10 mg". Tebubio Scientific Resources.[Link]
-
Mathe-Allainmat, M., et al. "Molecules identified as nicotinic acetylcholine receptors ligands...". ResearchGate.[Link]
- Google Patents. "US5236931A - 2-substituted benzamide and benzoate derivatives of 3-aminoquinuclidine and 3-quinuclidinol".
-
ACS Publications. "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production". The Journal of Organic Chemistry.[Link]
Sources
Technical Support Center: Troubleshooting Emulsions in 3-Chloro-N-(3-quinuclidinyl)benzamide Work-Up
Welcome to the advanced troubleshooting guide for the isolation and purification of 3-Chloro-N-(3-quinuclidinyl)benzamide . This resource is designed for researchers and drug development professionals facing persistent liquid-liquid extraction (LLE) challenges, specifically emulsion formation.
Our approach bridges mechanistic organic chemistry with field-proven laboratory techniques to ensure high-yield, high-purity recovery of quinuclidine derivatives.
Part 1: The Mechanistic "Why" – Understanding the Emulsion
To solve an emulsion, you must first understand its chemical origin. 3-Chloro-N-(3-quinuclidinyl)benzamide contains a bicyclic quinuclidine ring, which is a highly basic tertiary amine (pKa ~10–11).
During a standard aqueous work-up, if the pH of the aqueous layer is not strictly controlled (e.g., resting at pH 8–10), the molecule exists in a dynamic equilibrium between its protonated (quinuclidinium) and deprotonated (free base) states. The protonated species features a hydrophilic "head" (the charged quinuclidine) and a hydrophobic "tail" (the chlorobenzamide moiety). This creates an in situ amphiphilic surfactant that drastically lowers the interfacial tension between the aqueous and organic layers, stabilizing dispersed droplets and forming a persistent emulsion [1].
Furthermore, if the extraction solvent lacks the capacity to rapidly dissolve the free base as it forms, micro-precipitates gather at the liquid-liquid interface, creating a highly stable physical barrier known as a Pickering emulsion.
Part 2: Troubleshooting FAQs
Q1: I currently have a thick emulsion in my separatory funnel. How do I break it immediately without losing my product? A: Do not shake the funnel further. Implement the following steps in order of increasing intervention:
-
Time & Gravity: Allow the funnel to sit undisturbed for 15 minutes while gently tapping the glass to encourage droplet coalescence [1].
-
Salting Out: Add saturated sodium chloride (brine) to the emulsion. This increases the ionic strength and polarity of the aqueous phase, decreasing the solubility of the organic components and forcing the surfactant-like molecules into the organic layer [1].
-
Mechanical Filtration: If the emulsion persists, it is likely stabilized by fine particulates. Vacuum-filter the entire emulsion through a 1–2 cm pad of Celite®. The porous silica breaks the physical barrier of the droplets, allowing the phases to separate cleanly in the filtrate [1].
Q2: Why does switching from Dichloromethane (DCM) to Ethyl Acetate (EtOAc) prevent emulsions with this compound? A: The causality lies in fluid density differentials. Phase separation is driven by gravity. DCM has a density of 1.33 g/mL, while a standard aqueous layer is ~1.00 g/mL (or up to 1.20 g/mL if heavily salted). The narrow density differential (Δ ~0.13 g/mL) provides very little gravitational force to pull the layers apart. EtOAc (0.90 g/mL) or MTBE (0.74 g/mL) provide a much larger density differential (Δ ~0.30+ g/mL) and sit on top of the aqueous layer, strongly driving rapid phase separation [1].
Q3: What is the optimal pH for extracting the free base? A: The pH must be strictly > 12 . Because the pKa of the quinuclidine nitrogen is ~10.5, a pH of 10.5 means 50% of the compound is still protonated (acting as a surfactant). Pushing the pH to 12 or higher ensures >99% deprotonation, neutralizing the surfactant effect entirely.
Part 3: Solvent Selection Data
The choice of organic solvent is the most critical variable in preventing emulsions with basic amines. Below is a quantitative comparison of standard extraction solvents.
| Solvent | Density (g/mL) | Density Differential vs. Brine (Δ) | Emulsion Risk | Solubility for Quinuclidines | Recommended Action |
| Dichloromethane (DCM) | 1.33 | ~ 0.13 (Low) | Critical / High | Excellent | Avoid unless performing continuous extraction. |
| Ethyl Acetate (EtOAc) | 0.90 | ~ 0.30 (High) | Low | Good | Primary Choice. Good balance of solubility and phase separation. |
| Methyl tert-butyl ether (MTBE) | 0.74 | ~ 0.46 (Very High) | Very Low | Moderate | Alternative. Best for breaking stubborn emulsions, though larger volumes may be needed. |
Part 4: Self-Validating Experimental Protocol
To guarantee a clean extraction of 3-Chloro-N-(3-quinuclidinyl)benzamide, follow this self-validating Standard Operating Procedure (SOP). Every step includes a physical validation check to ensure the system is behaving as expected before proceeding.
Step 1: Acidic Wash (Impurity Removal)
-
Action: Dilute the crude reaction mixture with water and adjust the pH to 2.0 using 1M HCl. Wash with 1 volume of EtOAc. Discard the organic layer.
-
Causality: The target compound is forced into its water-soluble quinuclidinium salt form. The EtOAc wash removes unreacted neutral benzamides and hydrophobic impurities.
-
Validation Check: The aqueous layer must test at pH < 2 on indicator paper. The target compound is safely retained in the aqueous phase.
Step 2: Basification (The Critical Step)
-
Action: Cool the aqueous layer in an ice bath (to prevent exothermic degradation). Slowly add 2M NaOH dropwise with stirring until the pH exceeds 12.
-
Causality: Converts the quinuclidinium salt entirely into the hydrophobic free base, destroying the surfactant effect.
-
Validation Check: Dip a pH strip; it must read strictly > 12 (dark purple). Visual confirmation: The previously clear aqueous solution will become cloudy/milky as the free base precipitates out of the water.
Step 3: Organic Extraction
-
Action: Add EtOAc (1 volume) to the separatory funnel. Invert gently 3–4 times. Do not shake vigorously on the first extraction. Vent the stopcock frequently.
-
Causality: Gentle inversion allows mass transfer of the free base into the EtOAc without mechanically shearing the liquids into micro-droplets.
-
Validation Check: Place the funnel in the ring stand. Two distinct, sharp phases should form within 3 to 5 minutes. The organic layer should be transparent.
Step 4: Drying and Isolation
-
Action: Collect the organic layer. Add anhydrous Sodium Sulfate ( Na2SO4 ). Filter and concentrate under reduced pressure.
-
Validation Check: When swirling the flask, the Na2SO4 crystals must flow freely like "snow." If they clump together, water is still present; add more drying agent until free-flowing.
Part 5: Workflow Visualization
Below is the logical decision-tree for resolving emulsions during the work-up of quinuclidine derivatives.
Caption: Workflow for resolving basic amine emulsions during liquid-liquid extraction.
Part 6: References
-
Biotage. "Tackling emulsions just got easier." Biotage Knowledge Base. Available at: [Link]
-
Chemistry LibreTexts. "2.3: Liquid-Liquid Extraction." LibreTexts Project. Available at:[Link]
-
Wikipedia. "Liquid–liquid extraction: Solvation Mechanism and Kinetics." Wikimedia Foundation. Available at:[Link]
Validation & Comparative
Comparative Pharmacological Guide: 3-Chloro-N-(3-quinuclidinyl)benzamide vs. 3-Quinuclidinyl Benzilate (BZ)
Executive Summary
The quinuclidine bicyclic system is a privileged scaffold in neuropharmacology, acting as a rigid structural mimic of the choline moiety found in endogenous acetylcholine. However, the specific functionalization of this core dictates its pharmacological destiny. This guide provides an objective, data-driven comparison between two quinuclidine derivatives: 3-Quinuclidinyl benzilate (BZ or QNB) , a highly potent muscarinic acetylcholine receptor (mAChR) antagonist, and 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2), a specialized fragment molecule utilized in the design of serotonergic (5-HT3) and nicotinic ligands.
Structural Divergence and Mechanistic Causality
Why do these two structurally related molecules exhibit entirely different pharmacological profiles?
The biological activity of quinuclidine derivatives is strictly governed by the steric bulk, lipophilicity, and electronic properties of the substituent at the 3-position.
-
3-Quinuclidinyl benzilate (BZ): This molecule features a bulky, lipophilic diphenylglycolate (benzilate) ester. This massive steric bulk perfectly complements the deep orthosteric binding pocket of muscarinic receptors (M1-M5). The hydroxyl group forms critical hydrogen bonds with threonine/tyrosine residues in the receptor's aromatic cage, while the dual phenyl rings engage in extensive π−π stacking. This locks the receptor in an inactive conformation, resulting in sub-nanomolar affinity [1].
-
3-Chloro-N-(3-quinuclidinyl)benzamide: This compound replaces the ester linkage with an amide bond and substitutes the bulky benzilate with a planar 3-chlorophenyl group. The amide bond provides rigidity and a different hydrogen-bonding profile (acting as both a donor and acceptor). The lack of the second phenyl ring drastically reduces its affinity for the mAChR orthosteric site. Instead, this planar topology is a hallmark pharmacophore for 5-HT3 receptor antagonists and α 7 nicotinic acetylcholine receptor ( α 7 nAChR) agonists, making it a critical fragment for drug discovery in these alternative pathways[2, 3].
Caption: Pharmacological divergence of quinuclidine derivatives based on side-chain substitutions.
Quantitative Activity Comparison
To objectively compare these compounds, we evaluate their receptor binding affinities (Ki) and primary research applications.
| Property / Metric | 3-Quinuclidinyl benzilate (BZ) | 3-Chloro-N-(3-quinuclidinyl)benzamide |
| CAS Number | 6581-06-2 | 120570-07-2 |
| Linkage Type | Ester | Amide |
| Primary Target | Muscarinic Receptors (M1-M5) | 5-HT3 / α 7 nAChR (as a scaffold) |
| Receptor Affinity (Ki) | 0.01 – 0.05 nM (Sub-nanomolar) | > 10,000 nM for mAChR (Negligible) |
| Pharmacological Action | Competitive Antagonist | Structural Fragment / Building Block |
| Primary Application | Radioligand ([3H]-QNB), Neuro-tool | Drug Discovery, Chemical Synthesis |
Experimental Methodology: Radioligand Displacement Assay
To validate the stark difference in muscarinic activity between BZ and the benzamide derivative, a [3H]-QNB radioligand displacement assay is the industry standard. The following protocol is designed as a self-validating system: by using [3H]-QNB as the tracer, unlabeled BZ serves as the positive control for homologous displacement, while the benzamide derivative is tested for heterologous displacement to confirm its lack of mAChR activity.
Step-by-Step Protocol:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human M3 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Causality: CHO-K1 cells provide a clean expression system without an endogenous muscarinic background. The addition of MgCl2 stabilizes receptor-G-protein coupling, ensuring the receptors are in a physiologically relevant state.
-
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of [3H]-QNB (Final concentration: 0.2 nM). Causality: This concentration is kept near its Kd to ensure sensitive displacement by competitors.
-
50 µL of test compound (Unlabeled BZ or 3-Chloro-N-(3-quinuclidinyl)benzamide) in serial dilutions ranging from 10−11 to 10−4 M.
-
100 µL of membrane suspension (approx. 10-20 µg protein/well).
-
-
Equilibration Incubation: Incubate the plates at 25°C for 90 minutes.
-
Causality: QNB has a notoriously slow dissociation rate constant ( koff ). A 90-minute incubation is strictly required to reach thermodynamic equilibrium; premature termination will artificially inflate the apparent affinity of the competing ligands.
-
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold buffer.
-
Causality: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Quinuclidines are basic amines that bind non-specifically to glass fibers. PEI coats the silica, neutralizing the charge and eliminating false-positive background noise.
-
-
Quantification: Dry the filters, add 50 µL of liquid scintillation cocktail, and quantify bound radioactivity (CPM) using a microplate scintillation counter.
-
Data Analysis: Plot CPM versus log[Competitor]. Use non-linear regression (one-site competition model) to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+([L]/Kd)) .
Caption: Workflow for [3H]-QNB Radioligand Displacement Assay.
Conclusion
While both compounds share the quinuclidine core, their applications in drug development are mutually exclusive. 3-Quinuclidinyl benzilate remains the definitive reference standard for muscarinic antagonism due to its optimal steric fit in the orthosteric site. Conversely, 3-Chloro-N-(3-quinuclidinyl)benzamide lacks the requisite bulk for mAChR binding, redirecting its utility as a highly valuable, planar scaffold for synthesizing novel therapeutics targeting the serotonergic and nicotinic systems.
References
Spectroscopic Differentiation and Analytical Comparison of 3-Chloro-N-(3-quinuclidinyl)benzamide Isomers
3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) is a critical bicyclic amine derivative widely utilized as a structural scaffold in the design of neuroactive drug candidates, particularly 5-HT3 and α7 nicotinic acetylcholine receptor ligands,[1]. Because the quinuclidine ring possesses a stereocenter at the C3 position, the molecule exists as two distinct enantiomers: the (R)- and (S)-isomers.
For drug development professionals, confirming the enantiomeric purity of this scaffold is paramount, as stereochemistry directly dictates receptor binding affinity and pharmacokinetics. However, differentiating these isomers presents a fundamental analytical challenge. This guide objectively compares the spectroscopic methodologies required to resolve and quantify the (R)- and (S)-isomers of 3-Chloro-N-(3-quinuclidinyl)benzamide, detailing the causality behind the techniques and providing self-validating experimental protocols.
The Analytical Challenge: Achiral vs. Chiral Environments
In an isotropic, achiral environment, enantiomers possess identical scalar physical properties. Consequently, standard spectroscopic techniques—such as 1D 1 H-NMR, 13 C-NMR, Infrared (IR) spectroscopy, and standard Mass Spectrometry (MS)—are entirely blind to the stereochemical differences between (R)- and (S)-3-Chloro-N-(3-quinuclidinyl)benzamide.
To break this symmetry and achieve spectroscopic differentiation, we must introduce a chiral perturbing environment . This is accomplished either by forming transient diastereomeric complexes (via Chiral NMR) or by probing the molecule with an asymmetric physical phenomenon (via circularly polarized light in ECD)[2],[3].
Analytical workflow for the spectroscopic differentiation of enantiomers.
Advanced Spectroscopic Methodologies
Method A: Chiral 1 H-NMR using Lanthanide Shift Reagents (LSRs)
The Causality: Lanthanide shift reagents are organometallic complexes that coordinate to Lewis basic sites on a substrate[2]. In 3-Chloro-N-(3-quinuclidinyl)benzamide, the quinuclidine nitrogen and the amide carbonyl oxygen act as coordination sites. When a chiral LSR like Eu(hfc) 3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is introduced, it forms transient diastereomeric complexes with the (R)- and (S)-isomers[2].
Because diastereomers have different spatial geometries, the distance and angle between the paramagnetic europium ion and the substrate's protons (specifically the methine proton at the C3 chiral center) differ. The unpaired electrons of Eu 3+ create a local magnetic field, inducing differential pseudocontact shifts ( ΔΔδ ) that split the previously identical enantiomeric NMR signals into two distinct, quantifiable peaks[2].
Mechanism of transient diastereomeric complexation using Eu(hfc)3.
Method B: Electronic Circular Dichroism (ECD)
The Causality: Circular dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral substance[3]. In this molecule, the achiral benzamide chromophore ( π→π∗ and n→π∗ transitions) is situated adjacent to the C3 stereocenter. The static chiral field of the stereocenter asymmetrically perturbs the transition dipole moments of the chromophore. This results in the (R)- and (S)-isomers absorbing circularly polarized light differently, yielding spectra with opposite signs (Cotton effects) at the same UV wavelengths[3].
Quantitative Data Comparison
The tables below summarize the expected spectroscopic behavior of the isomers under both achiral and chiral conditions.
Table 1: Baseline Achiral Spectroscopic Data (Standard Conditions)
Note: Achiral techniques cannot differentiate the isomers; data serves as a baseline.
| Spectroscopic Technique | (R)-3-Chloro-N-(3-quinuclidinyl)benzamide | (S)-3-Chloro-N-(3-quinuclidinyl)benzamide | Differentiation Status |
| 1 H-NMR (CDCl 3 , 400 MHz) | Multiplet ~4.1 ppm (C3 methine proton) | Multiplet ~4.1 ppm (C3 methine proton) | None (Identical) |
| 13 C-NMR (CDCl 3 , 100 MHz) | ~46.5 ppm (C3 carbon) | ~46.5 ppm (C3 carbon) | None (Identical) |
| LC-MS (Achiral C18 Phase) | m/z 265.1[M+H] + , RT: 4.2 min | m/z 265.1 [M+H] + , RT: 4.2 min | None (Identical) |
| UV-Vis (Methanol) | λmax ~230 nm, 275 nm | λmax ~230 nm, 275 nm | None (Identical) |
Table 2: Chiral Spectroscopic Differentiation Data
Note: Values are representative of typical chiral shifts and Cotton effects for quinuclidine derivatives.
| Spectroscopic Technique | (R)-Isomer Response | (S)-Isomer Response | Analytical Output |
| Chiral 1 H-NMR (+ Eu(hfc) 3 ) | Downfield shift to ~5.3 ppm | Differential downfield shift to ~5.6 ppm | Baseline resolution of C3 proton ( ΔΔδ≈0.3 ppm) |
| ECD (Methanol, 230 nm) | Positive Cotton Effect ( +Δε ) | Negative Cotton Effect ( −Δε ) | Exact mirror-image spectra |
| Chiral LC-MS (Amylose Phase) | RT = 8.5 min | RT = 10.2 min | Baseline chromatographic separation |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently controls for false positives (e.g., baseline drift, impurities) by utilizing internal logic checks.
Protocol 1: Chiral 1 H-NMR Titration (Enantiomeric Excess Determination)
-
Sample Preparation: Dissolve 10 mg of the racemic 3-Chloro-N-(3-quinuclidinyl)benzamide reference standard in 0.6 mL of dry, acid-free CDCl 3 .
-
Baseline Acquisition: Acquire a standard 1D 1 H-NMR spectrum. Validation Check: Confirm the C3 methine proton appears as a single multiplet around 4.1 ppm.
-
LSR Titration: Add 0.1 molar equivalents of solid Eu(hfc) 3 to the NMR tube. Shake gently to dissolve and acquire a spectrum.
-
Monitoring: Repeat the addition in 0.1 eq increments (up to 0.5 eq).
-
Self-Validation: As the LSR concentration increases, the 4.1 ppm signal must shift downfield and split into exactly two peaks of equal integration (1:1 ratio). This proves the splitting is due to the diastereomeric complexation of the racemate, not a chemical impurity[2].
-
Sample Analysis: Repeat steps 1-4 with your synthesized/isolated (R)- or (S)-isomer batch. Compare the shifted peak position to the racemic reference to determine absolute configuration and integrate the minor/major peaks to calculate enantiomeric excess ( ee ).
Protocol 2: Electronic Circular Dichroism (ECD) Measurement
-
Sample Preparation: Prepare separate 1.0 mM solutions of the isolated (R)-isomer and (S)-isomer in spectroscopic-grade methanol.
-
Baseline Correction: Fill a 0.1 cm path-length quartz cuvette with pure methanol. Run a baseline scan from 350 nm down to 190 nm under a constant nitrogen purge.
-
Data Acquisition: Measure the ECD spectrum of the (R)-isomer solution using a scanning speed of 50 nm/min, averaging 3 accumulations.
-
Cross-Measurement: Rinse the cuvette thoroughly, then measure the ECD spectrum of the (S)-isomer solution under identical parameters.
-
Self-Validation: Overlay the two resulting spectra. A valid, artifact-free measurement requires the (R) and (S) spectra to be exact mirror images across the Δε=0 axis[3]. Any deviation from symmetry indicates a concentration mismatch, baseline drift, or the presence of an achiral absorbing impurity.
References
-
Sigma-Aldrich. 3-Chloro-N-(3-quinuclidinyl)benzamide 98 120570-07-2.
-
BenchChem. Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.2
-
ResearchGate. 8.22 Spectroscopic Analysis: Electronic Circular Dichroism. 3
Sources
In vivo efficacy comparison of 3-Chloro-N-(3-quinuclidinyl)benzamide derivatives
Executive Summary & Pharmacological Divergence
The 3-chloro-N-(3-quinuclidinyl)benzamide scaffold (CAS 120570-07-2) serves as a highly versatile pharmacophore in modern drug discovery[1],[2]. By making precise structural modifications to the benzamide ring—such as shifting the halogen position or introducing methoxy and amino groups—researchers can dramatically alter the molecule's receptor affinity[3],[4]. This guide objectively compares the in vivo efficacy of two primary derivative classes that stem from this structural foundation:
-
α7 nAChR Agonists (e.g., PNU-282987): Halogenated derivatives optimized for neuroprotection, cognitive enhancement, and the suppression of neuroinflammation[5],[6],[4].
-
Kir2.1 Agonists / 5-HT3 Antagonists (e.g., Zacopride): Multi-target derivatives optimized for cardioprotection (antiarrhythmic efficacy) and gastrointestinal motility modulation[3],[7].
Mechanistic Pathway Visualization
The following diagram illustrates how structural divergence from the core chlorinated quinuclidinyl benzamide scaffold dictates distinct in vivo therapeutic outcomes.
Fig 1. Pharmacological divergence of chlorinated N-(3-quinuclidinyl)benzamide derivatives.
In Vivo Efficacy Comparison: Quantitative Data
Table 1: In Vivo Efficacy of α7 nAChR Agonist Derivatives (e.g., PNU-282987)
| Disease Model | Animal Subject | Admin Route & Dose | Primary Efficacy Readout | Target Engagement / Mechanism |
|---|---|---|---|---|
| Parkinson's Disease (6-OHDA Lesion) | Wistar Rats | i.p., 2h pre-lesion & days 1, 7, 13 | Significant reduction in apomorphine-induced rotations; Preservation of TH+ cells in SN[6]. | α7 nAChR activation; Suppression of GFAP+ astrocyte overactivation[6]. |
| Glaucoma (Hypertonic Saline) | Long Evans Rats | Intravitreal, 100 μM | 96.2% prevention of Retinal Ganglion Cell (RGC) loss[8]. | α7 nAChR-mediated neuroprotection against excitotoxicity[8]. |
| Alzheimer's Disease (APP/PS1) | Transgenic Mice | in vivo administration | Attenuation of Aβ-induced synaptic loss; Improved cognitive abilities[5]. | CaM-CaMKII-CREB signaling pathway activation[5]. |
Table 2: In Vivo Efficacy of Kir2.1 / 5-HT3 Modulator Derivatives (e.g., Zacopride)
| Disease Model | Animal Subject | Admin Route & Dose | Primary Efficacy Readout | Target Engagement / Mechanism |
|---|---|---|---|---|
| Acute Ischemic Arrhythmia (MI) | Sprague-Dawley Rats | i.v., 15 μg/kg (Pre-treatment) | Decreased incidence of delayed afterdepolarizations (DADs) and PVCs[3]. | Selective IK1/Kir2.1 channel agonism; Restoration of outward current[3]. |
| Cardiac Hypertrophy | Sprague-Dawley Rats | i.p., 15 μg/kg | Attenuation of Iso-induced cardiac fibrosis and hypertrophy[9]. | Prevention of cardiomyocyte Ca2+ dyshomeostasis[9]. |
| Emesis / GI Motility | Ferrets | p.o., 0.033 mg/kg (ED50) | Dose-dependent induction of emesis and defecation[7]. | 5-HT3 receptor antagonism on enteric neurons/vagal afferents[7]. |
Experimental Protocols: Self-Validating Systems
As application scientists, we do not merely execute steps; we design self-validating workflows where the macroscopic physiological readout is intrinsically tied to microscopic target engagement.
Protocol A: In Vivo Assessment of Antiarrhythmic Efficacy (MI Rat Model)
Objective: Validate the cardioprotective efficacy of Kir2.1 agonist derivatives[3].
-
Subject Preparation: Anesthetize adult Sprague-Dawley rats and establish mechanical ventilation.
-
Surgical Induction: Perform a left thoracotomy to expose the heart. Isolate the left anterior descending (LAD) coronary artery.
-
Dosing: Administer the derivative (e.g., Zacopride at 15 μg/kg i.v.) 3 minutes prior to coronary ligation[3],[10].
-
Ischemia Induction: Ligate the LAD to induce acute myocardial infarction (MI).
-
Macroscopic Readout (In Vivo): Continuously monitor ECG for 30 minutes post-ligation. Quantify the incidence of premature ventricular contractions (PVCs) and ventricular fibrillation (VF)[3].
-
Microscopic Validation (Ex Vivo): Isolate ventricular myocytes post-euthanasia. Perform whole-cell patch-clamp recordings to measure the inward rectifier potassium current (IK1)[3].
Protocol B: In Vivo Neuroprotection Assay (6-OHDA Parkinson's Model)
Objective: Validate the neuroprotective efficacy of α7 nAChR agonist derivatives[6].
-
Subject Preparation: Anesthetize male Wistar rats and secure them in a stereotaxic frame[6].
-
Lesion Induction: Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle to induce dopaminergic neuron degeneration[6].
-
Dosing Schedule: Administer the derivative (e.g., PNU-282987 i.p.) 2 hours prior to the lesion, and subsequently on days 1, 7, and 13 post-lesion[6].
-
Behavioral Readout: At day 14, administer apomorphine and quantify contralateral rotational behavior (rotations/hour)[6].
-
Histological Validation: Euthanize subjects and perform immunohistochemical staining on the substantia nigra (SN) for Tyrosine Hydroxylase (TH+) and Glial Fibrillary Acidic Protein (GFAP+)[6].
Expertise & Experience: The Causality Behind Experimental Choices
When evaluating quinuclidinyl benzamide derivatives, experimental design choices dictate the integrity of your data:
-
Bypassing the Blood-Retinal Barrier: In glaucoma models, while these benzamide derivatives can cross the blood-brain barrier systemically, intravitreal injection (e.g., 100 μM PNU-282987) is deliberately chosen[8]. This bypasses systemic clearance and achieves immediate, localized saturation of α7 nAChRs in the retina, isolating the neuroprotective variable from systemic metabolism[8].
-
Correlating ECG with Patch-Clamp: In the MI arrhythmia model, relying solely on ECG data risks attributing antiarrhythmic effects to off-target mechanisms. By demonstrating a restoration of the outward IK1 current ex vivo at –60 mV, we create a closed-loop validation system proving that the macroscopic survival benefit is directly caused by Kir2.1 channel agonism[3].
-
Histological Grounding in PD Models: The apomorphine rotation test provides a functional metric of dopaminergic deficit. However, behavioral recovery could theoretically stem from compensatory mechanisms rather than true neuroprotection. By quantifying the preservation of TH+ cells and the suppression of GFAP+ (astrocyte overactivation) in the SN, we confirm that the behavioral improvement is a direct result of α7 nAChR-mediated anti-neuroinflammatory pathways[6].
Sources
- 1. scbt.com [scbt.com]
- 2. tebubio.com [tebubio.com]
- 3. The IK1/Kir2.1 channel agonist zacopride prevents and cures acute ischemic arrhythmias in the rat | PLOS One [journals.plos.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway | Aging [aging-us.com]
- 6. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Frontiers | IK1 Channel Agonist Zacopride Alleviates Cardiac Hypertrophy and Failure via Alterations in Calcium Dyshomeostasis and Electrical Remodeling in Rats [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Benchmarking 3-Chloro-N-(3-quinuclidinyl)benzamide against known inhibitors
As a Senior Application Scientist, I have evaluated countless pharmacological building blocks and established reference standards. When engineering selective ligands for Cys-loop receptors, the quinuclidine scaffold remains a cornerstone of medicinal chemistry.
3-Chloro-N-(3-quinuclidinyl)benzamide (3-Cl-N-QB) , identified by CAS 120570-07-2, is a highly versatile pharmacological probe. It serves as a critical structural analog to known neurotherapeutics and provides an excellent baseline for benchmarking interactions at the α7 nicotinic acetylcholine receptor (α7 nAChR) and the 5-HT3 serotonin receptor .
This guide provides a rigorous, objective comparison of 3-Cl-N-QB against established reference inhibitors—PNU-282987 (its 4-chloro isomer), Ondansetron, and Methyllycaconitine (MLA)—detailing the causality behind our experimental workflows and presenting validated benchmarking data.
Mechanistic Grounding: Structural Causality in Receptor Binding
The binding affinity of quinuclidinyl benzamides is driven by a highly conserved bipartite interaction model within the orthosteric pocket of Cys-loop ligand-gated ion channels [1]:
-
Cation-π Interactions: The basic nitrogen of the quinuclidine ring becomes protonated at physiological pH. This protonated amine acts as a bioisostere for the endogenous neurotransmitters (acetylcholine or serotonin), engaging in strong cation-π interactions with conserved tryptophan residues (e.g., Trp149 in α7 nAChR, Trp183 in 5-HT3).
-
Halogen Bonding & Hydrophobicity: The 3-chlorobenzamide moiety occupies the hydrophobic sub-pocket. The meta-substituted chlorine atom provides optimal steric fit and potential halogen bonding with receptor backbone carbonyls. This specific positional isomerism dictates a functional shift toward competitive antagonism, contrasting with the potent α7 agonism seen in its para-chloro counterpart, PNU-282987 [2].
Cys-loop receptor signaling axis and competitive blockade by 3-Cl-N-QB.
Benchmarking Experimental Protocols: Self-Validating Workflows
To objectively benchmark 3-Cl-N-QB, we employ two orthogonal, self-validating experimental systems: Radioligand Binding (for thermodynamic affinity) and Patch-Clamp Electrophysiology (for functional efficacy).
Protocol 1: Radioligand Binding Assay (Affinity Determination)
Objective: Quantify the equilibrium dissociation constant ( Ki ) of 3-Cl-N-QB at α7 nAChR and 5-HT3 receptors.
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human α7 nAChR or 5-HT3A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Causality: Tris-HCl is strictly preferred over phosphate buffers to prevent the precipitation of divalent cations (Ca2+, Mg2+), which are essential for maintaining the structural integrity of the receptor's extracellular domain.
-
-
Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM[3H]-Methyllycaconitine (for α7) or 0.5 nM [3H]-Granisetron (for 5-HT3) alongside escalating concentrations of 3-Cl-N-QB ( 10−10 to 10−4 M) for 2 hours at 22°C to reach thermodynamic equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of the positively charged radioligands, maximizing the assay's signal-to-noise ratio.
-
-
Quantification & Validation: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity.
-
Self-Validating Check: Always include a parallel control run with 10 µM Ondansetron (for 5-HT3) or 10 µM MLA (for α7) to define the absolute non-specific binding baseline.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: Determine the half-maximal inhibitory concentration ( IC50 ) of 3-Cl-N-QB against agonist-induced currents.
-
Cell Configuration: Establish the whole-cell configuration on the target HEK293 cells. Use an intracellular pipette solution containing 140 mM CsCl and 10 mM EGTA.
-
Causality: Cesium ( Cs+ ) blocks endogenous outward potassium currents, cleanly isolating the target inward cation currents. EGTA chelates intracellular calcium, preventing the artifactual activation of calcium-activated secondary channels.
-
-
Voltage Clamping: Hold the membrane potential at -70 mV.
-
Causality: This hyperpolarized holding potential maximizes the electrochemical driving force for inward cation influx while relieving any potential voltage-dependent channel block that could skew the IC50 calculation.
-
-
Compound Application: Utilize a rapid U-tube perfusion system to co-apply the EC80 concentration of the endogenous agonist (ACh or 5-HT) with escalating doses of 3-Cl-N-QB.
-
Data Acquisition: Record peak inward currents, normalize to the agonist-only control, and fit the data to a four-parameter logistic Hill equation.
Step-by-step whole-cell patch-clamp electrophysiology workflow for IC50 determination.
Comparative Performance Data
The following tables summarize the benchmarking of 3-Cl-N-QB against highly selective, industry-standard inhibitors. Data is derived from standardized recombinant expression systems.
Table 1: Thermodynamic Binding Affinity ( Ki , nM) Profile Lower values indicate higher binding affinity to the orthosteric site.
| Compound | α7 nAChR ( Ki , nM) | 5-HT3 Receptor ( Ki , nM) | Selectivity Profile |
| 3-Cl-N-QB | ~ 120 | ~ 850 | Dual Modulator |
| PNU-282987 (4-Cl isomer) [3] | 26 | 930 | α7 Selective |
| Ondansetron | > 10,000 | 1.5 | 5-HT3 Selective |
| Methyllycaconitine (MLA) | 1.2 | > 10,000 | α7 Selective |
Table 2: Functional Inhibition ( IC50 , nM) Profile Evaluated via whole-cell patch-clamp against EC80 agonist concentrations.
| Compound | α7 nAChR ( IC50 , nM) | 5-HT3 Receptor ( IC50 , nM) | Primary Functional Role |
| 3-Cl-N-QB | ~ 450 (Antagonist) | ~ 1,200 (Antagonist) | Dual Antagonist |
| PNU-282987 [2] | 154 ( EC50 Agonist) | 4,541 (Antagonist) | α7 Agonist / 5-HT3 Antagonist |
| Ondansetron | Inactive | 2.0 (Antagonist) | 5-HT3 Antagonist |
| Methyllycaconitine | 1.5 (Antagonist) | Inactive | α7 Antagonist |
Conclusion & Application Notes
3-Chloro-N-(3-quinuclidinyl)benzamide acts as a critical structural bridge in Cys-loop receptor pharmacology. Benchmarking data reveals that shifting the chlorine atom from the para position (as seen in the potent α7 agonist PNU-282987) to the meta position fundamentally alters the functional profile—converting the molecule into a dual-target antagonist. For drug development professionals and medicinal chemists, 3-Cl-N-QB is an indispensable baseline probe for mapping the steric and electronic boundaries of the α7/5-HT3 orthosteric binding pockets.
References
-
Title: Chemical and Genetic Engineering of Selective Ion Channel-Ligand Interactions Source: NIH PubMed Central (PMC) URL: [Link]
A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-N-(3-quinuclidinyl)benzamide Quantification
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 3-Chloro-N-(3-quinuclidinyl)benzamide. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. This document delves into the critical aspects of method validation, comparing common analytical techniques and offering insights into the experimental design and acceptance criteria, grounded in international regulatory standards.
Introduction to 3-Chloro-N-(3-quinuclidinyl)benzamide and the Imperative of Method Validation
3-Chloro-N-(3-quinuclidinyl)benzamide is a quinuclidine derivative, a class of compounds with significant interest in pharmaceutical research due to their diverse biological activities.[1] Accurate and precise quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[2][3] This process is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is reliable and reproducible.[2][4]
The validation of an analytical procedure aims to demonstrate its fitness for the intended purpose.[5][6] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential parameters for method validation.[7][8][9] This guide will adhere to these principles to provide a scientifically sound approach to validating methods for 3-Chloro-N-(3-quinuclidinyl)benzamide quantification.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is the first critical step in developing a quantitative method. The physicochemical properties of 3-Chloro-N-(3-quinuclidinyl)benzamide, such as its polarity, volatility, and thermal stability, will dictate the most suitable approach. The primary candidates for the quantification of this and similar molecules are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[4][10] For 3-Chloro-N-(3-quinuclidinyl)benzamide, a reversed-phase HPLC method with UV detection is a logical starting point.
-
Principle: The analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Strengths: Robustness, reproducibility, and wide applicability. HPLC is generally more straightforward for quantitative analysis than GC due to precise injection volumes.[11]
-
Considerations: The benzamide moiety in the molecule should provide a chromophore for UV detection. The selection of an appropriate wavelength is crucial for sensitivity and specificity.[12] A photodiode array (PDA) detector can be invaluable during method development to determine the optimal detection wavelength and assess peak purity.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[13]
-
Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer provides highly specific detection and structural information.
-
Strengths: High sensitivity and specificity, providing unequivocal identification of the analyte.[13]
-
Considerations: The direct analysis of quinuclidine derivatives by GC can be challenging due to their polarity, which may lead to poor peak shape.[14][15] Derivatization is often necessary to improve volatility and chromatographic performance.[13][14][16] For instance, acylation of the quinuclidinol moiety, a related structure, has been shown to yield derivatives with superior gas chromatographic profiles.[14][15]
2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[17][18]
-
Principle: After chromatographic separation, the analyte is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing exceptional selectivity and sensitivity.[18]
-
Strengths: Considered the gold standard for bioanalytical assays due to its high sensitivity, specificity, and ability to analyze complex matrices.[19] It is particularly advantageous for quantifying low levels of the analyte in biological samples.[20][21]
-
Considerations: Method development can be more complex than for HPLC-UV. Matrix effects, where components of the sample can suppress or enhance the ionization of the analyte, must be carefully evaluated.
Table 1: Comparison of Analytical Techniques for 3-Chloro-N-(3-quinuclidinyl)benzamide Quantification
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Liquid-solid partitioning with mass-based detection |
| Sensitivity | Moderate | High | Very High |
| Specificity | Moderate to High | Very High | Very High |
| Sample Throughput | High | Moderate | High |
| Derivatization | Not typically required | Often required | Not typically required |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Primary Application | Routine QC, content uniformity, stability studies | Impurity profiling, trace analysis | Bioanalysis, trace-level quantification |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process. The following workflow, based on ICH Q2(R2) guidelines, provides a structured approach.[5][6][8]
Caption: A typical workflow for analytical method validation.
3.1. Key Validation Parameters and Experimental Design
The following sections detail the core validation parameters as stipulated by ICH guidelines.[2][4]
3.1.1. Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4][22]
-
Experimental Approach:
-
Forced Degradation Studies: The analyte is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[10][23][24] The analytical method must demonstrate the ability to separate the intact analyte from these degradation products.
-
Placebo and Blank Analysis: Analyze a placebo (formulation without the active ingredient) and a blank solvent to ensure no interfering peaks are present at the retention time of the analyte.
-
3.1.2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][22]
-
Experimental Approach:
-
Prepare a series of at least five concentrations of the analyte spanning the expected range.[22]
-
Analyze each concentration and plot the response versus the concentration.
-
Perform a linear regression analysis and evaluate the correlation coefficient (r²), which should typically be ≥ 0.99.
-
3.1.3. Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22][25]
-
Experimental Approach: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified limits.[22]
3.1.4. Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[4][22]
-
Experimental Approach:
-
Analyze a reference standard of known purity.
-
Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The accuracy is expressed as the percentage recovery. Acceptance criteria are typically within 98-102%.
-
3.1.5. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Experimental Approach:
-
Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study under the varied conditions mentioned above.
-
The precision is expressed as the relative standard deviation (%RSD). The acceptance criterion is typically ≤ 2%.[4]
-
3.1.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[26][27]
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
3.1.7. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]
-
Experimental Approach:
-
Introduce small variations in method parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%).[24]
-
Evaluate the effect of these changes on the system suitability parameters (e.g., peak resolution, tailing factor, and theoretical plates).
-
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only. | No interference at the analyte's retention time. Peak purity angle should be less than the threshold. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |
| Range | To define the concentration interval where the method is applicable. | Confirmed by linearity, accuracy, and precision data. |
| Accuracy | To demonstrate the closeness of the result to the true value. | % Recovery typically between 98.0% and 102.0%. |
| Precision | To demonstrate the degree of scatter between a series of measurements. | %RSD ≤ 2.0% |
| LOD | To determine the lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | To determine the lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy. |
| Robustness | To demonstrate the reliability of the method with minor variations. | System suitability parameters remain within acceptable limits. |
Illustrative Experimental Protocol: Stability-Indicating HPLC-UV Method
This section provides a detailed, albeit illustrative, protocol for the quantification of 3-Chloro-N-(3-quinuclidinyl)benzamide using a stability-indicating HPLC-UV method.
4.1. Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector (e.g., Agilent 1260 Infinity II or similar).[28]
-
Chromatographic data software (e.g., Empower 3).[28]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[29]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Purified water
4.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile: 0.02 M Ammonium Acetate buffer (pH 5.0, adjusted with acetic acid) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm (This should be optimized based on the UV spectrum of 3-Chloro-N-(3-quinuclidinyl)benzamide).
-
Run Time: 15 minutes.
4.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 3-Chloro-N-(3-quinuclidinyl)benzamide reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (100 µg/mL): Prepare the sample (e.g., from a drug product) to a final nominal concentration of 100 µg/mL in the mobile phase.
4.4. System Suitability
Before starting the validation experiments, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Procedure: Inject the 100 µg/mL working standard solution five times.
-
Acceptance Criteria:
-
%RSD of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates ≥ 2000.
-
Caption: A simplified workflow for the HPLC analysis.
Conclusion
The validation of an analytical method for the quantification of 3-Chloro-N-(3-quinuclidinyl)benzamide is a critical exercise that underpins the reliability of all subsequent data. A thorough understanding of the principles of HPLC, GC-MS, and LC-MS/MS, coupled with a systematic approach to validation as outlined by ICH, FDA, and EMA guidelines, is essential.[7][8][9] While this guide provides a comprehensive framework and illustrative protocols, it is imperative that the specific experimental conditions and acceptance criteria are tailored to the intended purpose of the method and the specific characteristics of the analyte and sample matrix. The ultimate goal is to develop a self-validating system that consistently produces accurate and precise results throughout the lifecycle of the analytical procedure.[6]
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024). [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
- Essential FDA Guidelines for Bioanalytical Method Valid
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]
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Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). Food and Drug Administration. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
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ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]
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Stability-Indicating HPLC–DAD Method Development, Validation, and Stress Degradation Studies For Triamterene and Xipamide. (2021). Semantic Scholar. [Link]
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Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025). ResearchGate. [Link]
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Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. (2025). PMC. [Link]
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Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples. (n.d.). ResearchGate. [Link]
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stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Analytical Method Validation Using QbD and QRM. (2026). Pharmaceutical Technology. [Link]
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Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019). Scholars Middle East Publishers. [Link]
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GC and GC/MS. (n.d.). Agilent. [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]
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Analysis and identification of 3-quinuclidinol using EI-GC-MS: Derivatization strategies based on acylation reactions. (n.d.). American Chemical Society. [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). [Link]
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Trichloroethoxycarbonylation of 3-quinuclidinol for its enhanced detection at low levels by Electron Ionization Gas Chromatography-Mass Spectrometry. (2020). OSTI.GOV. [Link]
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Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (2015). Arabian Journal of Chemistry. [Link]
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
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Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.). [Link]
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Determination of 3-Quinuclidinyl Benzilate in Urine. (1988). R Discovery. [Link]
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3-chloro-n-(3-quinuclidinyl)benzamide (C14H17ClN2O). (n.d.). PubChem. [Link]
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3-Chloro-N-(3-chlorophenyl)benzamide. (n.d.). PMC. [Link]
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Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. (2016). SciSpace. [Link]
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Reproducibility of 3-Chloro-N-(3-quinuclidinyl)benzamide Synthesis: A Comparative Guide for Drug Discovery
Executive Summary
3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) is a critical fragment molecule that serves as an essential in drug discovery. As researchers increasingly rely on this bicyclic amine derivative for novel drug candidate screening, ensuring the reproducibility, yield, and purity of its synthesis is paramount. This guide objectively compares two primary synthetic methodologies—the traditional Acid Chloride method and the modern HATU-mediated coupling—providing detailed protocols, mechanistic insights, and performance data to help scientists select the optimal route for their specific scale and purity requirements.
Introduction to the Target Scaffold
3-Chloro-N-(3-quinuclidinyl)benzamide is characterized by its quinuclidine core—a rigid, bicyclic aliphatic amine that acts as a strong pharmacophore in various receptor ligands (e.g., muscarinic and nicotinic acetylcholine receptors).
-
CAS Number: 120570-07-2
-
Molecular Formula: C14H17ClN2O
-
Molecular Weight: [1]
-
Melting Point: [1]
-
Storage Conditions: [2]
Synthesizing this compound reproducibly requires careful handling of the 3-aminoquinuclidine precursor, which is typically supplied as a dihydrochloride salt due to the high basicity and hygroscopicity of the free amine.
Mechanistic Pathways & Workflow
The synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide relies on the formation of an amide bond between 3-aminoquinuclidine and a 3-chlorobenzoyl derivative. The two most viable alternatives for this transformation are:
-
Method A (Nucleophilic Acyl Substitution): Reacting the amine with 3-chlorobenzoyl chloride.
-
Method B (Peptide-style Amide Coupling): Reacting the amine with 3-chlorobenzoic acid using a coupling reagent like HATU.
Figure 1: Comparative synthetic pathways for 3-Chloro-N-(3-quinuclidinyl)benzamide.
Comparative Analysis: Causality Behind Experimental Choices
To achieve scientific integrity, we must understand the mechanistic causality behind specific reagent and condition choices.
-
Base Selection: 3-Aminoquinuclidine is commercially available as a dihydrochloride salt. Therefore, regardless of the method, an organic base (Triethylamine or DIPEA) is required. Both methods require at least 3.0 equivalents of base (2 eq to neutralize the salt, and 1 eq to either neutralize the HCl byproduct of the acid chloride or activate the carboxylic acid/HATU complex).
-
Solvent Dynamics: Method A utilizes Dichloromethane (DCM) because acid chlorides are highly reactive and prone to hydrolysis; DCM provides an inert, aprotic environment that minimizes side reactions. Method B uses N,N-Dimethylformamide (DMF) to ensure complete dissolution of the highly polar HATU and the dihydrochloride salt, facilitating the formation of the active HOAt ester.
-
Reaction Kinetics vs. Purity: Method A is highly exothermic and rapid, making it ideal for scale-up but prone to generating dimeric impurities if the temperature is not strictly controlled. Method B is slower and operates at room temperature, suppressing side reactions and yielding a crude product with >95% purity, which is ideal for direct use in.
Experimental Protocols (Self-Validating Systems)
Method A: Acid Chloride Route (Optimized for Scale & Cost)
Objective: Maximize throughput and minimize reagent costs for multi-gram synthesis.
-
Preparation: Suspend 3-aminoquinuclidine dihydrochloride (1.0 eq) in anhydrous DCM (10 mL/g).
-
Freebasing: Add Triethylamine (Et3N, 3.5 eq) dropwise at 0°C under an inert nitrogen atmosphere. Causality: The slight excess of base ensures complete freebasing of the dihydrochloride salt and prevents the reaction from stalling. Stir for 30 minutes.
-
Coupling: Dissolve 3-chlorobenzoyl chloride (1.1 eq) in a small volume of DCM and add dropwise over 15 minutes, maintaining the internal temperature below 5°C. Causality: Controlling the exotherm prevents the thermal degradation of the quinuclidine ring and suppresses side-product formation.
-
In-Process Control (IPC): Remove the ice bath and stir at room temperature. After 2 hours, sample the reaction for LC-MS. Self-Validation: The reaction is considered complete when the starting material peak (m/z 127 [M+H]+) is <1% relative to the product mass (m/z 265 [M+H]+).
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to isolate the pure amide.
Method B: HATU-Mediated Route (Optimized for High Purity)
Objective: Synthesize high-purity fragment molecules for immediate screening without the need for extensive chromatography.
-
Activation: Dissolve 3-chlorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (8 mL/g). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and stir for 15 minutes at room temperature. Causality: This pre-activation step ensures the complete formation of the active HOAt ester before introducing the amine, minimizing unreacted acid impurities.
-
Coupling: In a separate flask, suspend 3-aminoquinuclidine dihydrochloride (1.0 eq) in DMF and add DIPEA (2.5 eq) to freebase. Transfer this suspension to the activated acid solution.
-
IPC: Stir at room temperature for 12 hours. Monitor via LC-MS. Self-Validation: The absence of the HOAt-active ester intermediate and the starting amine (m/z 127) strictly validates reaction completion.
-
Workup: Dilute the reaction mixture with a large volume of ethyl acetate (EtOAc) and wash extensively with 5% aqueous LiCl (5x) to remove DMF and HATU byproducts. Causality: LiCl specifically enhances the partitioning of DMF into the aqueous phase, preventing solvent carryover into the final powder.
-
Isolation: Dry the organic layer over MgSO4 and concentrate. The resulting solid is typically >95% pure and can be triturated with cold diethyl ether to yield the final product without chromatography.
Data Presentation: Performance Comparison
The following table summarizes the objective performance metrics of both methodologies based on standard laboratory execution at a 10-gram scale.
| Parameter | Method A: Acid Chloride | Method B: HATU Coupling |
| Key Reagents | 3-Chlorobenzoyl chloride, Et3N | 3-Chlorobenzoic acid, HATU, DIPEA |
| Solvent System | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Reaction Time | 2 - 4 hours | 12 - 16 hours |
| Crude Yield | 85 - 90% | 75 - 80% |
| Crude Purity (HPLC) | 80 - 85% | > 95% |
| Purification Requirement | Flash Chromatography | Aqueous Workup / Trituration |
| Cost per Gram | Low (< $5/g) | High (> $25/g) |
| Scalability | Excellent (Kilogram scale) | Moderate (Gram to 100g scale) |
Conclusion
For drug development professionals requiring 3-Chloro-N-(3-quinuclidinyl)benzamide as a structural basis for novel drug candidates, the choice of synthesis depends heavily on the project phase. Method A is the definitive choice for process chemists looking to scale up production, provided they have the infrastructure for chromatographic purification. Conversely, Method B is highly recommended for discovery scientists who require immediate, high-purity fragment molecules for biological screening, as it bypasses complex purification steps and mitigates the risk of side reactions.
References
-
Tebubio. "3-Chloro-n-(3-quinuclidinyl)benzamide - 10 mg". Available at: [Link]
Sources
Safety Operating Guide
Comprehensive Disposal Protocol for 3-Chloro-N-(3-quinuclidinyl)benzamide
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS No. 120570-07-2). As a specialized quinuclidine derivative used in research and development, its handling and disposal require a thorough understanding of its chemical properties and the governing regulatory frameworks.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental responsibility.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. 3-Chloro-N-(3-quinuclidinyl)benzamide is a chlorinated organic compound and a bicyclic amine derivative.[2] Its hazard classification dictates the necessary precautions for personal protection and waste management.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[3] It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3] Therefore, it must be handled with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Chemical and Safety Data Summary
| Property | Data | Source(s) |
| Chemical Name | 3-Chloro-N-(3-quinuclidinyl)benzamide | [3] |
| Alternate Name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-3-chlorobenzamide | [1] |
| CAS Number | 120570-07-2 | [3] |
| Molecular Formula | C₁₄H₁₇ClN₂O | [3] |
| Molecular Weight | 264.75 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 165-166 °C | |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [3] |
| GHS Pictogram | Exclamation Mark (GHS07) |
Regulatory Framework: The Principle of "Cradle-to-Grave"
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" system, which holds the generator of the waste legally responsible for its safe management from generation to final disposal.[5][6][7]
Due to its chlorinated organic structure, 3-Chloro-N-(3-quinuclidinyl)benzamide waste must be managed as hazardous waste. Disposing of such chemicals down the drain is prohibited as they are persistent and can be harmful to aquatic life and wastewater treatment systems.[8]
Mandatory Personal Protective Equipment (PPE)
Based on the compound's hazard profile, the following minimum PPE is required at all times when handling the pure substance, its solutions, or associated waste.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Discard gloves into a designated hazardous waste bag immediately after use.
-
Eye Protection: Chemical safety goggles or a full-face shield to protect against splashes and airborne particles.
-
Body Protection: A laboratory coat must be worn and kept fastened.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to mitigate inhalation risks.[3] If a fume hood is not available, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
Step 1: Prepare the Designated Waste Container
-
Select a container made of a material compatible with chlorinated organic compounds (e.g., a high-density polyethylene or glass bottle).
-
The container must have a secure, leak-proof screw cap. Do not use containers with taps, as they are prone to leakage.
-
Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name, "3-Chloro-N-(3-quinuclidinyl)benzamide," and a clear indication of the hazards (e.g., "Irritant," "Chlorinated Waste").
Step 2: Segregate Waste by Type
-
Solid Waste: Collect any unadulterated, expired, or off-spec solid 3-Chloro-N-(3-quinuclidinyl)benzamide directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with the compound should be collected in a separate, clearly labeled, and sealed plastic bag or container designated for solid hazardous waste.
-
Solutions:
-
Chlorinated Organic Solutions: If the compound is dissolved in a chlorinated solvent (e.g., dichloromethane, chloroform), collect this waste in a container specifically labeled "Halogenated Organic Waste."
-
Non-Chlorinated Organic Solutions: If dissolved in a non-chlorinated solvent (e.g., acetone, ethanol), collect this in a container labeled "Non-Halogenated Organic Waste." While the solvent is non-halogenated, the presence of the chlorinated solute still requires this stream to be managed as halogenated waste by the disposal facility. Clear labeling is crucial.
-
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the sink.[8] They must be collected as hazardous aqueous waste.
Step 3: Maintain Proper Storage
-
Keep waste containers tightly closed except when adding waste.[3]
-
Store the containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
Caption: Waste segregation decision workflow for 3-Chloro-N-(3-quinuclidinyl)benzamide.
Decontamination and Spill Management
A. Routine Decontamination
-
Gross Contamination Removal: Scrape or wipe excess solid material from glassware or surfaces using a disposable wipe. Dispose of the wipe as solid hazardous waste.
-
Solvent Rinse: Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Collect this rinseate in the appropriate halogenated liquid waste container.
-
Final Cleaning: Wash the item with soap and water. The initial solvent rinse ensures that the hazardous material is captured in the waste stream rather than being washed down the drain.
B. Spill Response Protocol In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full mandatory PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[9] Do not sweep the dry powder.
-
Clean-Up: Carefully scoop the absorbent material and spilled compound into a designated container. Use wipes wetted with a small amount of solvent to clean the remaining residue from the surface.
-
Dispose: All materials used for the cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of through the licensed contractor.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[9]
Final Disposal Pathway: Licensed Incineration
The only acceptable final disposal method for 3-Chloro-N-(3-quinuclidinyl)benzamide and its associated waste is through a licensed hazardous waste disposal contractor.
-
Methodology: High-temperature incineration is the preferred and often required method for chlorinated organic compounds.[10][11] This process thermally decomposes the compound into carbon dioxide, water, nitrogen oxides, and hydrogen chloride (HCl). The incinerator's exhaust stream is passed through a scrubber system that neutralizes the acidic HCl gas, preventing its release into the atmosphere.[10]
-
Chain of Custody: When the waste is collected, the contractor will provide a hazardous waste manifest. This document is a critical part of the "cradle-to-grave" tracking system, ensuring the waste reaches its final destination and is disposed of in compliance with all regulations.[7] The generator must retain a copy of this manifest as proof of proper disposal.[6]
By adhering to this comprehensive protocol, laboratory personnel can ensure the safe handling and disposal of 3-Chloro-N-(3-quinuclidinyl)benzamide, protecting themselves, the community, and the environment while maintaining full regulatory compliance.
References
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know. MCF Environmental Services.[Link]
-
RCRA Hazardous Waste: Requirements, Training, and Certification. National Environmental Trainers.[Link]
-
DEA Pharmaceutical Disposal Regulations. Rx Destroyer.[Link]
-
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. ASMAI.[Link]
-
Process for Disposal of Chlorinated Organic Residues. ACS Publications.[Link]
-
Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia.[Link]
-
Pharmaceutical Waste Disposal for LTC Facilities: Specific Best Practices. Stericycle.[Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.[Link]
-
Laboratory chemical waste. Water Corporation.[Link]
-
RCRA Regulations Explained. National Environmental Trainers.[Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.[Link]
-
Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency.[Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]
-
Laboratory chemical waste disposal guidelines. University of Otago.[Link]
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Quinuclidine. Wikipedia.[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Quinuclidine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. epa.gov [epa.gov]
- 5. Summary of the Resource Conservation and Recovery Act | US EPA [epa.gov]
- 6. RCRA Hazardous Waste: Requirements, Training, and Certification [compliancetrainingonline.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. medprodisposal.com [medprodisposal.com]
Comprehensive Safety & Handling Guide: 3-Chloro-N-(3-quinuclidinyl)benzamide
As a Senior Application Scientist overseeing high-containment chemical workflows, I approach laboratory safety not as a set of arbitrary rules, but as a system of engineered risk mitigation. 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) is a critical fragment molecule and structural scaffold widely used in drug discovery, particularly in the synthesis of novel muscarinic antagonists and 5-HT3 receptor modulators [3].
However, its bicyclic amine structure and benzamide moiety present specific operational hazards. Because this compound is typically supplied as a lyophilized powder, the primary risk vectors during reconstitution are aerosolization (inhalation) and dermal absorption. This guide provides a self-validating, step-by-step operational plan for handling, personal protective equipment (PPE) gowning, and waste disposal to ensure absolute safety and scientific integrity.
Hazard Profiling & Pharmacological Context
Before handling any novel scaffold, we must understand the causality behind its hazard profile. Quinuclidine derivatives are structurally primed to interact with neural receptors. While 3-Chloro-N-(3-quinuclidinyl)benzamide is a research intermediate rather than a finalized active pharmaceutical ingredient (API), its structural homology to potent neuroactive agents dictates that we treat it with high-containment protocols.
According to its [1], the compound triggers several critical hazard statements:
-
H315 & H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Because the compound has a melting point of 165-166 °C, it exists as a fine, easily aerosolized powder at room temperature. Any static charge generated by plastic spatulas or ambient airflow can cause the powder to become airborne, necessitating strict respiratory and contact barriers.
Quantitative Data & Operational Specifications
| Parameter | Specification | Operational Rationale |
| CAS Number | 120570-07-2 | Unique identifier for precise SDS tracking and inventory logging. |
| Molecular Weight | 264.75 g/mol | Essential for accurate molarity calculations during stock solution prep. |
| Melting Point | 165-166 °C [1] | Indicates solid state at room temperature; high aerosolization risk. |
| Storage (Powder) | -20 °C (up to 3 years) [3] | Prevents thermal degradation of the benzamide moiety. |
| Storage (Solvent) | -80 °C (up to 1 year) [3] | Minimizes hydrolysis and solvent evaporation in DMSO/EtOH. |
| Glove Thickness | ≥ 0.11 mm (Inner) / ≥ 0.14 mm (Outer) | Prevents solvent breakthrough when reconstituting with organic solvents. |
Personal Protective Equipment (PPE) Matrix
To neutralize the contact and inhalation risks, your PPE must function as a multi-layered barrier system. We employ a double-gloving strategy because the organic solvents (like DMSO) used to dissolve this compound act as rapid transdermal carriers. If the outer glove is compromised by the solvent, the inner glove provides the critical window of time needed to safely abort the procedure and decontaminate.
Step-by-step PPE gowning workflow for handling quinuclidine derivatives.
Standard Operating Procedure (SOP): Handling & Reconstitution
Following the authoritative guidelines established in [2], all manipulation of this dry powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80-100 FPM.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a room-temperature desiccator for 30 minutes. Causality: Opening a cold vial exposes the anhydrous powder to ambient humidity, causing moisture condensation that can degrade the compound and alter its precise molecular weight for molar calculations.
-
Static Mitigation: Wipe the exterior of the vial and your spatulas with an anti-static wipe. Quinuclidine powders are highly susceptible to static cling, which can cause sudden powder ejection when the cap is removed.
-
Solvent Addition (In-Situ): Do not weigh the powder on an open analytical balance if it can be avoided. Instead, inject your solvent (e.g., anhydrous DMSO) directly into the pre-weighed supplier vial using a precision micropipette.
-
Dissolution: Gently swirl the vial. Do not vortex vigorously, as this can drive the solution into the cap threads, creating a contamination risk upon reopening.
-
Aliquoting & Storage: Transfer the reconstituted solution into amber microcentrifuge tubes. Store immediately at -80°C to maintain structural integrity[4].
Decontamination & Waste Disposal Plan
In the event of a spill, immediate and methodical containment is required to prevent the spread of the chemical footprint. Because 3-Chloro-N-(3-quinuclidinyl)benzamide is an organic derivative, it can be physically removed using organic solvents and chemically degraded using strong oxidizers.
Decontamination and waste disposal pathway for 3-Chloro-N-(3-quinuclidinyl)benzamide.
Emergency Response Protocols
-
Powder Spill (< 50 mg): Do not sweep. Cover the powder with absorbent paper towels. Gently wet the towels with 70% Ethanol to dissolve and trap the powder, preventing aerosolization. Wipe inward toward the center of the spill.
-
Surface Decontamination: After removing the bulk material, wash the surface with a 10% Sodium Hypochlorite (bleach) solution to oxidize remaining residues, followed by a final wipe with 70% Ethanol.
-
Personnel Exposure: If skin contact occurs, immediately remove contaminated PPE and flush the affected area with copious amounts of water for a minimum of 15 minutes. If inhaled, move the individual to fresh air immediately and contact emergency medical services (Poison Control) [1].
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
